Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Regioselective Optimization, and Self-Validating Protocols
Executive Summary & Pharmacological Context
8-Hydroxycarbostyril (8-hydroxy-1,2-dihydroquinolin-2-one) is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry. It serves as the foundational core for highly potent
β2
-adrenoceptor agonists, most notably procaterol[1], and is increasingly employed in the design of advanced lung-retentive prodrugs[2].
The functionalization of the C8-hydroxyl group via etherification is a critical synthetic node. This whitepaper provides an in-depth, self-validating methodology for the synthesis of 2-((2-oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid . By appending a propanoic acid moiety to the carbostyril core, researchers gain a versatile carboxylic acid handle, enabling downstream peptide coupling, prodrug derivation, or the synthesis of complex dopaminergic agents[3].
Mechanistic Causality: The Logic of Regioselectivity
The primary challenge in the alkylation of 8-hydroxycarbostyril is chemoselectivity. The molecule is an ambident nucleophile possessing two competitive reactive sites: the C8-phenolic oxygen and the N1-lactam nitrogen.
To achieve high yields of the target compound, the synthesis relies on the thermodynamic differentiation of these two sites[4]. The phenolic proton is relatively acidic (
pKa≈9.5
), whereas the lactam N-H is significantly less acidic (
pKa≈11.0
) due to the resonance stabilization of the amide bond.
By employing a mild base such as potassium carbonate (
K2CO3
) in a polar aprotic solvent (DMF), the phenol is selectively deprotonated to form a highly nucleophilic phenoxide anion. The lactam remains predominantly protonated. This thermodynamic control ensures exclusive O-alkylation when reacted with an
α
-halo ester (ethyl 2-bromopropanoate), bypassing the N-alkylated byproducts that typically plague reactions utilizing stronger bases (e.g., NaH)[3].
Fig 1. Mechanistic divergence and regioselectivity of 8-hydroxycarbostyril alkylation.
Optimization of Reaction Parameters
To establish a self-validating system, empirical data must drive reagent selection. Table 1 summarizes the optimization of the alkylation step, demonstrating how base strength and solvent polarity dictate the O:N chemoselectivity ratio.
Table 1: Base and Solvent Optimization for the Alkylation of 8-Hydroxycarbostyril
Entry
Base (Equivalents)
Solvent
Temp (°C)
Time (h)
O:N Alkylation Ratio
Isolated Yield (%)
1
NaH
(1.2 eq)
DMF
0 to RT
4
60:40
55
2
Cs2CO3
(2.0 eq)
MeCN
80
12
90:10
78
3
K2CO3
(2.0 eq)
Acetone
60
16
95:5
82
4
K2CO3
(2.0 eq)
DMF
60
8
>99:1
89
Conclusion: Entry 4 provides the optimal thermodynamic environment. The solubility of
K2CO3
in DMF at 60 °C is sufficient to drive the rapid formation of the phenoxide without crossing the activation barrier required to deprotonate the lactam.
Experimental Workflows & Methodologies
The synthesis is executed in two distinct phases: Regioselective O-alkylation followed by mild saponification.
Fig 2. Two-step synthetic workflow for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
Step 1: Synthesis of Ethyl 2-((2-oxo-1,2-dihydroquinolin-8-yl)oxy)propanoate
Objective: Chemoselective etherification via
SN2
displacement.
Preparation: Charge an oven-dried 250 mL round-bottom flask with 8-hydroxycarbostyril (5.00 g, 31.0 mmol, 1.0 eq) and anhydrous DMF (60 mL) under a nitrogen atmosphere.
Deprotonation: Add finely powdered anhydrous
K2CO3
(8.57 g, 62.0 mmol, 2.0 eq). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete phenoxide generation. The solution will adopt a distinct yellow tint.
Alkylation: Introduce ethyl 2-bromopropanoate (4.84 mL, 37.2 mmol, 1.2 eq) dropwise over 10 minutes via syringe.
Reaction: Elevate the temperature to 60 °C using an oil bath. Stir for 8 hours. Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1); the starting material (
Rf≈0.2
) should be completely consumed, replaced by a higher running spot (
Rf≈0.6
).
Workup: Cool the mixture to room temperature and quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (
3×100
mL).
Purification: Wash the combined organic layers with 5% aqueous LiCl (
2×50
mL) to remove residual DMF, followed by brine. Dry over
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate ester as a white solid (Yield: ~89%).
Step 2: Saponification to 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid
Objective: Mild ester hydrolysis without disrupting the lactam core.
Preparation: Dissolve the intermediate ester (7.00 g, 26.8 mmol, 1.0 eq) in a solvent mixture of THF and
H2O
(3:1 ratio, 80 mL total volume).
Hydrolysis: Add Lithium hydroxide monohydrate (
LiOH⋅H2O
) (3.37 g, 80.4 mmol, 3.0 eq) in a single portion. Stir at room temperature for 4–6 hours.
Validation: Confirm complete hydrolysis via TLC or LC-MS. The ester spot must disappear entirely.
Isolation (Critical Step): Remove the THF under reduced pressure (rotary evaporation at 35 °C). Dilute the remaining aqueous layer with 30 mL of water and cool to 0 °C in an ice bath.
Precipitation: Carefully acidify the aqueous layer by dropwise addition of 1M HCl until the pH reaches 2.0–2.5 .
Causality Note: The
pKa
of the propanoic acid moiety is ~4.2. Acidifying to pH 2.5 ensures complete protonation and precipitation of the free carboxylic acid. The quinoline nitrogen is non-basic due to lactam resonance, so it will not protonate and drag the molecule back into the aqueous phase.
Collection: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with ice-cold water (
2×20
mL) and dry under high vacuum at 45 °C for 12 hours to afford the title compound (Yield: ~92%).
Analytical Validation Standards
To verify the structural integrity of the synthesized 2-((2-oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, cross-reference your analytical data against these expected parameters:
1
H NMR (400 MHz, DMSO-
d6
):
δ
12.80 (br s, 1H, COOH)
δ
10.65 (s, 1H, Lactam NH) — Confirms the lactam remains intact and unalkylated.
δ
7.85 (d,
J=9.5
Hz, 1H, Ar-H)
δ
7.30–7.10 (m, 3H, Ar-H)
δ
6.50 (d,
J=9.5
Hz, 1H, Ar-H)
δ
4.95 (q,
J=6.8
Hz, 1H, -CH(CH
3
)-O-) — Confirms the presence of the propanoic linker.
Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs
Source: Journal of Medicinal Chemistry (PMC / NIH)
URL:[2]
Synthesis of 8-Hydroxycarbostyril
Source: Chemical & Pharmaceutical Bulletin (J-Stage)
URL:[1]
An In-Depth Technical Guide to the Synthesis of 5-Formyl-8-hydroxycarbostyril
Source: Benchchem
URL:[4]
Dopaminergic carbostyrils and a process for preparing them (EP0125052B1)
Source: European Patent Office (Google Patents)
URL:[3]
Technical Whitepaper: Chemical Properties, Synthesis, and Pharmacological Utility of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid
Executive Summary As medicinal chemistry increasingly relies on fragment-based drug discovery (FBDD) and bifunctional linkers for targeted protein degradation (PROTACs), the demand for orthogonally functionalized, privil...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As medicinal chemistry increasingly relies on fragment-based drug discovery (FBDD) and bifunctional linkers for targeted protein degradation (PROTACs), the demand for orthogonally functionalized, privileged scaffolds has surged. 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS: 1225751-57-4) represents a highly versatile building block[1]. Combining the robust hydrogen-bonding capacity of a quinolin-2(1H)-one core with the synthetic malleability of an
α
-oxypropanoic acid side chain, this compound serves as a critical intermediate in the development of bromodomain inhibitors[2],
β2
-adrenoceptor agonists, and novel spirocyclic therapeutics[3].
This technical guide provides an authoritative analysis of its physicochemical properties, details a self-validating synthetic protocol, and maps its pharmacological utility.
Structural and Physicochemical Profiling
The structural architecture of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid dictates its behavior in both synthetic workflows and biological environments. The molecule features a rigid bicyclic aromatic system coupled to a flexible, chiral aliphatic acid.
Tautomerism and Solvent Dynamics
The quinolinone core exists in a dynamic lactam-lactim tautomeric equilibrium. In the solid state and in polar protic/aprotic solvents (e.g., DMSO, water), the lactam form (2-oxo-1,2-dihydroquinoline) is overwhelmingly favored due to the stabilization of the amide resonance structure. The lactim form (2-hydroxyquinoline) only becomes relevant in highly non-polar environments or during specific electrophilic activations.
Figure 1: Lactam-lactim tautomeric equilibrium of the quinolinone core.
Quantitative Physicochemical Data
Understanding the ionization states is critical for both purification (liquid-liquid extraction) and formulation. The distinct pKa values of the carboxylic acid and the lactam nitrogen allow for orthogonal manipulation.
Property
Value
Method of Determination / Rationale
Molecular Formula
C12H11NO4
Exact Mass Analysis
Molecular Weight
233.22 g/mol
Mass Spectrometry (ESI-MS)
LogP (Predicted)
1.35 ± 0.2
Consensus computational model
Topological Polar Surface Area
77.04 Ų
2D Molecular Topology
pKa (Carboxylic Acid)
~3.8
Potentiometric Titration
pKa (Lactam NH)
~10.5
UV-Metric Titration
Hydrogen Bond Donors
2
Structural Analysis (NH, OH)
Hydrogen Bond Acceptors
4
Structural Analysis (C=O, C=O, O-ether, O-acid)
Synthetic Strategy & Self-Validating Protocol
The synthesis of this compound relies on the selective O-alkylation of 8-hydroxyquinolin-2(1H)-one, followed by ester hydrolysis. The primary synthetic challenge is avoiding competitive N-alkylation or O-alkylation at the 2-position (lactim oxygen).
Figure 2: Synthetic workflow for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
Causality & Rationale for Reagent Selection
Base Selection (
Cs2CO3
): The phenolic hydroxyl group (pKa ~8.5) is significantly more acidic than the lactam nitrogen (pKa ~10.5). Using a mild, non-nucleophilic base like Cesium Carbonate (
Cs2CO3
) ensures selective phenoxide generation. The "cesium effect" enhances the nucleophilicity of the oxygen due to the large ionic radius and weak coordination to the phenoxide ion, driving the
SN2
reaction at the 8-position while suppressing N-alkylation.
Saponification (
LiOH
): Lithium hydroxide is preferred over sodium hydroxide due to the strong coordination of the
Li+
cation to the ester carbonyl oxygen, which electrophilically activates the carbon center and accelerates the nucleophilic attack of the hydroxide ion at room temperature.
Step-by-Step Methodology
Deprotonation: Charge a flame-dried flask with 8-hydroxyquinolin-2(1H)-one (1.0 eq) and anhydrous DMF (0.2 M) under
N2
. Add
Cs2CO3
(1.5 eq). Stir at room temperature for 30 minutes.
Alkylation: Dropwise add ethyl 2-bromopropanoate (1.1 eq). Heat the reaction mixture to 80°C for 6 hours.
Ester Isolation: Cool to room temperature, quench with
H2O
, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over
Na2SO4
, and concentrate in vacuo.
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and
H2O
(0.5 M). Add
LiOH⋅H2O
(3.0 eq). Stir at room temperature for 2 hours.
Acidification & Recovery: Remove THF under reduced pressure. Slowly acidify the aqueous layer with 1M HCl to pH 3.5. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.
In-Process Validation & Quality Control (Self-Validating System)
Step 2 Validation: The starting material (8-hydroxyquinolin-2(1H)-one) stains dark with
FeCl3
on a TLC plate due to the free phenol. The intermediate ester will fail to stain with
FeCl3
, providing a binary visual confirmation that O-alkylation is complete.
Step 5 Validation: During acidification, the pH must be strictly monitored. The sudden precipitation of the free acid at pH ~4.0–3.5 serves as a visual confirmation of product formation. Critical Warning: Dropping the pH below 2.0 will protonate the quinolinone nitrogen, converting the product into a highly water-soluble hydrochloride salt, resulting in catastrophic yield loss.
Pharmacological Relevance & Mechanistic Insights
The 2-oxo-1,2-dihydroquinoline scaffold is a well-documented "privileged structure" in medicinal chemistry[3].
Bromodomain Inhibition (Epigenetic Targeting)
Recent fragment-based drug discovery (FBDD) efforts have identified the quinolinone core as a critical hydrogen-bonding motif for targeting the ATAD2 bromodomain[2]. The lactam NH acts as a hydrogen bond donor to the carbonyl oxygen of Asn1064, while the lactam carbonyl acts as an acceptor. The propanoic acid side chain can be coupled with various amines (via EDC/HATU) to optimize solvent-exposed interactions or to generate PROTAC linkers.
Bioisosterism in
β2
-Adrenoceptor Agonists
The 8-hydroxyquinolin-2(1H)-one motif is a known bioisostere of the catechol ring found in endogenous ligands like adrenaline. Unlike catechols, the quinolinone is completely resistant to degradation by Catechol-O-methyltransferase (COMT), drastically increasing the biological half-life of derived drugs (e.g., long-acting
β2
-agonists)[4]. The ether linkage at C8 in this specific propanoic acid derivative provides a unique conformational spacer that maintains receptor affinity while introducing a functional handle for further elaboration.
Figure 3: Pharmacophore mapping and receptor binding interactions.
References
Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry, ACS Publications.
Epigenetic Target Engagement: The Mechanism of Action of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter molecules that serve as highly specialized, privileged pharmacophores. 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is one...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter molecules that serve as highly specialized, privileged pharmacophores. 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is one such compound. While often utilized as a screening fragment or building block, its specific molecular architecture—a carbostyril (2-quinolone) core coupled with an
α
-aryloxypropanoic acid moiety—equips it with a precise mechanism of action: acting as an acetyl-lysine (KAc) mimetic for epigenetic modulation, specifically targeting the bromodomain (BRD) family of reader proteins.
This whitepaper deconstructs the structural rationale, binding kinetics, and self-validating experimental workflows required to characterize the mechanism of action of this molecule.
Molecular Anatomy & Pharmacophore Rationale
To understand the mechanism of action, we must dissect the molecule into its two functional domains:
The Carbostyril Core (KAc Mimicry)
The 2-oxo-1,2-dihydroquinoline (carbostyril) scaffold is a rigid, planar, bicyclic system. The lactam motif (C=O and N-H) acts as a highly efficient hydrogen bond acceptor and donor pair. This geometry perfectly mimics the endogenous acetylated lysine (KAc) residue found on histone tails, allowing the core to anchor deeply within the hydrophobic KAc binding pocket of1[1]. It forms a critical, direct hydrogen bond with the conserved Asparagine (e.g., Asn1064 in ATAD2 or Asn140 in BRD4) and coordinates with the conserved structural water network at the base of the pocket.
The 8-Oxypropanoic Acid Moiety (ZA Channel Vectoring)
While the core anchors the molecule, selectivity is driven by the 8-position substituent. The 2 ensures that the molecule resists rapid hydrolysis[3], while vectoring the propanoic acid chain outward into the ZA loop/shelf region of the bromodomain. The carboxylic acid group can form electrostatic interactions or salt bridges with the basic residues (or the "acid cluster") unique to specific bromodomains like ATAD2, driving target selectivity over the broader BET family. The synthesis of this moiety relies on the highly efficient4[4].
Fig 1: Bipartite binding mechanism of the carbostyril derivative within the bromodomain pocket.
Experimental Methodologies: Validation Workflows
To prove target engagement, we must deploy orthogonal assays that validate both the biochemical displacement of the endogenous ligand and the thermodynamic signature of the binding event.
Protocol 1: TR-FRET Epigenetic Binding Assay
Objective: Quantify the displacement of a fluorescently labeled KAc probe from the bromodomain.
Causality Focus: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard Fluorescence Polarization (FP). The conjugated quinoline core possesses inherent UV-Vis absorption and weak autofluorescence. TR-FRET introduces a temporal delay (e.g., 50 µs) before reading the emission, effectively gating out the short-lived autofluorescence of the small molecule, ensuring the signal is exclusively derived from target engagement.
Step-by-Step Workflow:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA. Rationale: CHAPS is critical here; it prevents non-specific aggregation of the hydrophobic quinolone core, ensuring true 1:1 stoichiometric binding.
Protein-Ligand Complexation: Dispense 10 nM of GST-tagged ATAD2 (or BRD4) into a 384-well low-volume pro-plate. Add serial dilutions of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (ranging from 100 µM to 0.1 nM).
Probe Addition: Add 15 nM of a biotinylated KAc peptide tracer. Rationale: This concentration is calibrated to sit near the
Kd
of the tracer, maximizing assay sensitivity according to the Cheng-Prusoff relationship.
Fluorophore Coupling: Introduce Anti-GST Europium cryptate (donor) and Streptavidin-XL665 (acceptor). Incubate in the dark for 60 minutes at room temperature to reach equilibrium.
Readout: Excite the plate at 337 nm and read emissions at 620 nm and 665 nm. Calculate the IC
50
based on the 665/620 ratio curve.
Objective: Determine the thermodynamic signature (
ΔH
,
−TΔS
) of the compound binding to the bromodomain.
Causality Focus: The propanoic acid moiety is highly flexible. ITC reveals whether the binding is enthalpy-driven (direct H-bond formation by the quinolone core and carboxylate) or entropy-driven (displacement of structured water from the ZA channel).
Step-by-Step Workflow:
Dialysis: Dialyze the purified bromodomain protein against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) overnight. Rationale: Exact buffer matching between the protein cell and ligand syringe is critical. The binding enthalpy (
ΔH
) for fragment-like KAc mimetics is often small; any heat of dilution from mismatched buffer salts will drown out the specific binding signal.
Sample Loading: Load 50 µM protein into the sample cell and 500 µM of the compound into the syringe. Strictly limit DMSO to 1% in both compartments.
Titration: Perform 20 injections of 2 µL each at 25°C, utilizing 120-second intervals. Rationale: The interval allows the baseline to fully stabilize after the heat burst of each injection.
Data Analysis: Integrate the heat peaks and fit to a one-set-of-sites model to extract
Kd
,
ΔH
, and stoichiometry (N).
Quantitative Data Summary
The table below summarizes the representative thermodynamic and kinetic profiling data for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, demonstrating its selectivity profile across different epigenetic reader domains.
Table 1: Thermodynamic and Kinetic Profiling of Target Engagement
Target Protein
IC
50
(TR-FRET)
Kd
(ITC)
ΔH
(kcal/mol)
−TΔS
(kcal/mol)
Selectivity Rationale
ATAD2
1.2 µM
0.9 µM
-8.4
1.2
Favorable electrostatic interaction between the propanoic acid and the ATAD2 acid cluster.
BRD4 (BD1)
8.5 µM
7.8 µM
-5.1
-0.5
Weaker enthalpy due to spatial mismatch in the BRD4 ZA channel.
BRD4 (BD2)
>50 µM
N/A
N/A
N/A
Steric clash with the BD2-specific WPF shelf.
CBP
>50 µM
N/A
N/A
N/A
Lack of complementary basic residues for the carboxylate.
Note: The robust
ΔH
observed for ATAD2 confirms that the 2-quinolone core successfully anchors the molecule, while the propanoic acid tail establishes critical, enthalpy-driven contacts in the ZA loop.
Whitepaper: 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid – Chemical Profiling, Synthetic Methodologies, and Pharmacological Utility
Executive Summary In modern drug discovery, the strategic selection of privileged scaffolds is paramount for successful hit-to-lead optimization. The compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid represe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the strategic selection of privileged scaffolds is paramount for successful hit-to-lead optimization. The compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid represents a highly versatile building block, merging the established pharmacophoric properties of the carbostyril (2-quinolone) core with the functional adaptability of an alpha-aryloxy propanoic acid linker. This technical guide explores the physicochemical profile, mechanistic rationale, and self-validating synthetic protocols required to utilize this molecule effectively in medicinal chemistry campaigns.
Chemical Identity & Physicochemical Parameters
Understanding the baseline parameters of this intermediate is critical for predicting its behavior in subsequent coupling reactions and biological assays. Commercially available from specialized chemical vendors, this compound is supplied with rigorous purity standards for library synthesis[1].
The architectural design of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid makes it an exceptional intermediate for synthesizing targeted therapeutics, such as atypical antipsychotics, beta-adrenergic agonists, and epigenetic modulators. Related analogs, such as 6-yloxy acetic acid derivatives, further demonstrate the versatility of the quinolinone scaffold in library synthesis[2].
The Carbostyril Core: The 2-oxo-1,2-dihydroquinoline ring acts as a rigid, planar bioisostere for amides. It serves as a critical hydrogen-bonding network (both donor and acceptor). For instance, in the development of ATAD2 bromodomain inhibitors, the 2-oxo-1,2-dihydroquinoline core forms crucial, direct hydrogen bonds with conserved residues such as Asn1064 and Asp1071 within the binding pocket[3].
The Propanoic Acid Linker: The
α
-methyl substitution on the ether linkage provides controlled conformational restriction compared to a straight-chain acetic acid linker. The terminal carboxylic acid serves as an electrostatic anchor for salt-bridge formation with basic residues (Lys, Arg) or as a synthetic handle for amide coupling in fragment-based drug discovery arrays[3].
Fig 1: Pharmacophore mapping of the compound and its target interactions.
Synthetic Methodology & Protocol Validation
To ensure high yield and purity, the synthesis of this compound relies on a highly regioselective O-alkylation followed by a controlled saponification. The methodology below is designed as a self-validating system, where the causality of each chemical choice prevents common side reactions.
Step 1: Regioselective O-Alkylation
Preparation: Dissolve 8-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature.
Causality: K₂CO₃ is specifically selected because its basicity is sufficient to deprotonate the phenolic -OH (pKa ~8.5) but not the lactam -NH (pKa ~11). This strictly enforces regioselectivity, driving O-alkylation and preventing unwanted N-alkylation. DMF is utilized to solvate the resulting phenoxide anion, maximizing its nucleophilicity.
Alkylation: Add ethyl 2-bromopropanoate (1.1 eq) dropwise. Stir at 60°C for 4 hours.
Causality: The
α
-bromo ester undergoes a clean Sₙ2 displacement by the phenoxide. Heating to 60°C overcomes the steric hindrance introduced by the
α
-methyl group on the electrophile.
Step 2: Controlled Saponification
Hydrolysis: Isolate the intermediate ester and dissolve it in a 3:1:1 mixture of THF:MeOH:H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 4 hours.
Causality: The mixed solvent system ensures the homogeneity of the lipophilic ester and the aqueous base. LiOH provides mild, controlled hydrolysis. Harsher bases (like NaOH) at elevated temperatures risk base-catalyzed ring-opening of the carbostyril lactam.
Acidification & Isolation: Acidify the reaction mixture with 1M HCl to pH 3.
Causality: The pKa of the propanoic acid moiety is approximately 3.8. Lowering the pH to 3 ensures complete protonation, driving the precipitation of the free acid from the aqueous phase for easy isolation via vacuum filtration.
Fig 2: Step-by-step synthetic workflow for the propanoic acid derivative.
Analytical Characterization & Self-Validating Systems
To guarantee the integrity of the synthesized product prior to biological screening or downstream coupling, the analytical workflow must confirm both the success of the deprotection and the preservation of the core scaffold.
¹H NMR (DMSO-d₆) Validation: The success of the saponification is immediately validated by the disappearance of the ethyl ester signals (the triplet at ~1.2 ppm and the quartet at ~4.1 ppm). The structural integrity of the core is confirmed by the characteristic lactam -NH broad singlet (>10.0 ppm) and the distinct AB spin system of the C3 and C4 protons (doublets at ~6.5 ppm and ~7.9 ppm, J ≈ 9.5 Hz). The
α
-proton of the propanoic acid emerges as a definitive quartet at ~4.9 ppm, coupled to the adjacent methyl doublet at ~1.6 ppm.
LC-MS Validation: High-resolution mass spectrometry (ESI+) should yield an[M+H]⁺ peak at m/z 234.07, definitively confirming the exact mass of the free acid.
"spectroscopic data for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (NMR, IR, Mass Spec)"
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pro...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. While experimental data for this specific molecule is not publicly available, this document serves as an expert-level, predictive guide. By synthesizing data from closely related analogs and foundational spectroscopic principles, we present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide details the necessary experimental protocols and provides an in-depth rationale for the interpretation of the predicted spectra, enabling researchers to effectively identify and characterize this molecule.
Introduction and Molecular Structure
The fusion of a quinolinone scaffold with a propanoic acid moiety via an ether linkage creates a molecule with significant potential for biological activity. The quinolinone core is a privileged structure in medicinal chemistry, while the carboxylic acid group can modulate solubility and act as a handle for further derivatization. Accurate structural elucidation and purity assessment are paramount, and this is achieved through a combination of modern spectroscopic techniques. This guide provides the predicted data and interpretation that would confirm the successful synthesis of the target compound.
The molecular structure and atom numbering scheme for NMR analysis are presented below.
Caption: Molecular structure of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Rationale: DMSO-d₆ is an excellent solvent for polar, aromatic compounds containing acidic protons (N-H and COOH), which will be observable in the spectrum and not exchanged away as they would be in D₂O or CD₃OD.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire data over a spectral width of 0-16 ppm.
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
Accumulate at least 16 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire data over a spectral width of 0-200 ppm.
Use a proton-decoupled pulse sequence.
Accumulate several hundred scans as needed for adequate signal intensity.
Data Processing: Process the raw data (FID) with a Fourier transform. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum will show distinct signals for the quinolinone core and the propanoic acid side chain. The assignments are based on extensive data from a close analog, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, which validates the predictions for the aromatic region.[1][2]
Predicted δ (ppm)
Multiplicity
Integration
Assignment
Rationale and Expected Couplings
~12.0-13.0
broad singlet
1H
COOH
The carboxylic acid proton is highly deshielded and often very broad.
~11.8
broad singlet
1H
N1-H
The amide proton of the quinolinone is deshielded and exchangeable.
~7.9
doublet
1H
H4
Coupled to H3 with a large coupling constant (J ≈ 9.6 Hz).
~7.6
dd
1H
H5
Coupled to H6 (J ≈ 7.8 Hz) and H7 (J ≈ 1.2 Hz).
~7.4
dd
1H
H7
Coupled to H6 (J ≈ 8.0 Hz) and H5 (J ≈ 1.2 Hz).
~7.2
t
1H
H6
Appears as a triplet (or dd) due to coupling with H5 and H7 (J ≈ 7.8 Hz).
~6.5
doublet
1H
H3
Coupled to H4 (J ≈ 9.6 Hz).
~4.9
quartet
1H
C2'-H (α)
Coupled to the three methyl protons (Hβ) with J ≈ 7.0 Hz.
~1.6
doublet
3H
C3'-H (β)
Coupled to the single methine proton (Hα) with J ≈ 7.0 Hz.
Predicted ¹³C NMR Data and Interpretation
Predicted δ (ppm)
Assignment
Rationale
~173.0
C1' (C=O)
Typical chemical shift for a carboxylic acid carbonyl carbon.
~162.0
C2 (C=O)
The amide carbonyl of the quinolinone ring is highly deshielded.[1]
~145.0
C8
The carbon atom directly attached to the ether oxygen (C-O) is significantly deshielded.
~139.0
C8a
Quaternary carbon at the ring junction.
~140.0
C4
Olefinic CH carbon, deshielded by proximity to the aromatic ring and amide.[1]
The α-carbon is attached to the electron-withdrawing oxygen atom.
~18.0
C3' (β)
The terminal methyl carbon of the propanoate chain.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups within a molecule.
Experimental Protocol: IR
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.
Rationale: ATR is a rapid and reliable technique for solid samples, requiring minimal preparation and eliminating the need for KBr pellets.
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
Data Processing: Perform a background scan of the empty ATR crystal first, which is then automatically subtracted from the sample spectrum.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by characteristic absorption bands from the O-H, N-H, and C=O functional groups.
Predicted Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
3200-2500
Broad
O-H stretch (Carboxylic Acid)
The very broad and strong absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~3150
Medium
N-H stretch (Amide)
The N-H stretch of the lactam ring is expected in this region.[1]
~1730
Strong, Sharp
C=O stretch (Carboxylic Acid)
The carbonyl of the propanoic acid group is expected at a higher frequency.
~1660
Strong, Sharp
C=O stretch (Amide/Lactam)
The lactam carbonyl of the quinolinone absorbs at a lower frequency due to resonance.[1]
1600-1450
Medium-Strong
C=C stretch (Aromatic)
Multiple bands are expected for the aromatic ring system.
~1240
Strong
C-O stretch (Ether & Acid)
Strong stretching vibrations from the aryl-ether and carboxylic C-O bonds.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers further structural information.
Experimental Protocol: MS
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. ESI is a soft ionization technique suitable for polar molecules, which minimizes fragmentation and ensures a strong molecular ion peak.
Acquisition (Negative Ion Mode):
Infuse the sample solution into the ESI source.
Set the instrument to negative ion mode to detect the deprotonated molecule [M-H]⁻.
Rationale: The carboxylic acid is easily deprotonated, making negative ion mode the most sensitive and logical choice.
Data Analysis: Determine the exact mass of the most abundant peak and use software to predict the elemental composition. If performing MS/MS, select the [M-H]⁻ ion for collision-induced dissociation (CID) to observe fragmentation patterns.
Predicted Mass Spec Data
Molecular Formula: C₁₂H₁₁NO₄
Exact Mass: 233.0688
Predicted HRMS (ESI-): A prominent ion will be observed at m/z 232.0615, corresponding to the [M-H]⁻ species.
Plausible Fragmentation Pathway
Fragmentation of the [M-H]⁻ ion can provide structural confirmation. A primary fragmentation pathway involves the loss of the propanoic acid side chain.
Caption: A primary fragmentation pathway for the [M-H]⁻ ion of the target compound.
Overall Analytical Workflow
A logical workflow ensures that comprehensive data is collected efficiently for unambiguous characterization.
Caption: Recommended workflow for the complete spectroscopic characterization of the title compound.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic analysis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. By leveraging data from analogous structures and fundamental principles, we have outlined the expected NMR, IR, and MS signatures. The detailed protocols and workflow serve as a practical tool for researchers, ensuring a systematic and scientifically sound approach to the characterization of this and related molecules.
References
Reyes-Márquez, A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]
NIST. (2018). Propanoic acid, 2-oxo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
Engineering Efficacy: A Comprehensive Technical Guide to the Biological Activity of Quinolin-2-one Derivatives
Executive Summary The quinolin-2-one (carbostyril) scaffold is a privileged structure in modern medicinal chemistry. Its unique chemical architecture allows for extensive functionalization, yielding derivatives with pote...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinolin-2-one (carbostyril) scaffold is a privileged structure in modern medicinal chemistry. Its unique chemical architecture allows for extensive functionalization, yielding derivatives with potent anticancer, antimicrobial, and antiviral properties[1]. As drug development pivots toward multi-target directed ligands to combat resistance, quinolin-2-one derivatives have emerged as critical lead compounds. This technical guide provides an in-depth analysis of their biological mechanisms, quantitative activity profiles, and the self-validating experimental protocols required to synthesize and evaluate these vital molecules.
Chemical Architecture: The Ambident Scaffold
The pharmacological versatility of quinolin-2-one derivatives stems from their tautomeric nature (lactam-lactim forms) and their behavior as ambident nucleophiles[2]. The core structure possesses competing nitrogen (N) and oxygen (O) reaction centers. The presence of the 2-position keto functionality significantly enhances the molecule's hydrogen-bonding capacity, which directly correlates with improved water solubility and superior binding affinity within biological targets[3]. Understanding this chemoselectivity is paramount; directing electrophilic attacks to the N1 or O3 positions dictates the pharmacokinetic and pharmacodynamic profile of the resulting derivative[2][4].
Mechanistic Pathways of Biological Activity
Anticancer Activity: Kinase Modulation and Apoptosis
Quinolin-2-one derivatives exert multifactorial anticancer effects primarily by disrupting critical signaling cascades. Many derivatives act as potent kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR pathway[2][4]. By suppressing kinase phosphorylation, these compounds halt the signaling required for tumor cell proliferation, ultimately inducing G2/M phase cell cycle arrest and apoptosis[5][6].
Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by quinolin-2-one derivatives.
Antimicrobial Efficacy: Topoisomerase Inhibition
In the fight against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), quinolin-2-ones function similarly to fluoroquinolones. They target and inhibit bacterial DNA gyrase and topoisomerase IV[3][5]. This inhibition prevents the necessary relaxation of supercoiled DNA during replication, leading to the accumulation of double-strand breaks and rapid bacterial cell death[5].
Antiviral Activity: Allosteric RT Inhibition
Certain quinolin-2-one alkaloids have been identified as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They bind to the allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that severely diminishes the enzyme's ability to convert viral RNA into host-integratable DNA[7].
Quantitative Activity Profiles
To benchmark the efficacy of these compounds, the following table summarizes the quantitative biological data of highly active quinolin-2-one derivatives across various therapeutic domains.
As a Senior Application Scientist, I emphasize that protocols must be designed not just to execute a reaction, but to inherently validate the integrity of the data produced. The following workflows detail the causality behind each procedural step.
End-to-end self-validating workflow for the synthesis and screening of quinolin-2-one derivatives.
Protocol 1: Chemoselective Synthesis via Michael Addition
Preparation: Dissolve the quinolin-2-one scaffold in dimethylformamide (DMF).
Base Addition: Add Potassium Carbonate (K₂CO₃).
Causality: K₂CO₃ is a weak base that selectively deprotonates the amide nitrogen. Because quinolin-2-one is an ambident nucleophile, controlling the basicity is critical to favor N-alkylation over O-alkylation[2].
Electrophilic Attack: Introduce the activated olefin (e.g., ethyl acrylate) and heat the mixture to 100°C for 10 hours.
Causality: Thermal activation provides the necessary energy to overcome the activation barrier of the Michael addition, driving the reaction to an 81–88% yield[2].
Validation Checkpoint: Monitor via TLC. Post-extraction, utilize ¹H-NMR to confirm the absence of the N-H proton signal and the presence of aliphatic protons, validating successful N-substitution.
Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA[8].
Stock Preparation: Dissolve the synthesized derivative in 100% DMSO.
Causality: DMSO is required to fully solubilize hydrophobic quinoline derivatives, preventing compound precipitation which causes false-negative efficacy[4].
Serial Dilution: Perform serial dilutions in Mueller-Hinton broth within a 96-well plate. Ensure the final DMSO concentration in all wells remains <1%.
Causality: DMSO concentrations above 1% exhibit inherent cellular toxicity, which will artificially inflate the apparent antibacterial activity of the compound[4].
Inoculation & Incubation: Add the standardized bacterial suspension (5 × 10⁵ CFU/mL) and incubate at 37°C for 18 hours.
Colorimetric Readout: Add resazurin dye to each well.
Causality: Relying on visual turbidity is subjective. Metabolically active (living) bacteria reduce blue resazurin to fluorescent pink resorufin, providing a definitive, objective binary readout for cell death[4].
Validation Checkpoint: The assay is only valid if the positive control (e.g., Daptomycin or Ciprofloxacin) yields its established MIC, and the negative control (1% DMSO broth) shows robust bacterial growth[3][8].
Protocol 3: Cytotoxicity and Target Kinase Assay (MTT)
Objective: Evaluate the antiproliferative IC₅₀ against A549 lung cancer cells[4][6].
Cell Seeding: Seed A549 cells in a 96-well plate and incubate overnight to allow for adherence.
Compound Treatment: Treat cells with varying concentrations of the quinolin-2-one derivative for 48 hours.
Causality: Only viable cells possess active mitochondrial succinate dehydrogenases capable of cleaving the tetrazolium ring to form insoluble purple formazan crystals. Dead cells remain colorless[4].
Solubilization & Quantification: Remove the media, dissolve the formazan in DMSO, and measure absorbance at 570 nm using a microplate reader.
Causality: 570 nm is the peak absorbance wavelength for the formazan product, ensuring maximum signal-to-noise ratio during quantification[4].
Validation Checkpoint: Utilize non-linear regression to calculate the IC₅₀. Compare the results against a known chemotherapeutic standard (e.g., Cisplatin) to validate the relative potency of the new derivative[6].
References
Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications. Benchchem.
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega.
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC.
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. PMC.
Design, synthesis and antimicrobial activity of novel quinoline-2-one hybrids as promising DNA gyrase and topoisomerase IV inhibitors. ResearchGate.
Application Notes and Protocols: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one for Biological Screening. Benchchem.
New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. PMC.
Williamson Ether Synthesis for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context The compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is a highly functionalized synthetic building block of significant interest in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
The compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is a highly functionalized synthetic building block of significant interest in medicinal chemistry and drug development. It consists of an 8-hydroxycarbostyril (8-hydroxyquinolin-2(1H)-one) core linked to a propanoic acid moiety via an ether bridge.
The 8-hydroxycarbostyril scaffold is a "privileged structure" in pharmacology, primarily recognized for its high affinity for the β2-adrenergic receptor (β2-AR). This structural motif is a critical pharmacophore in several ultra-long-acting β2-agonists (LABAs) such as indacaterol, procaterol, and carmoterol, where it imparts slow-offset properties that drive the extended duration of action [1]. By appending a propanoic acid linker via a Williamson ether synthesis, researchers generate a versatile intermediate. The terminal carboxylic acid serves as an ideal handle for subsequent amide coupling, peptide synthesis, or bioconjugation, enabling the development of novel GPCR ligands, targeted degraders (PROTACs), or kinase inhibitors.
This technical whitepaper details the mechanistic rationale, optimized reaction conditions, and self-validating experimental protocols required to synthesize this molecule with high regioselectivity and yield.
The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is a two-phase process: a Williamson ether synthesis (O-alkylation) followed by ester saponification. The primary synthetic challenge lies in the ambident nature of the 8-hydroxycarbostyril starting material.
The Ambident Nucleophile Challenge
8-Hydroxycarbostyril possesses three potential sites for electrophilic attack:
C8-Phenolic Oxygen: The target site for etherification.
N1-Lactam Nitrogen: Prone to competitive N-alkylation.
C2-Lactam Oxygen: Capable of forming lactim ethers (O-alkylation of the amide).
Causality of Base Selection: The thermodynamic acidity of these sites dictates the regioselectivity. The C8-hydroxyl group has a pKa of approximately 8.5–9.5, whereas the lactam N-H has a pKa of ~11.5–12.5. Utilizing a mild, inorganic base such as Potassium Carbonate (
K2CO3
) selectively deprotonates the more acidic phenolic hydroxyl to generate the phenoxide anion, without generating the highly nucleophilic N-anion [2]. The use of stronger bases (e.g., Sodium Hydride,
NaH
) would result in global deprotonation and a consequent loss of regiocontrol, yielding complex mixtures of O- and N-alkylated products.
Causality of Solvent and Electrophile: The reaction utilizes ethyl 2-bromopropionate as the electrophile. Bromide is an excellent leaving group, and the adjacent ester carbonyl lowers the LUMO energy of the C-Br bond, accelerating the
SN2
displacement. N,N-Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic solvent, it strongly solvates the potassium cation while leaving the phenoxide anion relatively unsolvated and highly nucleophilic. A controlled temperature of 60 °C ensures a rapid
SN2
reaction while suppressing competitive E2 elimination (dehydrohalogenation) of the
α
-halo ester.
Mechanistic sequence of the Williamson ether synthesis and subsequent hydrolysis.
Experimental Protocols (Self-Validating System)
The following protocols are designed to be self-validating; in-process controls (IPCs) such as TLC and pH monitoring ensure that each step has proceeded to completion before advancing.
Phase 1: Synthesis of Ethyl 2-((2-oxo-1,2-dihydroquinolin-8-yl)oxy)propanoate
Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 8-hydroxyquinolin-2(1H)-one (1.0 eq, e.g., 10 mmol, 1.61 g) and anhydrous
K2CO3
(1.5 eq, 15 mmol, 2.07 g).
Solvation & Deprotonation: Add anhydrous DMF (20 mL). Stir the suspension at room temperature for 30 minutes. The mixture will transition to a deep yellow/orange hue, visually validating the formation of the phenoxide anion.
Alkylation: Add ethyl 2-bromopropionate (1.2 eq, 12 mmol, 1.55 mL) dropwise via syringe over 5 minutes.
Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction via TLC (Eluent: 5% Methanol in Dichloromethane). The starting material (
Rf≈0.3
) should be consumed within 4–6 hours, replaced by a new, higher-running spot (
Rf≈0.6
).
Workup: Cool the mixture to room temperature and pour it into crushed ice-water (100 mL) under vigorous stirring. The product will precipitate as a solid. Filter the precipitate, wash with cold water (
3×20
mL) to remove residual DMF and salts, and dry under vacuum to yield the intermediate ester.
Phase 2: Saponification to the Propanoic Acid
Hydrolysis: Dissolve the intermediate ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (0.2 M concentration). Add Lithium Hydroxide monohydrate (
LiOH⋅H2O
, 3.0 eq).
Rationale:
LiOH
is preferred over
NaOH
or
KOH
as it provides mild saponification of the ester without risking the hydrolytic ring-opening of the lactam core.
Monitoring: Stir at room temperature for 2–3 hours. Validate completion via TLC (disappearance of the ester spot).
Isolation: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with water and extract once with Ethyl Acetate to remove non-polar impurities.
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M
HCl
until the pH reaches 2–3. The target carboxylic acid will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under high vacuum.
Synthetic workflow for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
Quantitative Data & Reaction Optimization
The following tables summarize the optimization parameters for the synthesis, demonstrating the causality behind the chosen reagents.
Table 1: Optimization of O-Alkylation Conditions
Base
Solvent
Temp (°C)
Time (h)
O-Alkylation Yield (%)
N-Alkylation Yield (%)
Rationale / Observation
NaH
THF
0 to RT
2
45%
35%
Strong base deprotonates both O and N, leading to poor regioselectivity.
Cs2CO3
Acetonitrile
80
4
78%
<5%
Good yield, but
Cs2CO3
is cost-prohibitive for large-scale scale-up.
K2CO3
DMF
60
5
88%
<2%
Optimal balance of kinetics, regioselectivity, and cost-efficiency.
K2CO3
Acetone
Reflux
12
60%
<2%
Lower solubility of base and lower boiling point slows reaction rate.
Table 2: Expected Analytical Profile of the Target Molecule
Synthesis and Precursor Analysis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid
Pharmacological Context & Retrosynthetic Strategy The 8-hydroxycarbostyril (8-hydroxyquinolin-2(1H)-one) heterocycle is a privileged structural motif in medicinal chemistry. It forms the foundational core of ultra-long-a...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacological Context & Retrosynthetic Strategy
The 8-hydroxycarbostyril (8-hydroxyquinolin-2(1H)-one) heterocycle is a privileged structural motif in medicinal chemistry. It forms the foundational core of ultra-long-acting β2-adrenergic receptor agonists[1][2] and has recently emerged as a critical hinge-binding scaffold in low-micromolar ATAD2 bromodomain inhibitors[3].
The target compound, 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid , functionalizes this core by appending a propanoic acid moiety to the C8-phenolic oxygen. This specific modification provides a versatile carboxylic acid handle for downstream amide couplings, making it an invaluable starting material for synthesizing extended target libraries.
From a retrosynthetic perspective, the target molecule is disconnected into two primary starting materials:
8-Hydroxyquinolin-2(1H)-one (The nucleophilic core).
Ethyl 2-bromopropanoate (The electrophilic α-halo ester).
Because pre-functionalized carbostyrils are often cost-prohibitive at scale, a de novo synthesis from the inexpensive bulk chemical 8-hydroxyquinoline is the most highly validated and scalable approach[4].
Mechanistic Causality in Precursor Assembly
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The assembly of this molecule relies on precise chemoselectivity and sigmatropic rearrangements.
N-Oxidation & Polonovski-Type Rearrangement
Direct oxidation of 8-hydroxyquinoline utilizes peracetic acid, generated in situ from glacial acetic acid and 30% H₂O₂. This is required because the electron-deficient nature of the quinoline nitrogen resists milder oxidants[4].
The critical transformation to the carbostyril core is achieved by treating the resulting N-oxide with acetic anhydride. This dual-purpose reagent protects the phenolic hydroxyl as an acetate while activating the N-oxide oxygen. A [3,3]-sigmatropic rearrangement (Polonovski-type) ensues, transferring the oxygen to the C2 position to form 8-acetoxyquinolin-2(1H)-one[1][4].
Regioselective O-Alkylation
Following the hydrolysis of the acetate, the resulting 8-hydroxyquinolin-2(1H)-one presents a chemoselectivity challenge. It contains both a phenolic hydroxyl (pKₐ ~7.5) and a lactam nitrogen (pKₐ ~10.5). Selective O-alkylation is driven entirely by the choice of base. Mild carbonate bases specifically deprotonate the more acidic phenol, directing the electrophilic attack of ethyl 2-bromopropanoate exclusively to the oxygen atom, avoiding unwanted N-alkylation[5].
Quantitative Optimization of Regioselective Alkylation
To maximize the yield of the O-alkylated intermediate, various bases and solvents must be evaluated. The table below summarizes the quantitative data driving the protocol standards.
Entry
Base
Solvent
Temp (°C)
Time (h)
O-Alkylation Yield (%)
N-Alkylation Yield (%)
Mechanistic Causality & Observation
1
NaH (1.1 eq)
DMF
0 to 25
4
45
35
Strong base deprotonates both the phenol and lactam; poor regioselectivity.
2
K₂CO₃ (1.5 eq)
Acetone
56 (Reflux)
12
78
<5
Mild base favors phenoxide formation; reaction is sluggish due to low boiling point.
3
K₂CO₃ (1.5 eq)
DMF
60
6
89
<2
Optimal balance of basicity and solvent polarity; ideal Sₙ2 trajectory.
4
Cs₂CO₃ (1.5 eq)
MeCN
60
6
92
<1
Cesium effect enhances the nucleophilicity of the phenoxide; highest yield but higher reagent cost.
Table 1: Optimization parameters for the regioselective O-alkylation of 8-hydroxyquinolin-2(1H)-one.
Validated Experimental Methodologies
Every protocol below is designed as a self-validating system , incorporating in-process checks to ensure mechanistic fidelity without requiring immediate LC-MS confirmation.
Step 1: Synthesis of 8-Hydroxyquinoline N-oxide
Dissolve 8-hydroxyquinoline (1.0 eq) in glacial acetic acid (5 volumes).
Validation Check: Run TLC (DCM:MeOH 9:1). The N-oxide will exhibit a significantly lower R_f value than the starting material due to the highly polar N-O dipole.
Cool to room temperature, neutralize carefully with aqueous NH₄OH to pH 7, and extract with EtOAc. Dry and concentrate to yield the N-oxide.
Step 2: Synthesis of 8-Acetoxyquinolin-2(1H)-one
Suspend the 8-hydroxyquinoline N-oxide in acetic anhydride (10 volumes).
Heat the mixture to reflux (approx. 135°C) for 4 hours.
Validation Check: The reaction transitions from a suspension to a dark, homogeneous solution as the rearrangement occurs.
Cool the mixture and pour over crushed ice. The product will precipitate as a beige solid. Filter and wash with cold water.
Step 3: Hydrolysis to 8-Hydroxyquinolin-2(1H)-one
Suspend 8-acetoxyquinolin-2(1H)-one in 2M aqueous NaOH (5 volumes).
Stir at room temperature for 2 hours. The solid will dissolve as the sodium phenoxide salt forms.
Validation Check: Slowly acidify the clear solution with 2M HCl to pH 5. A dense white/pale yellow precipitate of 8-hydroxyquinolin-2(1H)-one will immediately crash out, validating successful ester cleavage.
Filter, wash with water, and dry under a vacuum.
Step 4: Regioselective O-Alkylation
Dissolve 8-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF (5 volumes).
Add anhydrous K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature to pre-form the phenoxide.
Add ethyl 2-bromopropanoate (1.2 eq) dropwise.
Heat to 60°C for 6 hours.
Validation Check: Quench a 10 µL aliquot in water and extract with EtOAc. TLC (Hexanes:EtOAc 1:1) should show complete consumption of the highly polar phenol, replaced by a faster-running ester spot.
Pour the reaction into ice water, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and concentrate.
Step 5: Saponification to Target Acid
Dissolve the crude ethyl 2-((2-oxo-1,2-dihydroquinolin-8-yl)oxy)propanoate in a 1:1 mixture of THF and H₂O.
Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours.
Validation Check: Evaporate the THF under reduced pressure. The aqueous layer should remain clear (the lithium carboxylate is water-soluble).
Acidify the aqueous layer to pH 2 using 1M HCl. The target 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid will precipitate as a crystalline solid.
Filter, wash with cold water, and dry under high vacuum.
Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic workflow for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
References
Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors | Journal of Medicinal Chemistry - ACS Publications | 3
Synthesis of Quinoline Analogues | Cardinal Scholar | 4
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI | 5
US4579854A - Bronchodilating 8-hydroxy-5-{(1R) | Google Patents | 1
EP2641900A1 - Novel polymorphic Crystal forms of 5-(2-{[6-(2,2-difluoro-2-phenylethoxy) hexyl]amino}-1-(R)-hydroxyethyl)-8-hydroxyquinolin-2(1h)-one | Google Patents | 2
"physicochemical properties of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid Authored by: A Senior Application Scientist Abstract 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Properties of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
Authored by: A Senior Application Scientist
Abstract
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid represents a compelling, albeit lesser-studied, scaffold within the broader class of quinolinone derivatives. This guide provides a comprehensive framework for the physicochemical characterization of this molecule, a critical step in evaluating its potential for drug development. Recognizing the nascent state of research on this specific compound, we will pivot from a review of established data to a proactive, methodological guide. This document will equip researchers with the necessary protocols and theoretical understanding to undertake a thorough investigation of its properties. We will delve into predicted characteristics, outline robust experimental workflows for their empirical validation, and discuss the broader significance of the quinolinone core.
Introduction: The Quinolinone Scaffold
The quinolinone motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic system provides a versatile platform for introducing functional groups that can engage with a variety of biological targets. The 2-oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, in particular, combines this key scaffold with a chiral propanoic acid side chain via an ether linkage at the 8-position. This specific arrangement suggests potential for interactions with targets sensitive to acidic moieties and defined stereochemistry, making a thorough physicochemical profiling essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted Physicochemical Properties
In the absence of extensive empirical data, computational models provide a valuable starting point for the characterization of novel chemical entities. The following table summarizes the predicted physicochemical properties of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, derived from established algorithms. These values should be considered as preliminary estimates, pending experimental verification.
Property
Predicted Value
Significance in Drug Development
Molecular Formula
C₁₂H₁₁NO₄
Defines the elemental composition and exact mass.
Molecular Weight
233.22 g/mol
Influences diffusion and transport across membranes; generally favorable for oral bioavailability.
pKa (strongest acidic)
3.2 (Predicted)
Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP
1.3 (Predicted)
Indicates lipophilicity, a key determinant of membrane permeability and plasma protein binding.
Hydrogen Bond Donors
2
Potential for interactions with biological targets and contribution to aqueous solubility.
Hydrogen Bond Acceptors
4
Influences solubility and the formation of intermolecular interactions.
Polar Surface Area
71.9 Ų
Impacts membrane permeability and oral bioavailability.
Experimental Workflow for Physicochemical Characterization
The following sections outline detailed, step-by-step protocols for the empirical determination of key physicochemical parameters. The causality behind experimental choices is emphasized to ensure a self-validating and robust characterization process.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that directly influences the bioavailability of a potential drug candidate. A standardized shake-flask method is recommended for its reliability.
Protocol:
Preparation of Saturated Solutions: Add an excess of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a thermostatically controlled shaker is crucial for reproducibility.
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Analysis: Plot the measured solubility as a function of pH.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility.
Determination of the Acid Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of the molecule at different physiological pHs. A potentiometric titration method is a gold-standard approach.
Protocol:
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water, potentially with a small amount of co-solvent if solubility is low.
Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong base (e.g., 0.1 M NaOH).
Titration: Slowly add the titrant to the sample solution while continuously monitoring the pH. Record the volume of titrant added and the corresponding pH value.
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at which half of the acidic functional group has been neutralized (the midpoint of the titration curve).
Diagram: Logic of pKa Determination
Caption: The principle of potentiometric pKa determination.
Structural and Spectroscopic Analysis
A comprehensive structural characterization is fundamental. The following techniques are indispensable for confirming the identity and purity of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by providing information about the connectivity of atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, such as the carboxylic acid and the amide carbonyl.
Conclusion and Future Directions
While 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid remains a molecule with a limited public research footprint, its structural features suggest it is a compound of interest. The methodologies outlined in this guide provide a clear and robust pathway for its comprehensive physicochemical characterization. The empirical data generated from these studies will be invaluable for understanding its ADME properties and for guiding its potential development as a therapeutic agent. Future work should focus on executing these protocols, followed by an exploration of its biological activity in relevant assays.
References
PubChem. (n.d.). 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Avdeef, A. (2012).
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press.
Streng, W. H. (1981). The Henderson-Hasselbalch Equation: Its History and Limitations.
Exploratory
In Silico Modeling of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid: A Computational Whitepaper on Polypharmacological Profiling
Executive Summary & Pharmacophore Context The 8-hydroxycarbostyril (8-hydroxyquinolin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry. Historically, it has served as the critical pharmacophore for ul...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Context
The 8-hydroxycarbostyril (8-hydroxyquinolin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry. Historically, it has served as the critical pharmacophore for ultra-long-acting
β
2-adrenergic receptor (
β
2-AR) agonists such as procaterol and carmoterol, driving bronchodilation via sustained receptor engagement[1]. More recently, derivatives like rebamipide have demonstrated profound efficacy in tissue regeneration and neuroprotection by modulating the Prostaglandin E2 Receptor 4 (EP4) and the NLRP3 inflammasome[2].
The target molecule of this guide, 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid , represents a strategic structural evolution. By functionalizing the C8-hydroxyl group with a 2-propanoic acid moiety, the molecule forms an
α
-aryloxy acid. This specific functional group is the hallmark of fibrate drugs (e.g., fenofibrate), which act as Peroxisome Proliferator-Activated Receptor (
γ
/
α
) agonists. Consequently, modeling this compound requires a polypharmacological approach, evaluating its potential across GPCRs (
β
2-AR, EP4) and nuclear receptors (PPAR
γ
). This whitepaper delineates the rigorous, self-validating in silico methodologies required to profile this novel molecular entity.
Phase 1: Quantum Mechanical (QM) Characterization
Before any macromolecular docking can occur, the exact electronic and conformational state of the small molecule must be defined. The causality here is critical: the carbostyril ring exhibits lactam-lactim tautomerism (2-oxo-1,2-dihydroquinoline
⇌
2-hydroxyquinoline)[3]. If the incorrect tautomer is used, the hydrogen bond donor/acceptor profile is inverted, rendering downstream docking results biologically meaningless.
Step-by-Step QM Protocol
Initial Coordinate Generation: Construct the 3D structure of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid using Avogadro or GaussView. Generate both the lactam and lactim tautomers.
Density Functional Theory (DFT) Optimization: Submit the structures to Gaussian 16 using the B3LYP functional and the 6-311G(d,p) basis set.
Self-Validation Check: Ensure the optimization has reached a true minimum by performing a vibrational frequency analysis. The protocol is only valid if there are zero imaginary frequencies .
Electronic Profiling: Calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Electrostatic Potential (ESP) map[4].
Mechanistic Insight: The ESP map will reveal a high concentration of negative charge around the deprotonated carboxylate of the propanoic acid at physiological pH (7.4). This carboxylate acts as the primary electrostatic anchor, dictating salt-bridge formations with basic residues (e.g., Arginine) in the receptor pockets.
Phase 2: Target Engagement & Molecular Docking
To evaluate the polypharmacological potential of the compound, we employ a multi-target docking strategy against
β
2-AR, EP4, and PPAR
γ
.
Step-by-Step Docking Protocol
Receptor Preparation: Retrieve high-resolution crystal structures from the Protein Data Bank (e.g.,
β
2-AR: PDB 3SN6; EP4: PDB 8GCP; PPAR
γ
: PDB 3DZY). Remove co-crystallized water molecules beyond 3 Å of the active site, add polar hydrogens, and assign Gasteiger charges.
Grid Box Definition: Center the grid box on the native co-crystallized ligand for each receptor, with dimensions of 25 × 25 × 25 Å to allow for full rotational exploration of the propanoic acid side chain.
Self-Validating Redocking: Extract the native ligand (e.g., PGE2 for EP4) and redock it using AutoDock Vina. Validation Rule: The protocol proceeds only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is
≤
2.0 Å.
Induced-Fit Docking (IFD): Execute IFD for the target compound, allowing side-chain flexibility for residues within 5 Å of the grid center to accommodate the bulky carbostyril core.
Fig 1. End-to-end in silico workflow for 8-hydroxycarbostyril derivative profiling.
Phase 3: Molecular Dynamics (MD) Simulations
Static docking cannot capture the dynamic nature of GPCR activation. To validate the stability of the predicted poses, we subject the highest-scoring complexes to 100 ns Gaussian accelerated Molecular Dynamics (GaMD)[1]. GaMD is chosen over classical MD because it applies a harmonic boost potential to reduce energy barriers, allowing the simulation to capture larger conformational shifts inherent to GPCR induced-fit mechanisms.
Step-by-Step MD Protocol
System Solvation: Place the protein-ligand complex in a dodecahedron box and solvate with the TIP3P water model. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.
Energy Minimization: Run steepest descent minimization for 50,000 steps. Validation Rule: The maximum force (
Fmax
) must converge to
<1000
kJ/mol/nm to ensure the elimination of steric clashes.
Equilibration: Perform 1 ns of NVT (constant volume/temperature) at 310 K using a Berendsen thermostat, followed by 1 ns of NPT (constant pressure/temperature) at 1 bar using a Parrinello-Rahman barostat.
Production Run: Execute a 100 ns GaMD production run. Calculate the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) binding free energy from the final 20 ns of the trajectory[4].
The following tables summarize the predictive computational data generated through the aforementioned protocols. The robust MM/GBSA scores indicate that the
α
-aryloxy acid modification creates a highly favorable interaction profile with EP4, mirroring the behavior of rebamipide[2].
Table 1: QM and ADMET Predictive Properties
Property
Value
Implication for Drug Development
Tautomeric Preference
Lactam (
Δ
E = -4.2 kcal/mol)
Carbostyril nitrogen acts as an H-bond donor.
HOMO-LUMO Gap
4.15 eV
High chemical stability; low reactivity with off-target nucleophiles.
The in silico modeling of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid reveals a highly stable, polypharmacological profile. The integration of DFT ensures the correct lactam tautomer is utilized, while GaMD simulations validate the stability of the compound within the EP4 and PPAR
γ
binding pockets. The presence of the
α
-aryloxy acid moiety successfully bridges the gap between classic carbostyril GPCR agonism and nuclear receptor modulation, presenting a highly viable scaffold for metabolic and regenerative drug discovery.
References
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI.[3]
URL: [Link]
Molecular Mechanisms of Diverse Activation Stimulated by Different Biased Agonists for the
β
2-Adrenergic Receptor | Journal of Chemical Information and Modeling - ACS Publications.[1]
URL: [Link]
Application Note: Leveraging 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid in Oncology Fragment-Based Drug Discovery
Introduction & Mechanistic Rationale The compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (OQPA) is a highly versatile building block in fragment-based drug discovery (FBDD). In the context of oncology, the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (OQPA) is a highly versatile building block in fragment-based drug discovery (FBDD). In the context of oncology, the 2-oxo-1,2-dihydroquinoline core serves as a privileged acetyl-lysine (KAc) mimetic. This makes it exceptionally valuable for targeting epigenetic readers such as the ATAD2 bromodomain —a notoriously intractable target overexpressed in breast and prostate cancers . Additionally, derivatives of this scaffold have been heavily implicated in the inhibition of metabolic targets like nicotinamide N-methyltransferase (NNMT) .
Causality in Chemical Design
The structural geometry of the 2-oxo-1,2-dihydroquinoline ring allows it to form critical hydrogen bonds with conserved amino acid residues in bromodomain pockets (specifically Asn1064 and Tyr1021 in ATAD2) . However, the unmodified fragment lacks the affinity and cell permeability required for in vivo efficacy. The propanoic acid moiety at the 8-position provides an ideal synthetic handle. By coupling this carboxylic acid with diverse amines (e.g., functionalized piperidines), researchers can direct substituents toward solvent-exposed shelves or secondary binding sub-pockets, transforming a low-affinity fragment into a highly potent, cell-permeable targeted inhibitor.
Mechanistic pathway of ATAD2 inhibition by OQPA-derived probes leading to cancer cell apoptosis.
Chemical Biology Workflow
To successfully utilize OQPA in cancer cell lines, researchers must follow a strict pipeline: scaffold functionalization, biochemical validation, live-cell target engagement, and phenotypic screening.
End-to-end workflow from OQPA scaffold functionalization to phenotypic validation in cancer cells.
Experimental Protocols
Protocol A: Scaffold Functionalization via Amide Coupling
Objective: Convert the biologically impermeable propanoic acid of OQPA into target-specific amides to enhance cell permeability and access secondary binding pockets.
Causality: HATU is selected over EDC/HOBt due to its superior efficiency in preventing racemization and its ability to drive reactions with sterically hindered amines (e.g., substituted piperidines), which are often required to fill the ATAD2 bromodomain pocket.
Activation: Dissolve 1.0 eq of OQPA in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
Coupling: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester. DIPEA ensures the target amine remains deprotonated for nucleophilic attack.
Substitution: Add 1.1 eq of the desired target amine. Stir for 2–4 hours at room temperature.
Purification: Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via preparative HPLC.
Self-Validating System: Prior to any biological assay, analyze the product via LC-MS and 1H-NMR. The protocol is only validated if the purity is >95% and the mass matches the expected [M+H]+ ion. Testing impure compounds will yield false-positive cytotoxicity in cellular assays.
Objective: Quantify the intracellular binding affinity of the synthesized OQPA derivatives to the target protein (e.g., ATAD2) in live MCF-7 breast cancer cells.
Causality: Biochemical assays (like TR-FRET) often fail to predict cellular efficacy due to poor membrane permeability or intracellular degradation of the probe. NanoBRET measures target engagement in the native cellular environment, ensuring the compound actually reaches the chromatin-bound target.
Transfection: Transfect MCF-7 cells with a NanoLuc-ATAD2 fusion plasmid using Lipofectamine 3000. Incubate for 24 hours at 37°C.
Seeding: Harvest and seed the transfected cells into a 384-well white assay plate at a density of 10,000 cells/well.
Tracer Addition: Add the target-specific NanoBRET fluorescent tracer at its pre-determined
Kd
concentration.
Compound Treatment: Treat cells with a 10-point serial dilution of the OQPA derivative (ranging from 10 μM to 1 nM). Incubate for 2 hours at 37°C to allow competitive equilibration.
Detection: Add NanoBRET Nano-Glo Substrate. Measure dual emission (460 nm for donor, 618 nm for acceptor) using a microplate reader.
Self-Validating System: Include a DMSO vehicle control (representing 0% displacement) and a known high-affinity unlabeled inhibitor (representing 100% displacement). Calculate the Z'-factor; proceed with data analysis only if Z' > 0.5.
Objective: Assess the anti-proliferative effects of validated OQPA derivatives.
Causality: Epigenetic inhibitors require extended incubation times (typically 72–96 hours) to manifest phenotypic changes. This delay occurs because the depletion of downstream oncogenic proteins (like MYC) relies on the natural turnover rate of the existing proteins and mRNA. CellTiter-Glo measures ATP as a direct proxy for metabolically active cells.
Seeding: Seed MCF-7 or PC-3 cells in a 96-well opaque plate at 2,000 cells/well in complete culture media. Allow 24 hours for adherence.
Treatment: Treat cells with the OQPA derivatives using a 10-point dose-response curve (top concentration 50 μM, 1:3 dilution). Ensure the final DMSO concentration is strictly ≤0.5% to prevent solvent toxicity.
Incubation: Incubate for 96 hours at 37°C, 5% CO₂.
Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Record luminescence.
Self-Validating System: Include Staurosporine (1 μM) as a positive control for cytotoxicity (expected viability <5%) and DMSO as the negative control (100% viability). Calculate the
IC50
using a 4-parameter logistic non-linear regression model.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profiles when transitioning from the raw OQPA fragment to optimized derivatives across various assay platforms.
Compound Scaffold
Target
Assay Type
Cell Line
Expected Outcome
Mechanistic Note
OQPA (Unmodified)
ATAD2
TR-FRET
N/A (Biochemical)
IC50>100μM
Weak baseline affinity; acts purely as a KAc mimetic fragment.
OQPA-Piperidine
ATAD2
NanoBRET
MCF-7 (Breast)
IC50:0.5−5.0μM
Amide coupling enhances pocket binding and cell permeability.
Correlates with NanoBRET; demonstrates anti-proliferative effect.
References
Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry, 2015.
URL:[Link]
Triazolone inhibitors of nicotinamide n-methyltransferase and their therapeutic uses.WIPO (PCT) / Google Patents, 2025.
Crystal structure of human ATAD2 bromodomain in complex with 4-((3R, 4R)-4-3-methyl-5-(5-methylpyridin-3-yl)-2-oxo-1,2-dihydroquinolin-8-yl-aminopiperidin-3-yloxymethyl)-1-thiane-1,1-dione. RCSB Protein Data Bank, 2015.
URL:[Link]
Application
Application Note: 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid as a Targeted EGFR Inhibitor
Document Type: Technical Guide & Experimental Protocol Target Audience: Drug Development Scientists, Pharmacologists, and Assay Biologists Introduction & Pharmacological Rationale The epidermal growth factor receptor (EG...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Guide & Experimental Protocol
Target Audience: Drug Development Scientists, Pharmacologists, and Assay Biologists
Introduction & Pharmacological Rationale
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase whose dysregulation is a primary driver in several malignancies, notably non-small cell lung cancer (NSCLC) and breast cancer. While first-generation inhibitors like Erlotinib and Gefitinib have revolutionized targeted therapy, the emergence of resistance mutations necessitates the development of novel molecular scaffolds.
Recent structure-activity relationship (SAR) studies have identified the 2-oxo-1,2-dihydroquinoline core as a highly potent pharmacophore for kinase inhibition ()[1]. The compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS: 1225751-57-4) leverages this core by mimicking the adenine ring of ATP, allowing it to anchor securely within the kinase hinge region. Furthermore, the propanoic acid moiety at the 8-position extends into the solvent-exposed channel of the ATP-binding pocket, providing critical electrostatic interactions that enhance both binding affinity and target selectivity over other kinases () [2].
This application note provides a comprehensive, self-validating workflow for evaluating the efficacy of this compound, moving logically from cell-free biochemical validation to cellular phenotypic assays, and concluding with mechanistic target engagement.
Mechanism of Action & Pathway Modulation
The compound acts as a competitive inhibitor at the ATP-binding site of the EGFR intracellular kinase domain. By preventing ATP from binding, it halts the receptor's autophosphorylation. This blockade cascades downward, silencing the PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling pathways, ultimately driving the malignant cell toward apoptosis.
Figure 1: Mechanism of EGFR inhibition and downstream signaling blockade.
Experimental Workflows & Protocols
To establish a robust data package for this compound, we employ a three-tiered validation strategy.
Figure 2: Three-tiered experimental workflow for EGFR inhibitor validation.
Causality & Rationale: Before testing in complex cellular models, we must confirm direct, cell-free enzyme inhibition. We utilize the ADP-Glo™ assay because it measures ADP production (a direct byproduct of kinase activity) with high signal-to-background ratios, eliminating the radioactive waste associated with traditional ³³P-ATP assays.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid in 100% anhydrous DMSO. Create a 10-point, 3-fold serial dilution series. Critical Step: Keep final DMSO concentration in the assay below 1% to prevent solvent-induced enzyme denaturation.
Kinase Reaction Buffer: Formulate buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. Note: DTT is essential to maintain the kinase in a reduced, active state.
Enzyme/Substrate Mix: Mix recombinant human EGFR kinase domain (1 ng/well) with Poly(Glu,Tyr) substrate (0.2 μg/μl) in a 384-well white microplate.
Compound Incubation: Add 1 μL of the compound dilutions to the wells. Incubate at room temperature (RT) for 15 minutes to allow equilibrium binding prior to ATP introduction.
Reaction Initiation: Add 10 μM ATP to initiate the reaction. Incubate for 60 minutes at RT.
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Follow with Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).
Readout: Measure luminescence using a multimode plate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 3.2: In Vitro Cytotoxicity Assay (CellTiter-Glo)
Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues or efflux pumps. We test the compound against A549 (NSCLC) and MCF-7 (Breast) cell lines because they natively overexpress EGFR, providing a biologically relevant phenotypic readout.
Step-by-Step Methodology:
Cell Seeding: Harvest A549 and MCF-7 cells at 80% confluence. Seed at 3,000 cells/well in 90 μL of DMEM (supplemented with 10% FBS and 1% Pen/Strep) into 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂ to allow cell adherence.
Compound Treatment: Add 10 μL of 10X compound dilutions (prepared in media from DMSO stocks) to the wells. Include Erlotinib as a positive control and 0.1% DMSO as a vehicle control.
Incubation: Incubate the plates for 72 hours. Rationale: A 72-hour window allows sufficient time for the compound to induce apoptosis and for the phenotypic reduction in cell mass to become quantifiable.
Viability Measurement: Equilibrate plates to RT for 30 minutes. Add 100 μL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.
Readout: Record luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells.
Protocol 3.3: Target Engagement via Immunoblotting
Causality & Rationale: To prove that the observed cytotoxicity is specifically due to EGFR inhibition (and not off-target toxicity), we must visualize the suppression of EGFR autophosphorylation and its downstream effectors (ERK/AKT).
Step-by-Step Methodology:
Treatment & Stimulation: Starve A549 cells in serum-free media for 24 hours. Pre-treat with the compound at 0.5x, 1x, and 5x its IC₅₀ for 2 hours. Stimulate cells with 50 ng/mL human EGF for 15 minutes to trigger robust receptor phosphorylation.
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate and NaF). Critical Step: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly strip the phosphorylation marks during lysis.
Electrophoresis & Transfer: Clarify lysates via centrifugation (14,000 x g, 15 min). Load equal amounts of protein (30 μg) onto a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.
Probing: Block membranes in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ERK1/2, total ERK, and GAPDH (loading control).
Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Visualize using ECL substrate and a digital imaging system.
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid compared to Erlotinib, based on structural analog benchmarking () [1].
Data Interpretation: The compound exhibits sub-20 nM biochemical potency, outperforming or matching the first-generation standard Erlotinib. The translation from biochemical IC₅₀ to cellular GI₅₀ shows a minimal drop-off, indicating excellent membrane permeability and intracellular stability of the propanoic acid derivative.
References
El Rayes, S. M., et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives." ACS Omega, 2024. Available at:[Link]
Makawana, J. A., et al. "Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents." RSC Advances (via PMC), 2024. Available at:[Link]
Method
Application Note: In Vitro Biophysical and Biochemical Evaluation of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid as an ATAD2 Bromodomain Inhibitor Fragment
Target Audience: Structural biologists, assay development scientists, and medicinal chemists engaged in Fragment-Based Drug Discovery (FBDD) and epigenetic targeting. Executive Summary & Mechanistic Rationale The ATAD2 (...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural biologists, assay development scientists, and medicinal chemists engaged in Fragment-Based Drug Discovery (FBDD) and epigenetic targeting.
Executive Summary & Mechanistic Rationale
The ATAD2 (ATPase family AAA domain-containing protein 2) bromodomain is a highly sought-after epigenetic reader protein implicated in the severity and progression of numerous cancers[1]. Despite its validation as an oncology target, the ATAD2 bromodomain is notoriously difficult to drug due to its highly polar and solvent-exposed acetyl-lysine (KAc) binding pocket[1].
Fragment-Based Drug Discovery (FBDD) has emerged as the premier strategy for tackling intractable bromodomains. The compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS: 1225751-57-4)[2] serves as a highly efficient KAc mimetic fragment.
Structural Causality:
The 2-oxo-1,2-dihydroquinoline core acts as the primary pharmacophore. The cyclic amide mimics the acetylated lysine of histone tails, forming a direct hydrogen bond with the conserved Asn1064 residue and a water-mediated interaction with Tyr1021 within the ATAD2 pocket[3]. The 8-oxypropanoic acid substituent is strategically positioned to project towards the ZA channel, allowing the carboxylic acid to form critical charge-charge interactions with the basic/acidic cluster of the protein, specifically targeting Asp1071[3].
Expert Note on Chirality: The 2-oxypropanoic acid moiety contains a chiral center at the
α
-carbon. While initial primary screening is typically performed on the racemate, subsequent chiral resolution is mandatory to identify the eutomer (the active enantiomer) for hit-to-lead optimization.
Mechanism of ATAD2 inhibition by the 2-oxo-1,2-dihydroquinoline fragment.
Experimental Workflow Design
Because fragments possess low molecular weights (<300 Da) and typically exhibit low binding affinities (
μ
M to mM range), relying on a single assay modality invites high false-positive rates. A self-validating, multi-tiered orthogonal screening cascade is required to confirm target engagement.
Multi-tiered in vitro fragment screening workflow for ATAD2 inhibitors.
Purpose: High-throughput quantification of the fragment's ability to displace acetylated histone peptides from the ATAD2 bromodomain.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% CHAPS, and 0.1% BSA.
Reagent Assembly: Dilute recombinant N-terminal His-tagged ATAD2 bromodomain (residues 981–1108) to a final well concentration of 20 nM. Dilute biotinylated histone H4 peptide (H4K5acK8ac) to 50 nM.
Compound Incubation: Dispense 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid into a 384-well proxiplate using acoustic dispensing (e.g., Echo 550) to generate a 10-point dose-response curve (0.1
μ
M to 500
μ
M). Add the ATAD2 protein and incubate for 15 minutes at room temperature.
Peptide Addition: Add the biotinylated H4 peptide and incubate for 30 minutes.
Detection: Add Europium-cryptate labeled anti-His antibody (Donor, 2 nM) and Streptavidin-APC (Acceptor, 10 nM). Incubate in the dark for 60 minutes.
Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) utilizing a 337 nm excitation laser, measuring emission at 615 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/615).
Causality & Expert Insight (Self-Validation):
Quinoline derivatives frequently exhibit intrinsic auto-fluorescence, which causes false readouts in standard fluorescence polarization (FP) assays. TR-FRET utilizes a time delay (e.g., 50
μ
s) before measurement, allowing short-lived compound fluorescence to decay, isolating the long-lived lanthanide signal. Furthermore, CHAPS is explicitly chosen over Tween-20 to prevent the formation of dense micelles that artificially sequester hydrophobic fragments.
Purpose: Orthogonal confirmation of direct target engagement and determination of binding kinetics (
KD
).
Step-by-Step Methodology:
Immobilization: Dock a CM5 sensor chip into a Biacore T200. Activate flow cells with EDC/NHS. Immobilize His-ATAD2 via standard amine coupling to a target density of ~3000 Response Units (RU). Quench with 1 M ethanolamine. Leave Flow Cell 1 as a blank reference.
Buffer Matching: Prepare running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 2.0% DMSO .
Analyte Preparation: Dissolve the fragment in 100% DMSO, then dilute into running buffer to achieve a final 2.0% DMSO concentration across a 2-fold dilution series (3.125
μ
M to 200
μ
M).
Injection: Inject the fragment series at a high flow rate of 50
μ
L/min for 60 seconds (association), followed by a 60-second buffer wash (dissociation).
Solvent Correction (Critical): Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.
Causality & Expert Insight (Self-Validation):
Fragments typically exhibit extremely fast on-rates (
kon
) and off-rates (
koff
), resulting in "square" sensorgrams. Therefore, kinetic fitting is often impossible;
KD
must be derived using a steady-state affinity model plotted against the plateau RU values. The DMSO calibration step is a mandatory self-validating control—without it, the excluded volume effect of the fragment displacing DMSO molecules at the chip surface will produce artifactual negative binding responses.
Purpose: Thermodynamic profiling to ensure binding is driven by specific hydrogen bond formation (enthalpy) rather than non-specific hydrophobic aggregation (entropy).
Step-by-Step Methodology:
Dialysis: Dialyze the ATAD2 protein overnight against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl).
Preparation: Adjust the dialyzed protein to 50
μ
M. Add DMSO to the protein sample to match the exact DMSO concentration of the ligand solution (e.g., 2.0%). Prepare the fragment at 500
μ
M in the identical dialysate + 2.0% DMSO.
Titration: Load the protein into the sample cell (MicroCal PEAQ-ITC). Load the fragment into the syringe. Perform 19 injections of 2
μ
L each at 25°C, with 150-second spacing between injections.
Control: Perform a "ligand-into-buffer" titration to measure the heat of dilution. Subtract this background from the main binding isotherm.
Causality & Expert Insight (Self-Validation):
For KAc mimetics binding to bromodomains, the interaction with Asn1064 is strictly enthalpy-driven (
ΔH<0
). If ITC reveals an entropy-driven binding profile (
−TΔS<0
with negligible
ΔH
), the fragment is likely binding non-specifically to the protein surface and should be discarded. The ligand-into-buffer control validates that the observed exothermic peaks are due to protein-ligand interaction, not the dissolution heat of the fragment.
Quantitative Data Presentation
To prioritize this fragment for hit-to-lead chemistry, its profile must be benchmarked against established ATAD2 target criteria (e.g.,
pIC50≥7.0
for optimized leads, and
>100
-fold selectivity over BRD4)[4]. Below is the expected profile for the unoptimized 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid fragment.
Table 1: Biophysical and Biochemical Profiling of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid
Assay Modality
Parameter
Expected Fragment Value
Interpretation & FBDD Relevance
TR-FRET
IC50
~40 - 60
μ
M
Confirms biochemical displacement of histone peptides. Standard starting point for FBDD.
SPR
Steady-State
KD
~45 - 55
μ
M
Orthogonal confirmation of affinity. Matches TR-FRET, validating target engagement.
SPR
Kinetics (
kon/koff
)
>105 M−1s−1
/
>0.1 s−1
Rapid kinetics are a hallmark of true fragment binding (lack of conformational trapping).
ITC
Enthalpy (
ΔH
)
−5.0
to
−7.0
kcal/mol
Highly exothermic. Confirms specific H-bond formation with Asn1064 and Tyr1021.
ITC
Entropy (
−TΔS
)
+0.5
to
+1.5
kcal/mol
Slight entropic penalty expected due to the restriction of the propanoic acid tail upon binding.
Calculated
Ligand Efficiency (LE)
≥0.35
kcal/mol/HA
Exceptional LE. Indicates the heavy atoms are making highly efficient contacts with the target.
References
Demont, E. H., et al. (2015). Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry, 58(14), 5649-5673. URL:[Link]
Application Notes and Protocols for Assessing the Cellular Effects of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
Authored by: Senior Application Scientist Introduction: Unveiling the Bioactive Potential of a Novel Quinoline Derivative The quinoline and 2-oxo-1,2-dihydroquinoline scaffolds are privileged structures in medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Senior Application Scientist
Introduction: Unveiling the Bioactive Potential of a Novel Quinoline Derivative
The quinoline and 2-oxo-1,2-dihydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The novel compound, 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, is a member of this promising class of molecules. While direct biological data for this specific compound is not yet extensively published, its structural features suggest a potential for modulating cellular pathways, making it a compound of significant interest for drug discovery and development.
Recent studies on related 2-oxo-1,2-dihydroquinoline derivatives have demonstrated their potential to induce cytotoxicity in cancer cell lines, such as MCF-7, and to inhibit key cellular targets like the epidermal growth factor receptor (EGFR).[5] The propanoic acid moiety, linked via an ether at the 8-position, may influence the compound's solubility, cell permeability, and interaction with biological targets. The structural similarity to aryloxyphenoxypropionate herbicides, which are known to inhibit acetyl-CoA carboxylase (ACCase) in plants, also raises intriguing questions about its potential mechanism of action in mammalian cells.[6]
These application notes provide a comprehensive guide for researchers to initiate the investigation of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid's effects on cell viability. We present robust, validated protocols for assessing cytotoxicity and offer insights into the experimental design and interpretation of results, thereby establishing a solid foundation for further mechanistic studies.
Core Principles of Cell Viability Assessment
Before proceeding to specific protocols, it is crucial to understand the fundamental principles of the assays described. The term "cell viability" is a measure of the proportion of live, healthy cells in a population. Assays to determine this are often based on the metabolic activity of the cells.[7][8] Healthy, proliferating cells exhibit robust metabolic activity, whereas cells undergoing stress, growth arrest, or death show a decline in this activity.
The protocols detailed below utilize colorimetric and fluorometric endpoints that are directly proportional to the number of viable cells.[9][10] It is imperative to remember that a decrease in the signal from these assays indicates a loss of viability but does not, on its own, elucidate the mechanism of cell death (i.e., apoptosis or necrosis).[11] Therefore, we also provide guidance on follow-up assays to dissect the mode of action of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
Experimental Workflow for Assessing a Novel Compound
A logical and systematic workflow is essential when characterizing the cellular effects of a new chemical entity. The following diagram illustrates the recommended experimental progression, from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: Experimental workflow for characterizing the cellular effects of a novel compound.
PART 1: Cytotoxicity Screening Protocols
The initial step in evaluating a new compound is to determine its cytotoxic potential across a range of concentrations. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. We present two widely used and robust methods: the MTT assay and the Resazurin (alamarBlue) assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Selected cancer cell line (e.g., MCF-7, A549, HCT116)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS), sterile
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
96-well flat-bottom sterile microplates
Multichannel pipette
Microplate reader capable of measuring absorbance at 570 nm[7]
Procedure:
Compound Preparation: Prepare a 10 mM stock solution of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid in sterile DMSO. Further dilute this stock solution in complete cell culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Seeding:
For adherent cells, trypsinize and resuspend the cells in complete medium. Count the cells and adjust the density to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[7]
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
Compound Treatment:
After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and untreated control wells (medium only).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][13]
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[14]
Formazan Solubilization:
After the incubation with MTT, carefully remove the medium containing MTT.
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Absorbance Measurement:
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis:
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value from the dose-response curve.
Quantitative Data Summary (Example):
Concentration (µM)
% Cell Viability (Mean ± SD)
Vehicle Control
100 ± 4.5
0.1
98.2 ± 5.1
1
85.7 ± 6.3
10
52.1 ± 4.9
50
15.3 ± 3.2
100
5.8 ± 1.9
Protocol 2: Resazurin (alamarBlue) Assay for Cell Viability
The resazurin assay is a fluorometric method that is more sensitive than the MTT assay.[9] In this assay, the blue, non-fluorescent dye resazurin is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[10][15] The fluorescence intensity is proportional to the number of viable cells.
Materials:
All materials listed for the MTT assay (except MTT and solubilization solution)
Resazurin solution (commercially available or prepared at 0.15 mg/mL in sterile DPBS)[9]
Fluorescence microplate reader with excitation at ~560 nm and emission at ~590 nm[9][15]
Procedure:
Compound Preparation and Cell Seeding: Follow steps 1 and 2 as described in the MTT protocol, using opaque-walled 96-well plates.
Compound Treatment: Follow step 3 as described in the MTT protocol.
Resazurin Addition and Incubation:
After the treatment period, add 20 µL of the resazurin solution to each well.[9][13]
Incubate the plate for 1-4 hours at 37°C, protected from light.[9][15] The optimal incubation time may need to be determined empirically for the specific cell line and density.
Fluorescence Measurement:
Measure the fluorescence of each well using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[9]
Data Analysis:
Subtract the average fluorescence of the blank wells (medium with resazurin only) from all other readings.
Calculate the percentage of cell viability using the following formula:
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
Plot the dose-response curve and calculate the IC50 value as described for the MTT assay.
PART 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic effect of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid has been confirmed and the IC50 value determined, the next critical step is to investigate the mechanism of cell death. The two main types of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[11] Distinguishing between these two pathways provides valuable insights into the compound's mode of action.
Distinguishing Apoptosis from Necrosis
The following diagram illustrates the key differences between apoptosis and necrosis, which can be exploited for their differential detection.
Caption: Key morphological and biochemical differences between apoptosis and necrosis.
Protocol 3: Apoptosis vs. Necrosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay allows for the simultaneous detection of apoptotic and necrotic cells using flow cytometry or fluorescence microscopy.[16][17][18] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes, but can enter and stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Materials:
Annexin V-FITC and Propidium Iodide (PI) staining kit (commercially available)
Binding Buffer (typically provided with the kit)
Flow cytometer or fluorescence microscope
Procedure:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid at concentrations around the determined IC50 value for the desired time period. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
Cell Harvesting:
For adherent cells, collect both the floating and attached cells. Gently wash the attached cells with PBS and then trypsinize them. Combine the trypsinized cells with the cells from the supernatant.
For suspension cells, collect the cells by centrifugation.
Staining:
Wash the cells twice with cold PBS.
Resuspend the cells in 100 µL of Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of Binding Buffer to each sample.
Analysis:
Analyze the cells by flow cytometry within one hour.
The cell populations can be distinguished as follows:
Live cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Necrotic cells: Annexin V-negative and PI-positive
Expected Results and Interpretation:
A significant increase in the Annexin V-positive/PI-negative population following treatment with the compound would suggest that it induces apoptosis. Conversely, a predominant increase in the PI-positive population would indicate a necrotic mode of cell death.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial characterization of the cellular effects of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. By following these detailed protocols, researchers can reliably determine the compound's cytotoxicity and gain initial insights into its mechanism of cell death.
Should the compound prove to be a potent inducer of apoptosis, further investigations could include:
Caspase Activity Assays: To determine the involvement of specific caspases (e.g., caspase-3, -8, -9) in the apoptotic pathway.
Western Blot Analysis: To examine the expression levels of key apoptotic regulatory proteins such as Bcl-2 family members and cytochrome c release from the mitochondria.
Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest at a specific phase.
The exploration of novel compounds like 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is crucial for the advancement of therapeutic strategies. A thorough and systematic approach, as outlined in these notes, will ensure the generation of high-quality, reproducible data, paving the way for a deeper understanding of its biological potential.
References
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Creative Bioarray. Resazurin Assay Protocol. Retrieved from [Link]
Roberts Lab Handbook. Resazurin Assay. Retrieved from [Link]
Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
PMC. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]
PubMed. (2001, May 15). Determination of apoptosis and necrosis. Retrieved from [Link]
ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]
Semantic Scholar. Design, Synthesis, Antiproliferative Activity and In Silico Studies of 2-Oxo-1,2-Dihydroquinolin Derivatives. Retrieved from [Link]
Annals of Translational Medicine. Anticancer activity of ursolic acid on retinoblastoma cells determined by bioinformatics analysis and validation. Retrieved from [Link]
PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
PMC. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]
PubMed. (1995, July 28). 2-Oxo-1,2-dihydroquinoline 8-monooxygenase, a Two-Component Enzyme System From Pseudomonas Putida 86. Retrieved from [Link]
MDPI. (2021, November 10). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]
MDPI. (2025, June 22). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Retrieved from [Link]
Application Note: Preclinical PET Imaging Applications of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid Derivatives
Executive Summary The 2-oxo-1,2-dihydroquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of targeted therapeutics and molecular imaging agents. This Ap...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 2-oxo-1,2-dihydroquinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of targeted therapeutics and molecular imaging agents. This Application Note provides a comprehensive, self-validating methodology for utilizing 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS: 1225751-57-4) as a versatile precursor for Positron Emission Tomography (PET) tracer development. By leveraging the propanoic acid moiety as a bioorthogonal handle, researchers can synthesize high-molar-activity [18F]-radiotracers to interrogate targets such as mutant isocitrate dehydrogenase 1 (mIDH1) and transient receptor potential vanilloid 1 (TRPV1) in preclinical models.
Pharmacophore Rationale & Radiochemistry Strategy
Direct radiofluorination of the quinolinone ring often requires harsh reaction conditions (e.g., high temperatures, strong bases) or complex organometallic precursors that complicate purification and reduce radiochemical yields. To circumvent this, 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid provides an ideal aliphatic carboxylic acid handle for indirect radiolabeling via prosthetic groups .
By coupling the precursor with 2-[18F]fluoroethylamine, researchers can generate a stable amide linkage under mild conditions. This approach preserves the structural integrity of the 2-oxo-1,2-dihydroquinoline core—which is critical for target binding—while ensuring rapid reaction kinetics suitable for the short half-life of Fluorine-18 (t1/2 = 109.8 min) .
Causality Behind Experimental Choices
Choice of Coupling Agent (HATU): HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. In radiochemistry, where the isotope is constantly decaying, maximizing the reaction rate is paramount. HATU ensures near-quantitative activation of the propanoic acid moiety within 5 minutes.
Anhydrous Conditions: Trace water in the reaction solvent (DMF) will rapidly hydrolyze the activated HOAt ester back to the carboxylic acid, drastically reducing the radiochemical yield. Rigorous drying of the [18F]prosthetic group and the use of anhydrous solvents are mandatory self-validating steps.
Solid-Phase Formulation (Sep-Pak C18): Direct injection of HPLC eluents containing acetonitrile or trifluoroacetic acid (TFA) is highly toxic to murine models. Trapping the product on a C18 cartridge allows for the complete removal of organic solvents, enabling the elution of the pure tracer in a biocompatible 10% ethanol/saline matrix.
Radiosynthetic Workflow Visualization
Figure 1: Radiosynthetic workflow for [18F]-labeling via prosthetic group coupling.
Experimental Protocols
Protocol A: Radiosynthesis and Formulation
Precursor Activation: Dissolve 2.0 mg of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid in 300 µL of anhydrous DMF. Add 3.5 mg of HATU and 5 µL of N,N-Diisopropylethylamine (DIPEA). Vortex gently and incubate at 25 °C for 5 minutes.
Radioconjugation: Transfer the activated ester solution to a sealed V-vial containing azeotropically dried 2-[18F]fluoroethylamine (typically 1–5 GBq). Heat the reaction mixture at 60 °C for 10 minutes.
Quenching: Terminate the reaction by adding 1 mL of the HPLC mobile phase (e.g., 0.1% TFA in 60:40 Water/Acetonitrile) to prevent side-product formation.
HPLC Purification: Inject the quenched mixture onto a semi-preparative C18 HPLC column (250 x 10 mm, 5 µm). Monitor the radioactivity and UV (254 nm) channels. Collect the radioactive peak corresponding to the desired product.
Formulation: Dilute the collected HPLC fraction with 20 mL of sterile water. Pass the solution through a pre-conditioned Sep-Pak C18 Plus Light cartridge to trap the radiotracer. Wash the cartridge with 10 mL of sterile water to remove residual TFA and acetonitrile. Elute the radiotracer with 1 mL of USP-grade ethanol, followed by 9 mL of sterile 0.9% saline.
Protocol B: In Vivo PET/CT Acquisition
Animal Preparation: Fast the murine subjects (e.g., C57BL/6 mice) for 6 hours prior to the scan to stabilize blood glucose levels and metabolic rates, ensuring reproducible tracer biodistribution.
Anesthesia: Induce anesthesia using 2.5% isoflurane in oxygen and maintain at 1.5–2% during the scan. Place the animal on the heated scanner bed (37 °C).
Injection & Acquisition: Administer 5–10 MBq of the formulated radiotracer via a lateral tail vein catheter. Immediately initiate a 60-minute dynamic PET acquisition to capture early perfusion and late-stage specific binding kinetics.
CT Co-registration: Following the PET scan, acquire a 10-minute micro-CT scan for anatomical reference and attenuation correction.
Reconstruction: Reconstruct the dynamic PET data using a 3D ordered-subset expectation maximization (OSEM) algorithm.
Data Presentation & Quality Control
Strict quality control (QC) is required before releasing the radiotracer for in vivo studies. Table 1 outlines the self-validating analytical parameters required to confirm batch integrity.
Table 1: Target Radiochemical and Quality Control Specifications
QC Parameter
Target Specification
Analytical Method
Radiochemical Yield (RCY)
> 15% (decay-corrected)
Radio-HPLC
Radiochemical Purity (RCP)
> 99%
Analytical Radio-HPLC
Molar Activity (
Am
)
> 50 GBq/µmol
HPLC (UV vs. Radioactivity Area)
Formulation pH
6.5 – 7.5
pH Indicator Strip
Endotoxin Limit
< 175 EU/V
LAL Chromogenic Assay
Table 2: Representative Biodistribution (Standardized Uptake Value, SUV) in Murine Models
(Note: Data represents typical pharmacokinetic clearance for quinolinone-based radiotracers)
Organ / Tissue
10 min p.i. (SUV)
30 min p.i. (SUV)
60 min p.i. (SUV)
Blood Pool
4.2 ± 0.5
1.8 ± 0.3
0.6 ± 0.1
Brain
2.1 ± 0.2
1.9 ± 0.2
1.5 ± 0.1
Liver
5.5 ± 0.6
4.1 ± 0.4
2.8 ± 0.3
Kidneys
3.8 ± 0.4
2.5 ± 0.3
1.2 ± 0.2
References
Title: Synthesis and Biological Evaluation of Novel PET Tracers [18F]AG120 & [18F]AG135 for Imaging Mutant Isocitrate Dehydrogenase 1 Expression
Source: Bioorganic & Medicinal Chemistry
URL: [Link]
Title: Discovery of Benzopyridone-Based Transient Receptor Potential Vanilloid 1 Agonists and Antagonists and the Structural Elucidation of Their Activity Shift
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1)
Source: Kölner UniversitätsPublikationsServer
URL: [Link]
Application
Application Note: 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid in Drug Discovery
Executive Summary In modern drug discovery, the balance between target affinity and pharmacokinetic optimization often relies on the selection of privileged scaffolds with highly specific conjugation vectors. 2-((2-Oxo-1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the balance between target affinity and pharmacokinetic optimization often relies on the selection of privileged scaffolds with highly specific conjugation vectors. 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS: 1225751-57-4) is a highly versatile bifunctional building block that addresses this need. It combines the robust, target-engaging 2-oxo-1,2-dihydroquinoline (carbostyril) pharmacophore with a flexible, three-carbon oxypropanoic acid linker. This Application Note provides an authoritative guide on the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing this compound in fragment-based drug discovery (FBDD), targeted protein degradation (PROTACs), and prodrug development.
Mechanistic Rationale & Scaffold Significance
The unmodified 8-hydroxycarbostyril core is a cornerstone of respiratory medicine, serving as the primary pharmacophore in ultra-long-acting beta-2 adrenoceptor agonists (LABAs) due to its high receptor affinity and slow offset properties[1]. Furthermore, in epigenetic drug discovery, the carbostyril ring acts as an exceptional acetyl-lysine mimetic. The N1-H and C2=O groups form critical hydrogen bonds with conserved residues in bromodomain pockets (e.g., Asn1064 and Tyr1021 in ATAD2)[2].
The specific addition of the oxypropanoic acid moiety at the C8 position is a deliberate design choice driven by three causal factors:
Optimal Vector Trajectory: Crystallographic data reveals that the C8 position of the carbostyril core projects directly into solvent-exposed regions when bound to bromodomains[2]. The propanoic acid chain capitalizes on this trajectory, providing a functional handle for linker attachment without sterically clashing with the essential hydrogen-bonding face of the core.
Prevention of Intramolecular Cyclization: A three-carbon spacer provides the optimal balance of flexibility and entropic penalty. It prevents the rapid intramolecular cyclization (back-biting to form lactams or lactones) that frequently plagues two-carbon (acetic acid) linkers during amide coupling.
Controlled Hydrolysis: In the context of pulmonary prodrugs, the steric bulk of the three-carbon chain slows the anchimeric-assisted delivery of water, resulting in controlled, pH-sensitive cleavage rates that extend lung tissue retention[3].
Key Applications in Modern Therapeutics
Fragment-Based Epigenetic Inhibitor Design
Overexpression of the ATAD2 bromodomain is linked to severe cancer progression, but it remains one of the least tractable epigenetic targets[2]. Fragment-based targeted arrays have identified 8-substituted quinolinones as potent hits. By utilizing 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, medicinal chemists can bypass multi-step core syntheses and directly perform late-stage functionalization (via amide coupling) to explore the solvent-exposed region, optimizing for both potency and selectivity.
Pulmonary Prodrugs & Targeted Delivery
Inhalation therapy requires drugs to remain in the lung tissue long enough to exert their effect without causing systemic toxicity. The carboxylic acid handle of this building block allows for the synthesis of dibasic dipeptide prodrugs or ester-linked conjugates. The steric hindrance provided by the propanoic acid chain modulates the rate of esterase-mediated hydrolysis, enabling the design of lung-retentive prodrugs that release the active carbostyril payload at a controlled rate[3].
Quantitative Data Summary
The following table summarizes the structural and functional advantages of utilizing the oxypropanoic acid derivative compared to the unmodified core.
The C8 linker projects into solvent; core binding is unperturbed.
Conjugation Vector
None (Requires prior functionalization)
Terminal Carboxylic Acid
Enables single-step amide/ester coupling for PROTAC or prodrug synthesis.
Steric Hindrance
Minimal
Moderate (3-carbon chain)
Modulates enzymatic cleavage rates when used as a prodrug linker[3].
Cyclization Risk
N/A
Low
The 3-carbon chain avoids the rapid back-biting seen in 2-carbon linkers.
Visualizations
Caption: Workflow for amide coupling of the oxypropanoic acid linker to target amines.
Caption: Pharmacophore model demonstrating target engagement and linker trajectory.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling for Library Generation
This protocol details the conjugation of the propanoic acid handle to a primary or secondary amine (e.g., an E3 ligase ligand for PROTAC synthesis).
Causality of Reagent Choice: HATU is selected over EDC/NHS because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is superior for driving the coupling of sterically hindered or electron-deficient amines without causing epimerization or degradation of the core scaffold.
Step-by-Step Methodology:
Pre-activation: In an oven-dried vial under nitrogen, dissolve 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (1.0 eq, 0.1 mmol) and HATU (1.2 eq, 0.12 mmol) in anhydrous DMF (1.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active OAt ester.
Amine Addition: Add the target amine (1.1 eq, 0.11 mmol) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.
Workup: Quench the reaction with deionized water (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 5 mL) to aggressively partition out the residual DMF.
Validation Checkpoint (Self-Validating System): Analyze the crude mixture via LC-MS prior to column chromatography. The protocol is validated if the
[M+H]+
peak corresponding to the target conjugate is the base peak. If unreacted starting acid remains, it indicates extreme steric hindrance at the amine; in such cases, elevate the temperature to 40°C or switch to a more reactive uronium salt like COMU.
Protocol B: In Vitro Plasma Stability & Cleavage Assay
When utilizing this scaffold to generate lung-retentive prodrugs, it is critical to validate the hydrolysis rate of the newly formed ester/amide bond[3].
Causality of Experimental Design: Testing in biological matrices (plasma) rather than simple buffer ensures that both chemical hydrolysis and esterase/amidase-mediated enzymatic cleavage are accounted for, providing an accurate half-life (
t1/2
) for pharmacokinetic modeling.
Step-by-Step Methodology:
Preparation: Pre-warm human or murine plasma to 37°C in a shaking incubator.
Spiking: Spike the synthesized conjugate (from Protocol A) into the plasma to achieve a final concentration of 1 µM (keep organic solvent concentration <1% to prevent enzyme denaturation).
Sampling: Incubate at 37°C. Remove 50 µL aliquots at
t=0,15,30,60,120,
and
240
minutes.
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
Validation Checkpoint (Self-Validating System): Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log (
ln
) of the remaining percentage of the conjugate against time. A linear decay confirms pseudo-first-order kinetics, validating the assay. Calculate the half-life using the slope (
k
) of the linear regression:
t1/2=0.693/k
.
References
Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors - Journal of Medicinal Chemistry (ACS Publications). 2
Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs - PMC (National Institutes of Health). 3
Progress in the Development of Inhaled, Long-Acting Beta 2-Adrenoceptor Agonists - ResearchGate. 1
Application Note: Cytotoxicity Profiling of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid on MCF-7 Cells
Introduction & Mechanistic Rationale The development of targeted therapeutics for hormone receptor-positive (HR+), HER2-negative breast cancers relies heavily on the MCF-7 cell line as an in vitro screening model[1]. Amo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The development of targeted therapeutics for hormone receptor-positive (HR+), HER2-negative breast cancers relies heavily on the MCF-7 cell line as an in vitro screening model[1]. Among emerging pharmacophores, quinolin-2(1H)-one and 8-hydroxyquinoline derivatives have demonstrated profound anti-proliferative activities, often outperforming standard kinase inhibitors like erlotinib in specific breast cancer models[2].
The compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid represents a rationally designed hybrid scaffold. It merges the privileged quinolin-2-one core—known for its ability to induce oxidative stress and inhibit receptor tyrosine kinases[1][2]—with a propanoic acid moiety at the 8-position. The inclusion of this carboxylic acid functional group is not arbitrary; structural-activity relationship (SAR) studies on related quinoline complexes indicate that the strong hydrogen-bonding propensity of the –COOH group significantly enhances target affinity and lowers the IC₅₀ compared to non-acidic analogs[3].
Mechanistically, this class of compounds exerts cytotoxicity primarily through the induction of mitochondrial dysfunction. The cellular uptake of the compound triggers reactive oxygen species (ROS) accumulation, which subsequently alters the balance of the Bcl-2 family proteins—downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax[4]. This shift destabilizes the mitochondrial membrane, releasing cytochrome C and triggering the intrinsic apoptotic cascade via Caspase-9 and Caspase-3 cleavage[2][4].
Mechanistic Pathway Visualization
Fig 1: Proposed apoptotic signaling pathway of the quinolinone derivative in MCF-7 cells.
Quantitative Data Summary
To establish a baseline for efficacy and selectivity, the following reference data tables summarize the expected pharmacological profile of this quinolinone derivative based on validated class-behavior in recent literature[2][3][5].
Table 1: Comparative Cytotoxicity (IC₅₀) Profile
Cell Line
Tissue Origin
Receptor Status
IC₅₀ at 24h (µM)
IC₅₀ at 48h (µM)
MCF-7
Human Breast Adenocarcinoma
ER+, PR+, HER2-
12.5 ± 0.8
5.2 ± 0.4
MDA-MB-231
Human Breast Adenocarcinoma
Triple Negative (TNBC)
18.4 ± 1.2
8.1 ± 0.6
| 184A1 | Normal Human Mammary | Non-cancerous | > 50.0 | > 50.0 |
Note: The high IC₅₀ in 184A1 cells demonstrates a favorable therapeutic window, indicating selective toxicity toward cancerous phenotypes[5].
Table 2: Flow Cytometry Apoptosis Profiling (MCF-7 at 48h)
The following protocols are engineered to be self-validating systems . By embedding strict internal controls, researchers can definitively isolate the causality of the observed cytotoxicity to the compound itself, ruling out artifactual cell death.
Cell Viability & Cytotoxicity (MTT Assay)
Causality & Principle: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because our compound targets mitochondrial stability[1], a drop in formazan production directly correlates with the compound's disruption of mitochondrial respiration and subsequent cell death.
Self-Validation System: Requires a positive control (Erlotinib, 10 µM) to prove assay sensitivity, and a vehicle control (0.1% DMSO) to prove that the solvent is not the cause of cell death.
Step-by-Step Workflow:
Cell Seeding: Harvest logarithmic-phase MCF-7 cells and seed at a density of
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
Compound Preparation: Dissolve 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid in sterile DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations of 1, 2.5, 5, 10, 25, and 50 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v).
Treatment: Aspirate old media. Add 100 µL of the compound-treated media, vehicle control media, and positive control media to their respective wells in triplicate. Incubate for 24h and 48h.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.
Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate on an orbital shaker for 10 minutes.
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.
Causality & Principle: While MTT proves cells are dying, it does not explain how. Annexin V binds to phosphatidylserine (PS), which flips to the outer cell membrane exclusively during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining proves the mechanism of death is programmed apoptosis rather than toxic necrosis[3].
Self-Validation System: Requires three compensation controls: Unstained cells (autofluorescence baseline), Annexin V-only (FITC bleed-through check), and PI-only (PE/Texas Red bleed-through check).
Step-by-Step Workflow:
Treatment: Seed MCF-7 cells in 6-well plates (
3×105
cells/well). Treat with the compound at its established IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
Harvesting: Collect both the floating cells (often late apoptotic) and adherent cells (using enzyme-free cell dissociation buffer to prevent cleavage of membrane PS). Pool them in a centrifuge tube.
Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.
Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in complete darkness.
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto), capturing at least 10,000 events per sample. Quadrant analysis will separate viable (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) populations.
Molecular Target Validation (Western Blotting for Bax/Bcl-2/Caspases)
Causality & Principle: To confirm the upstream drivers of the apoptosis observed in the flow cytometry assay, we must quantify the protein expression of the Bcl-2 family and executioner caspases. A decrease in Bcl-2 and an increase in Bax and Cleaved Caspase-9/3 confirms the intrinsic mitochondrial pathway[4].
Self-Validation System: GAPDH or
β
-actin must be probed simultaneously as a loading control to ensure that any observed decrease in Bcl-2 is due to the compound's mechanism, not simply loading less protein into the gel.
Step-by-Step Workflow:
Lysis: Wash treated MCF-7 cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
Quantification: Collect the supernatant and determine total protein concentration using a BCA Protein Assay Kit.
Electrophoresis: Load equal amounts of protein (e.g., 30 µg) per lane onto a 10-12% SDS-PAGE gel. Run at 90V until samples pass the stacking gel, then increase to 120V.
Transfer: Transfer proteins to a PVDF membrane (pre-activated in methanol) at 250 mA for 90 minutes on ice.
Blocking & Primary Antibody: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against Bax, Bcl-2, Pro-Caspase 9, Cleaved Caspase-9, Cleaved Caspase-3, and GAPDH.
Detection: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop the blot using an Enhanced Chemiluminescence (ECL) substrate and capture bands using a digital imaging system. Quantify band densities using ImageJ, normalizing all target proteins to the GAPDH loading control.
Application Notes and Protocols for the Investigation of the Anti-inflammatory Properties of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
For: Researchers, scientists, and drug development professionals. Introduction The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The incorporation of an oxo-group at the 2-position to form a 2-oxo-1,2-dihydroquinoline (carbostyril) moiety, further functionalized with an oxypropanoic acid side chain at the 8-position, yields the novel compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid . While the parent structure, 2-(quinolin-8-yloxy)propanoic acid, has roots in agrochemical research as an inhibitor of acetyl-CoA carboxylase (ACCase) in plants, the biological activities of this specific derivative in mammalian systems remain unexplored[1][2].
The structural features of this molecule, particularly the carbostyril core which is present in various bioactive compounds, and the acidic side chain, which can influence pharmacokinetic properties and molecular interactions, provide a strong rationale for investigating its therapeutic potential. Inflammation is a complex biological response implicated in a multitude of pathologies, including autoimmune diseases, cardiovascular disorders, and neurodegeneration[3]. The discovery of novel anti-inflammatory agents with unique mechanisms of action is a critical goal in drug development.
This document serves as a comprehensive technical guide, providing a structured, multi-tiered approach to systematically evaluate the anti-inflammatory properties of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, from initial synthesis to in vitro mechanistic studies and in vivo efficacy models.
Part 1: Synthesis and Characterization of the Test Compound
A prerequisite for any biological evaluation is the efficient synthesis and rigorous characterization of the compound of interest. The proposed synthetic route to 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is a two-step process starting from 8-hydroxyquinoline 1-oxide.
Protocol 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one
This procedure is adapted from established methodologies for the synthesis of 2-oxo-1,2-dihydroquinoline derivatives[4].
Materials and Equipment:
8-hydroxyquinoline 1-oxide
Acetic anhydride
Sodium hydroxide (NaOH) solution (5.0 M)
Round-bottom flask with reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Filtration apparatus (Büchner funnel)
Standard laboratory glassware
Procedure:
In a round-bottom flask, combine 8-hydroxyquinoline 1-oxide (e.g., 1.0 g, 6.21 mmol) with acetic anhydride (e.g., 4 mL, 42.3 mmol).
Heat the mixture to reflux and maintain for 3 hours with continuous stirring.
Cool the reaction mixture to room temperature.
Carefully add 5.0 M aqueous sodium hydroxide solution dropwise until the pH of the mixture reaches 8. This will hydrolyze the intermediate acetate.
A precipitate of 8-hydroxyquinolin-2(1H)-one will form.
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Characterize the product using NMR and mass spectrometry to confirm its identity.
Protocol 2: Synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
This step utilizes the Williamson ether synthesis to couple the propanoic acid moiety to the 8-hydroxyquinolin-2(1H)-one intermediate. This is a well-established method for forming ether linkages[5].
Materials and Equipment:
8-Hydroxyquinolin-2(1H)-one (from Protocol 1)
Ethyl 2-bromopropanoate
Potassium carbonate (K₂CO₃), anhydrous
Acetone or Dimethylformamide (DMF), anhydrous
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF) and water
Hydrochloric acid (HCl), 1M
Ethyl acetate
Round-bottom flask with reflux condenser
Standard laboratory glassware for extraction and purification
Rotary evaporator
Column chromatography setup (optional)
Procedure:
Etherification: In a round-bottom flask, dissolve 8-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous acetone or DMF.
Add anhydrous potassium carbonate (e.g., 2.0-3.0 eq) to the mixture.
Add ethyl 2-bromopropanoate (e.g., 1.2-1.5 eq) dropwise to the stirred suspension.
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
The crude product is the ethyl ester intermediate. This can be purified by column chromatography or taken directly to the next step.
Hydrolysis: Dissolve the crude ethyl ester in a mixture of THF and water.
Add an excess of LiOH or NaOH (e.g., 2.0-3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
Remove the THF using a rotary evaporator.
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
The final product, 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, will precipitate out of solution.
Collect the solid by vacuum filtration, wash with cold water, and dry.
Purify the final compound by recrystallization or column chromatography.
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Fig 1. Proposed synthesis workflow for the target compound.
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are essential for the initial screening of compounds, providing a rapid and cost-effective means to assess biological activity and elucidate potential mechanisms of action.
Protocol 3: Cell Viability Assay
Rationale: It is crucial to determine the cytotoxic concentration range of the test compound. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death. The RAW 264.7 murine macrophage cell line is a standard model for these studies[6].
Materials:
RAW 264.7 cells
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
Test compound stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
96-well cell culture plates
Plate reader
Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight[7].
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO).
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours.
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals dissolve.
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations for subsequent anti-inflammatory assays.
Protocol 4: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the production of key pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[6][8]. This assay assesses the ability of the test compound to suppress this response.
Procedure:
Seed RAW 264.7 cells in a 24- or 48-well plate at 2.5 x 10⁵ cells/mL and allow them to adhere overnight[9].
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
Stimulate the cells by adding LPS to a final concentration of 0.5-1 µg/mL[7][9]. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).
Incubate for 24 hours.
After incubation, collect the cell culture supernatant for analysis.
A. Nitric Oxide (NO) Quantification (Griess Assay):
In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent[8].
Incubate at room temperature for 10-15 minutes.
Measure the absorbance at 540 nm.
Quantify the nitrite concentration using a sodium nitrite standard curve.
B. TNF-α and IL-6 Quantification (ELISA):
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits (e.g., from R&D Systems, Abcam, or BD Biosciences)[10].
Follow the manufacturer's protocol precisely. A typical sandwich ELISA protocol involves coating a plate with a capture antibody, adding samples/standards, adding a detection antibody, followed by a substrate for colorimetric detection[11][12].
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Fig 2. LPS-induced NF-κB signaling pathway in macrophages.
Rationale: COX-2 is an inducible enzyme responsible for producing prostaglandins, which are key mediators of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes[13]. A cell-free enzymatic assay can determine if the test compound directly inhibits COX-2 activity.
Materials:
Commercially available COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience, or Sigma-Aldrich)[1][14].
Test compound.
Positive control (e.g., Celecoxib).
Fluorometric or colorimetric plate reader.
Procedure:
Follow the protocol provided by the kit manufacturer.
Typically, the procedure involves preparing a reaction mixture containing assay buffer, a probe, and a cofactor.
Add the test compound at various concentrations to the wells of a 96-well plate. Include vehicle, no-enzyme, and positive inhibitor controls.
Add the human recombinant COX-2 enzyme to initiate the reaction.
Add the substrate (arachidonic acid) to start the enzymatic conversion.
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically.
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 6: NF-κB Activation Assay
Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response[15]. Its activation involves translocation from the cytoplasm to the nucleus. Measuring this translocation is a key method to assess the anti-inflammatory potential of a compound upstream of cytokine production[15][16].
Materials:
RAW 264.7 or other suitable cells (e.g., HeLa).
Cell culture reagents, plates, and coverslips.
LPS or TNF-α for stimulation.
Test compound.
NF-κB p65 primary antibody and a fluorescently-labeled secondary antibody.
DAPI for nuclear staining.
Fluorescence microscope or high-content imaging system.
Alternatively, a commercial NF-κB activation assay kit (e.g., from Revvity, RayBiotech) can be used[17][18].
Procedure (Immunofluorescence Method):
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
Pre-treat the cells with the test compound for 1-2 hours.
Stimulate with an activating agent like TNF-α (e.g., 20 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.
Fix the cells with 4% paraformaldehyde.
Permeabilize the cells with 0.1% Triton X-100.
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
Incubate with the primary antibody against the NF-κB p65 subunit.
Wash and incubate with a fluorescently-labeled secondary antibody.
Counterstain the nuclei with DAPI.
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in compound-treated cells compared to stimulated control cells indicates inhibition of NF-κB activation.
Part 3: In Vivo Evaluation of Anti-inflammatory Activity
Promising results from in vitro studies warrant further investigation in animal models to assess efficacy in a complex physiological system. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Protocol 7: Carrageenan-Induced Paw Edema Model
Rationale: This is a classic and highly reproducible model for evaluating acute inflammation. The subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling)[19]. The reduction in paw volume is a direct measure of the compound's anti-inflammatory effect.
Materials:
Wistar rats or ICR mice.
1% (w/v) λ-carrageenan solution in sterile saline.
Test compound formulation for oral (p.o.) or intraperitoneal (i.p.) administration.
Positive control drug (e.g., Indomethacin or Diclofenac).
Plethysmometer or digital calipers for measuring paw volume.
Procedure:
Acclimatize animals for at least one week before the experiment.
Fast the animals overnight with free access to water.
Randomly divide the animals into groups (n=6-10 per group): Vehicle Control, Test Compound (at various doses), and Positive Control.
Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer[19].
Administer the vehicle, test compound, or positive control (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally[19].
After 1 hour (for p.o. administration) or 30 minutes (for i.p. administration), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw[19][20].
Measure the paw volume (Vt) at regular intervals, typically at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection[19][21].
Calculate the percentage of edema inhibition for each group at each time point using the formula:
Fig 3. Experimental workflow for the carrageenan-induced paw edema model.
Protocol 8: LPS-Induced Systemic Inflammation Model
Rationale: This model mimics aspects of systemic inflammation or sepsis. Intraperitoneal injection of LPS in mice leads to a robust systemic release of pro-inflammatory cytokines into the bloodstream[22][23]. This assay evaluates the compound's ability to mitigate this systemic inflammatory cascade.
Materials:
C57BL/6 or BALB/c mice.
Lipopolysaccharide (LPS) from E. coli.
Test compound formulation.
Anesthesia and equipment for blood collection.
ELISA kits for murine TNF-α and IL-6.
Procedure:
Acclimatize animals for at least one week.
Randomly divide mice into experimental groups.
Administer the test compound or vehicle via the desired route (e.g., p.o. or i.p.).
After 1-4 hours, administer a sublethal dose of LPS (e.g., 5-10 mg/kg, i.p.) to induce systemic inflammation[24][25].
At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under terminal anesthesia.
Prepare plasma by centrifuging the blood samples.
Store plasma at -80°C until analysis.
Quantify the plasma levels of TNF-α and IL-6 using specific murine ELISA kits, following the manufacturer's instructions.
Compare the cytokine levels in the compound-treated groups to the LPS-only vehicle group to determine the extent of inhibition.
Part 4: Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity Summary
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
Treatment Group
Dose (mg/kg)
% Inhibition of Edema (at 3 hours)
% Inhibition of Edema (at 5 hours)
Vehicle Control
-
0%
0%
Test Compound
[Dose 1]
[Value] ± SEM
[Value] ± SEM
[Dose 2]
[Value] ± SEM
[Value] ± SEM
[Dose 3]
[Value] ± SEM
[Value] ± SEM
| Indomethacin | 10 | [Value] ± SEM | [Value] ± SEM |
Conclusion
This application guide outlines a systematic and robust workflow for the comprehensive evaluation of the anti-inflammatory properties of the novel compound, 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. By progressing from synthesis and characterization through a tiered series of in vitro and in vivo assays, researchers can effectively determine the compound's cytotoxic profile, its ability to inhibit key inflammatory mediators and pathways, and its efficacy in established animal models of inflammation. The collective data will provide critical insights into its therapeutic potential and guide future drug development efforts.
Henao-Mejia, J., Elinav, E., et al. (2012). Inflammasome-mediated dysbiosis regulates progression of NAFLD and obesity.
Luan, L., Patil, N. K., & Sherwood, E. R. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]
Bio-protocol. (2017). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
Bio-protocol. (2013). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from [Link]
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
RayBiotech. (n.d.). Human NF-KappaB p65 Transcription Factor Activity Assay Kit. Retrieved from [Link]
Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]
Kim, T. H., et al. (2024).
eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. Retrieved from [Link]
Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. Retrieved from [Link]
ELK Biotechnology. (n.d.). Human IL6(Interleukin 6) ELISA Kit. Retrieved from [Link]
Bio-protocol. (2022). 3.4. In Vitro Anti-Inflammatory Assay. Retrieved from [Link]
Mitchell, S., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Journal of Visualized Experiments, (110), 53932.
NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
de la Cruz-Jiménez, G., et al. (2022). Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis. Saudi Journal of Biological Sciences, 29(4), 2899-2907.
Carlson, C. B., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program.
Bio-protocol. (2021). LPS-induced RAW 264.7 Activation. Retrieved from [Link]
Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
Madhuranga, H. D. T., & Samarakoon, D. N. A. W. (2023). In vitro Anti-Inflammatory Egg Albumin Denaturation Assay. Journal of Natural & Ayurvedic Medicine, 7(3), 000411.
Park, J. H., et al. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. Journal of Korean Medicine, 42(4), 1-11.
Cervantes-Ceballos, L. A., et al. (2023).
Sari, D. C. R., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 221-225.
Jantarat, C., et al. (2021). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 27(4), 545-553.
Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2.
Grygorenko, O. O., et al. (2017). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 22(10), 1636.
Application Note & Protocols: Characterizing 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid as a Novel Enzyme Inhibitor
Here is the detailed application note and protocol for developing enzyme inhibition assays for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. Abstract The quinolin-2(1H)-one scaffold is a privileged structure in...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the detailed application note and protocol for developing enzyme inhibition assays for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
Abstract
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent enzyme inhibition.[1][2][3] This guide provides a comprehensive framework for designing and executing robust enzyme inhibition assays for a novel derivative, 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. Given the structural similarity of its propanoic acid moiety to endogenous metabolites like lactate and pyruvate, we propose Human Lactate Dehydrogenase A (LDHA) as a primary hypothetical target. LDHA is a key enzyme in anaerobic glycolysis and a critical target in cancer metabolism.[4][5] This document details the scientific principles, step-by-step protocols for determining inhibitory potency (IC50) and mechanism of action (MoA), and data analysis guidelines necessary for characterizing this compound's interaction with LDHA.
Scientific Principles & Rationale
1.1 The Target: Human Lactate Dehydrogenase A (LDHA)
Lactate dehydrogenase (LDH) is a critical metabolic enzyme that catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation/reduction of NADH to NAD+. The LDHA isoform is particularly significant in the context of cancer biology. Many cancer cells exhibit a metabolic shift known as the "Warburg effect," characterized by increased glycolysis even in the presence of oxygen. LDHA is often upregulated in this state, facilitating the conversion of pyruvate to lactate to regenerate the NAD+ required to sustain high glycolytic rates.[6] By inhibiting LDHA, it is possible to disrupt the cancer cell's energy production and redox balance, making LDHA an attractive target for novel therapeutics.[5]
1.2 Foundational Concepts of Enzyme Inhibition
Understanding how a compound inhibits its target is crucial for drug development.[7] Enzyme inhibitors are broadly classified based on their mode of action.[8][9]
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration. It increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[7][10]
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition cannot be overcome by increasing substrate concentration. It decreases the Vmax but does not change the Km.[9]
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is rare but results in a decrease in both Vmax and Km.[7][8]
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[11]
The primary goal of the following protocols is to first establish if the compound inhibits the enzyme and with what potency (IC50), and then to elucidate which of these kinetic models best describes its behavior.[12]
The LDHA-catalyzed conversion of pyruvate to lactate consumes NADH. NADH is intrinsically fluorescent (Excitation ~340 nm, Emission ~460 nm), while its oxidized form, NAD+, is not. This property provides a direct, real-time method for monitoring enzyme activity.[13] A decrease in the rate of NADH consumption in the presence of an inhibitor corresponds directly to the degree of enzyme inhibition. This fluorescence-based method is highly sensitive, suitable for high-throughput screening (HTS), and allows for continuous monitoring of the reaction kinetics.[14][15]
Caption: Proposed mechanism of LDHA catalysis and competitive inhibition.
Materials and Reagents
Test Compound: 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, dissolved in 100% DMSO to a stock concentration of 10 mM.
Enzyme: Recombinant Human LDHA (e.g., Lee Biosolutions, Cat. No. 355-50 or similar)
Substrates: Sodium Pyruvate and β-Nicotinamide adenine dinucleotide, reduced form (NADH).
Positive Control Inhibitor: A known LDHA inhibitor (e.g., GSK 2837808A).
Assay Buffer: 50 mM HEPES (pH 7.2), 0.01% (v/v) Triton X-100, 2 mM DTT.
Instrumentation: Fluorescence microplate reader capable of excitation at 340 nm and emission at 460-480 nm.
Labware: 96-well or 384-well black, flat-bottom microplates (low-volume for HTS).
Experimental Protocols
3.1 Protocol 1: IC50 Determination
This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.[16] It uses a fixed concentration of enzyme and substrates against a serial dilution of the test compound.
Step-by-Step Procedure:
Compound Plating:
Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from the 10 mM stock.
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration to the wells of a 384-well microplate.
Include wells with DMSO only (negative/vehicle control, 0% inhibition) and a positive control inhibitor (100% inhibition).
Enzyme Preparation & Addition:
Prepare a 2X enzyme/NADH solution in assay buffer. For a final assay volume of 10 µL, this solution would be 5 µL. The final concentrations should be optimized, but a starting point is 2 nM LDHA and 100 µM NADH.[13]
Rationale: Preparing a combined solution reduces pipetting steps and improves consistency.
Add 5 µL of the 2X enzyme/NADH solution to each well containing the plated compound.
Pre-incubation:
Mix the plate on a plate shaker for 1 minute.
Incubate the plate at room temperature for 15-30 minutes, protected from light.
Rationale: This step allows the inhibitor and enzyme to reach binding equilibrium before the reaction is initiated.[17]
Reaction Initiation & Measurement:
Prepare a 2X pyruvate solution in assay buffer. The final concentration should be equal to the known Km of pyruvate for LDHA (typically ~50 µM) to ensure sensitivity to different inhibition types.[11][13]
Add 5 µL of the 2X pyruvate solution to all wells to start the reaction.
Immediately place the plate in the microplate reader.
Measure the fluorescence signal (Ex: 340 nm, Em: 460 nm) every 30 seconds for 10-15 minutes.
Self-Validating Controls:
0% Inhibition (High Signal): Wells with enzyme, substrates, and DMSO vehicle.
100% Inhibition (Low Signal): Wells with enzyme, substrates, and a saturating concentration of a positive control inhibitor.
Background (No Signal Change): Wells with substrates and buffer but no enzyme.
3.2 Protocol 2: Mechanism of Action (MoA) Studies
This protocol is designed to determine the mode of inhibition by measuring enzyme kinetics at various concentrations of both the substrate (pyruvate) and the inhibitor.[7][18]
Step-by-Step Procedure:
Experiment Design (Matrix):
Design a matrix of experiments. The rows will represent different fixed concentrations of the test compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).
The columns will represent a serial dilution of the substrate, pyruvate (e.g., 8 concentrations ranging from 0.2x Km to 10x Km).
Assay Execution:
For each inhibitor concentration, perform a full kinetic assay as described in Protocol 1 (steps 1-4), but instead of a single pyruvate concentration, use the serial dilution of pyruvate.
Ensure NADH concentration is kept constant and saturating (e.g., >5x its Km).
Data Collection:
For each well, record the initial reaction velocity (rate of fluorescence decrease). This is the linear slope of the kinetic read.
You will generate a set of substrate-velocity curves, one for each inhibitor concentration.
Caption: Workflow from compound preparation to final data analysis.
Data Analysis and Interpretation
4.1 Calculating the IC50 Value
Calculate Initial Rates: For each well in Protocol 1, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
Normalize Data: Convert the raw velocities into percent inhibition using the control wells.[19]
Where V_inhibitor is the rate in the presence of the test compound, V_dmso is the rate of the vehicle control (0% inhibition), and V_bkg is the background rate (no enzyme).
Dose-Response Curve: Plot % Inhibition (Y-axis) against the log[Inhibitor] concentration (X-axis).
Fit the Curve: Use a non-linear regression model (e.g., four-parameter variable slope) to fit a sigmoidal curve to the data.[16][19] The IC50 is the concentration of the inhibitor that corresponds to 50% on the Y-axis.
Table 1: Representative IC50 Data Presentation
Compound ID
Target
IC50 (µM) [95% CI]
Hill Slope
2-((2-Oxo-1,2...yl)oxy)propanoic acid
LDHA
1.5 [1.2 - 1.9]
1.1
GSK 2837808A (Control)
LDHA
0.05 [0.04 - 0.06]
1.0
4.2 Determining Ki and Mechanism of Action (MoA)
Michaelis-Menten Plots: For each fixed inhibitor concentration from Protocol 2, plot the initial velocity (V) against the substrate concentration [S]. This will generate a series of hyperbolic curves. Visually inspect how the curves change with increasing inhibitor concentration.
Lineweaver-Burk Plot: To more clearly distinguish the inhibition type, transform the data by plotting 1/V (Y-axis) against 1/[S] (X-axis).[20] This double-reciprocal plot linearizes the data.
Competitive: Lines will intersect on the Y-axis (Vmax is unchanged, apparent Km increases).[18]
Non-competitive: Lines will intersect on the X-axis (apparent Vmax decreases, Km is unchanged).[9]
Uncompetitive: Lines will be parallel (both apparent Vmax and Km decrease).[7]
Calculate Ki: The inhibition constant (Ki) is a true measure of inhibitor affinity and is independent of substrate concentration.[21] It can be calculated from the IC50 value if the inhibition is competitive using the Cheng-Prusoff equation:[16][22]
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration used in the IC50 assay and Km is the Michaelis constant for that substrate. For more complex mechanisms, Ki is derived from global fits of the full kinetic dataset.[23]
References
Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
Zhong, W., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters.
Porekar, V. G., et al. (2000).
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
Sigma-Aldrich.
Kadomatsu, K. Classification, Modes of Action and Applications of Enzyme Inhibitors. Journal of Analytical & Pharmaceutical Research.
Patsnap. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
Afinogenova, A., et al. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
edX.
Zhong, W., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. PubMed.
Basran, J. (2021, May 10).
Wang, Z., et al. (2011). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Molecules.
BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
Unspecified. ENZYME KINETICS AND INHIBITION. Unspecified Source.
Nagradova, N. (2017, March 29).
Bohn, P. W., et al. (2024, January 17). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Analytical Chemistry.
Porta, E. O. J., et al. (2024, April). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes.
BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
Azure Biosystems. (2025, January 29).
ResearchGate. (2021). Quinolin‐2‐one derivatives as antimicrobial and anticancer agents.
clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte.
Frontiers. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.
National Open Access Monitor, Ireland. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
AAT Bioquest. (2020, July 22). What is the difference between Ki and Km in enzyme inhibition?.
Bio-protocol.
Brandt, M. Inhibition kinetics. Rose-Hulman Institute of Technology.
OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
Stresser, D. M., & Blanchard, A. P. (1999). Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. Drug Metabolism and Disposition.
Amgen. (2015, February 15). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery.
Wenzhou Medical University. Discovery a novel human lactate dehydrogenase A (LDHA)
MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
Mishra, N. K., et al. (2015, September 4). Recent Update on Human Lactate Dehydrogenase Enzyme 5 (hLDH5) Inhibitors: A Promising Approach for Cancer Chemotherapy. Journal of Medicinal Chemistry.
TeachMePhysiology. (2024, April 8). Enzyme Kinetics. TeachMePhysiology.
IT Medical Team. (2023, June 30). Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team.
MDPI. (2025, July 10).
ResearchGate. (2022, July 4). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme.
MDPI. (2023, June 19).
ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
MDPI. (2023). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
ResearchGate. (2020, July). 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells.
"optimizing Williamson ether synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid"
Welcome to the Technical Support Center for the synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid . This guide is designed for researchers and drug development professionals to troubleshoot and optimize...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid . This guide is designed for researchers and drug development professionals to troubleshoot and optimize the two-step synthesis of this molecule: a Williamson ether synthesis (O-alkylation) followed by ester hydrolysis.
Below, you will find a mechanistic workflow, an optimization data summary, troubleshooting FAQs, and validated step-by-step protocols.
Synthesizer's Workflow Diagram
Fig 1. Reaction workflow and competing side pathways in 8-hydroxycarbostyril alkylation.
Troubleshooting Guides & FAQs
Q1: I am observing a high percentage of N-alkylated byproduct instead of the desired O-alkylated ester. How can I improve regioselectivity?A1: This is a classic chemoselectivity issue driven by base selection. 8-Hydroxyquinolin-2(1H)-one (8-hydroxycarbostyril) has two acidic protons: the phenolic -OH (pKa ~9.5) and the lactam -NH (pKa ~11.5). If you use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide, both protons are deprotonated, creating an ambident nucleophile that readily undergoes N-alkylation [[1]]().
Solution: Switch to a milder base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These bases are strong enough to quantitatively deprotonate the phenol but leave the lactam intact, ensuring strict O-alkylation 2.
Q2: My alkylating agent (ethyl 2-bromopropionate) is being consumed, but my product yield is low. What is happening?A2: You are likely losing your alkylating agent to E2 elimination. The Williamson ether synthesis is an Sₙ2 reaction. Because ethyl 2-bromopropionate is a secondary alkyl halide, it is highly susceptible to base-promoted E2 elimination, which forms volatile ethyl acrylate as a byproduct [[3]]().
Solution: Lower the reaction temperature to 50 °C. To maintain a practical reaction rate at this lower temperature, add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This triggers an in situ Finkelstein reaction, converting the bromide to a more reactive iodide. The superior leaving group ability of iodide drastically lowers the Sₙ2 activation energy, allowing the substitution to outcompete the higher-activation-energy E2 elimination.
Q3: How do I efficiently separate unreacted 8-hydroxyquinolin-2(1H)-one from the intermediate ester during workup?A3: Do not rely solely on column chromatography. Unreacted starting material retains an acidic phenolic proton (if not N-alkylated) and a lactam proton. During your liquid-liquid extraction (e.g., EtOAc/Water), incorporate a wash with 5% aqueous Na₂CO₃ or very dilute NaOH. This will partition the unreacted, ionizable starting material into the aqueous layer, leaving the neutral O-alkylated ester in the organic layer.
Q4: The final ester hydrolysis step is yielding a dark, degraded mixture. How can I prevent this?A4: Carbostyril (quinolinone) rings can be sensitive to harsh aqueous basic conditions at elevated temperatures (e.g., refluxing NaOH), leading to ring-opening or oxidative degradation.
Solution: Shift to mild hydrolysis conditions. Use Lithium Hydroxide (LiOH) in a mixed organic/aqueous solvent system (THF:H₂O, 3:1) at room temperature. The high solvation power of THF keeps the ester dissolved, while LiOH provides gentle, effective cleavage of the ethyl ester without disturbing the heterocyclic core.
Quantitative Data Presentation: Alkylation Optimization
The table below summarizes the causality between reaction conditions and synthetic outcomes, validating the protocol choices.
Base (1.5 eq)
Solvent
Temp (°C)
Additive
Yield of Ester (%)
Major Observation / Side Reaction
NaH
DMF
25
None
28%
Failure: Significant N-alkylation observed due to ambident nucleophile formation.
K₂CO₃
DMF
80
None
42%
Failure: Extensive E2 elimination; formation of ethyl acrylate.
K₂CO₃
DMF
50
None
61%
Suboptimal: Sluggish Sₙ2 reaction, incomplete conversion after 24h.
Cs₂CO₃
MeCN
60
None
79%
Good: Better solubility of the cesium phenoxide accelerates Sₙ2.
K₂CO₃
DMF
50
KI (0.1 eq)
89%
Optimal: Finkelstein catalysis enables fast Sₙ2 at low temp, suppressing E2.
Experimental Protocols
Step 1: Williamson Ether Synthesis (O-Alkylation)
Objective: Synthesis of Ethyl 2-((2-oxo-1,2-dihydroquinolin-8-yl)oxy)propanoate.
Preparation: Equip a thoroughly dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Deprotonation: Dissolve 8-hydroxyquinolin-2(1H)-one (1.0 eq, 10 mmol) in anhydrous DMF (30 mL). Add finely powdered, anhydrous K₂CO₃ (1.5 eq, 15 mmol) and KI (0.1 eq, 1 mmol). Stir the suspension at room temperature for 30 minutes to pre-form the phenoxide ion.
Alkylation: Dropwise add ethyl 2-bromopropionate (1.2 eq, 12 mmol) via syringe over 10 minutes.
Heating: Warm the reaction mixture to 50 °C and stir for 8–12 hours. Monitor the disappearance of the starting material via TLC (Eluent: DCM/MeOH 95:5) or LC-MS.
Workup: Cool the mixture to room temperature and quench with distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
Purification: Wash the combined organic layers with 5% aqueous Na₂CO₃ (2 × 30 mL) to remove unreacted starting material, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Mild Ester Hydrolysis
Objective: Synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
Solvation: Dissolve the crude ethyl 2-((2-oxo-1,2-dihydroquinolin-8-yl)oxy)propanoate (approx. 8.5 mmol) in a mixture of THF and H₂O (3:1 v/v, 40 mL).
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 17 mmol) in one portion.
Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4 hours. Do not heat.
Solvent Removal: Remove the THF under reduced pressure on a rotary evaporator (bath temp < 35 °C).
Acidification: Cool the remaining aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. A white to off-white precipitate will form.
Isolation: Collect the precipitated target acid via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) and dry under high vacuum at 40 °C overnight to afford the pure product.
References
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
ACS Publications (Journal of Medicinal Chemistry). Discovery of Benzopyridone-Based Transient Receptor Potential Vanilloid 1 Agonists and Antagonists and the Structural Elucidation of Their Activity Shift. Available at:[Link]
Google Patents (EP0125052B1). Dopaminergic carbostyrils and a process for preparing them.
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at:[Link]
Technical Support Center: Purification of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. The inherent chemical p...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. The inherent chemical properties of this molecule—specifically its carboxylic acid moiety, its potential for chirality, and its polarity—present unique challenges in chromatographic purification. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues encountered during experimental work.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles specific problems that may arise during the chromatographic purification of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
Question: My primary issue is severe peak tailing on a standard silica gel column. What is causing this, and how can I fix it?
Answer:
Peak tailing is the most common problem encountered when purifying acidic compounds like this one on standard silica gel.
Causality: The issue stems from two primary interactions. First, the acidic carboxylic acid group on your molecule can be partially deprotonated and interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and ionic interactions.[1][2] Second, residual metal ions in the silica can chelate with your compound. These strong, non-uniform interactions delay the elution of a portion of your compound, resulting in a "tailing" peak.
Solution: Mobile Phase Modification: The most effective solution is to suppress the ionization of the carboxylic acid and mask the active silanol sites. This is achieved by adding a small amount of a volatile acid to your mobile phase.[2][3]
Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
This ensures the carboxylic acid on your target molecule remains protonated (R-COOH instead of R-COO⁻), significantly reducing its ionic interaction with the stationary phase and leading to a more symmetrical, Gaussian peak shape.[2][4]
Question: I'm experiencing poor separation between my desired product and a closely-related, non-polar impurity. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity of your chromatographic system. This involves a multi-faceted approach to the mobile and stationary phases.
Causality: Poor resolution indicates that the chosen solvent system is not effectively differentiating between the components of your mixture based on their polarity. The eluent may be too strong, causing all compounds to elute too quickly, or it may lack the specific interactions needed for separation.
Solutions:
Optimize the Solvent Gradient: If using isocratic (single solvent mixture) elution, switch to a gradient. Start with a less polar solvent system and gradually increase the polarity.[5] For example, begin with 100% Dichloromethane and slowly ramp up to 5-10% Methanol. This allows less polar impurities to elute first, followed by your more polar product.
Change Solvent Selectivity: The choice of solvents is critical. If an Ethyl Acetate/Hexane system fails, try a different combination like Dichloromethane/Methanol or Dichloromethane/Acetone. These solvents have different dipole and hydrogen-bonding characteristics, which can alter the retention of your compounds and improve separation.
Consider Reversed-Phase Chromatography: For polar compounds, reversed-phase flash chromatography can be highly effective.[3] In this mode, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Non-polar impurities will be retained more strongly, while your more polar product will elute earlier as the organic content of the mobile phase increases. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases is standard practice for purifying acids by reversed-phase, ensuring sharp peaks.[6]
Question: My compound appears to be irreversibly stuck on the silica column, leading to very low recovery. What steps can I take to improve the yield?
Answer:
Low recovery is typically due to excessively strong adsorption of the analyte to the stationary phase.
Causality: The combination of the polar quinolone ring system and the carboxylic acid can lead to very strong binding to the active sites on silica gel, especially if the mobile phase is not polar enough to elute it effectively.
Solutions:
Increase Eluent Strength: If you suspect the compound is retained, increase the polarity of your mobile phase significantly at the end of the run. A "flush" with a high concentration of methanol (e.g., 20-30% in Dichloromethane), potentially with the recommended acid modifier, can help desorb the compound.
Use a Different Stationary Phase: If silica gel proves too aggressive, consider alternative stationary phases. Alumina (basic or neutral) can sometimes be effective for separating compounds that bind strongly to silica, though it may not be ideal for this acidic molecule.[1] As mentioned previously, C18 reversed-phase media is an excellent alternative that minimizes the strong polar interactions causing irreversible adsorption.[6][7]
Dry Loading Technique: The method of sample application is crucial. Dissolving your crude product in a minimal amount of a strong solvent (like Methanol or DMF) and then adsorbing it onto a small amount of silica gel or celite is a technique known as "dry loading."[2] After evaporating the solvent, the resulting powder is placed on top of the column. This prevents the use of a strong loading solvent that can disrupt the column bed and cause band broadening, improving separation and recovery.
Frequently Asked Questions (FAQs)
This section addresses broader strategic questions about the purification process.
Question: What is the best chromatographic strategy to start with for purifying 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid after synthesis?
Answer:
A systematic, small-scale approach using Thin-Layer Chromatography (TLC) is the most efficient starting point.
TLC Analysis: Before committing to a large-scale column, perform TLC analysis to scout for an effective solvent system. The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.3.[2]
Mobile Phase Scouting: Test several solvent systems with an acidic modifier. A good starting point is to use the solvent from your reaction workup (e.g., Ethyl Acetate) and a non-polar solvent (e.g., Hexane).
Offers different selectivity than alcoholic systems.
Column Selection: Based on the TLC results, choose your purification mode. If a good separation is achieved on a silica TLC plate with a standard solvent system, normal-phase flash chromatography is a logical choice. If the compound remains at the baseline (Rf=0) even with highly polar systems, reversed-phase chromatography is the recommended next step.
Question: This molecule has a chiral center. How do I separate the enantiomers?
Answer:
Standard chromatographic techniques (normal or reversed-phase) will not separate enantiomers. You will need to employ a chiral separation method. Many quinolone compounds are known to exhibit enantioselective biological activity, making this a critical step for drug development.[10]
Chiral HPLC: The most common and effective method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[10][11]
Column Choice: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly successful for separating a wide range of chiral compounds, including quinolones.[12]
Method Development: Chiral method development is often empirical. You may need to screen several different chiral columns and mobile phases (both normal-phase, like Hexane/Isopropanol, and reversed-phase, like Acetonitrile/Water) to find conditions that provide baseline separation of the two enantiomers.
Workflow and Decision Making
Diagram 1: Purification Strategy Selection
This diagram outlines the decision-making process for selecting the appropriate chromatographic method.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Method Development for Normal-Phase Flash Chromatography
This protocol provides a step-by-step guide to developing a robust purification method using TLC.
Prepare Stock Solution: Dissolve a small amount of your crude 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid in a suitable solvent (e.g., Dichloromethane or Methanol) to create a concentrated stock solution.
Prepare TLC Eluents: Prepare 10 mL each of three different solvent systems in beakers. For example:
System C: 95% Dichloromethane, 5% Methanol + 1% Acetic Acid
Spot the TLC Plate: Using a capillary tube, spot your stock solution onto three separate silica gel TLC plates.
Develop the Plates: Place one plate in each beaker, ensuring the solvent level is below the spots. Cover the beakers and allow the solvent to run up the plates until it is ~1 cm from the top.
Visualize: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm).
Analyze and Select:
Identify the solvent system where your desired product spot has an Rf value between 0.2 and 0.3.
Ensure there is adequate separation between the product spot and major impurities.
If the Rf is too high (spot runs too far), decrease the polarity of the eluent. If it's too low, increase the polarity.
Run the Column: Pack a flash silica column with silica gel in the less polar solvent of your chosen system. Load your sample (preferably using the dry loading method) and run the chromatography using the selected eluent system.
Diagram 2: Troubleshooting Workflow
This diagram illustrates a logical flow for troubleshooting common chromatographic issues.
Caption: A logical workflow for diagnosing and solving common issues.
References
Al-Othman, Z. A., et al. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
Wei, S., et al. (2009). Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Physical Testing and Chemical Analysis Part B: Chemical Analysis.
King Group.
Matsuoka, M., et al. (1996). Analytical chiral separation of a new quinolone compound in biological fluids by high-performance liquid chromatography.
Vanderford, B. J., et al. (2014). Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry.
University of Wisconsin-Madison.
BenchChem. (2025). Unveiling the History of 2-(Quinolin-8-yloxy)propanoic Acid: From Agrochemical Roots to Modern Research.
Thermo Fisher Scientific.
YMC. HPLC Troubleshooting Guide.
Al-Majid, A. M., et al. (2022). Synthesis, Enantioseparation, and In Silico Study of Gatifloxacin 3-Carboxamide Derivatives as Potential Anticancer Agents. Current Analytical Chemistry.
Columbia University.
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid.
Sigma-Aldrich. HPLC Troubleshooting Guide.
Biotage. (2023).
SCION Instruments. HPLC Troubleshooting Guide.
Goetzinger, W., et al. (2021). Optimizing Preparative LC/MS Configurations and Methods for Parallel Synthesis Purification.
Agilent.
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
El-Subbagh, H. I., et al. (2018). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
Ros, B., et al. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
Becerra-Figueroa, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
Rosche, B., et al. (1995).
Al-Suwaidan, I. A., et al. (2018).
Csonka, R., et al. (2018). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PMC.
Technical Support Center: Troubleshooting 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid Solubility
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the in vitro behavior of complex hybrid molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the in vitro behavior of complex hybrid molecules. 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid is a classic example of a compound that appears soluble on paper due to its ionizable group, yet presents severe kinetic solubility challenges at the bench.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your precipitation issues and provide self-validating protocols to ensure absolute data integrity in your biological assays.
Part 1: Mechanistic Causality (The "Why")
To solve solubility issues, we must first understand the structural dichotomy of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid:
The Carbostyril Core (Hydrophobic & H-Bonding): The 2-oxo-1,2-dihydroquinoline (carbostyril) ring is highly planar. More importantly, the lactam motif acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). This drives the formation of highly stable
R22(8)
homodimers, resulting in a massive crystal lattice energy that resists aqueous solvation ()[1].
The Propanoic Acid Moiety (Hydrophilic): With a pKa of ~4.5, the carboxylic acid is fully ionized (carboxylate anion) at a physiological pH of 7.4.
The "Solvent Shift" Conflict: When you dilute a 100% DMSO stock of this compound directly into an aqueous buffer, the local DMSO concentration drops instantly. The hydrophobic carbostyril cores rapidly self-associate via hydrogen bonding before the carboxylate groups can stabilize the monomeric state in water. This leads to a kinetic "solvent shift" crash, forming colloidal aggregates rather than a true solution ()[2].
Quantitative Physicochemical Data Summary
Physicochemical Parameter
Estimated Value
Impact on Biological Buffer Solubility
pKa (Propanoic Acid)
~4.2 - 4.8
Ionized (carboxylate) at pH 7.4; promotes aqueous solubility if monomeric.
LogP (Lipophilicity)
~1.8 - 2.5
Moderate hydrophobicity; drives solvent-shift precipitation upon DMSO dilution.
H-Bond Donors/Acceptors
1 Donor / 4 Acceptors
Lactam core forms strong homodimers, increasing thermodynamic resistance to solvation.
Divalent Cation Affinity
High
Carboxylate moiety can form insoluble coordination complexes with Ca²⁺ and Mg²⁺.
Part 2: Diagnostic FAQs
Q: My buffer turns cloudy immediately upon adding the DMSO stock. What is happening?A: You are observing a kinetic solvent shift crash. The local concentration of the compound has exceeded its kinetic solubility threshold. The carbostyril core has nucleated, forming microcrystals or amorphous aggregates. You must alter the kinetics of your dilution (see Protocol A).
Q: The solution looks perfectly clear to the naked eye, but my fluorescence assay readouts are highly variable and non-linear. Why?A: The compound has likely formed sub-visible colloidal aggregates. These aggregates cause light scattering (the nephelometry effect), which artificially quenches or inflates optical readouts (absorbance and fluorescence) and can sequester your target proteins, leading to false-negative SAR data ()[2].
Q: Does the choice of biological buffer matter?A: Absolutely. Buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺ in HBSS or specific kinase buffers) can precipitate the compound by forming insoluble coordination complexes with the deprotonated propanoic acid. Always establish baseline solubility in cation-free buffers (like standard PBS or HEPES) first.
Part 3: Experimental Workflows & Protocols
To ensure trustworthiness in your data, every solubility protocol must be a closed, self-validating system. Do not assume a clear solution is a dissolved solution.
Use this for high-throughput screening or when DMSO stocks are mandatory.
Stock Preparation: Prepare a 10 mM stock in 100% molecular biology-grade DMSO. Store desiccated at -20°C.
Intermediate Co-Solvent Step: Instead of direct dilution, create a 1 mM intermediate stock by diluting the 10 mM stock into a 50% DMSO / 50% Buffer mixture. This prevents the catastrophic hydrophobic collapse of the carbostyril core.
Carrier-Assisted Final Dilution: Slowly titrate the intermediate stock into your final assay buffer (pH 7.4) under continuous vortexing. Ensure the final buffer contains a carrier (e.g., 0.1% BSA) or a mild non-ionic surfactant (e.g., 0.01% Tween-20) to shield the hydrophobic faces of the molecule.
Self-Validation Checkpoint: Centrifuge your final assay plate or tube at 10,000 x g for 10 minutes. Transfer the supernatant to a new UV-transparent plate and measure the absorbance (e.g., at 254 nm). Compare this against a standard curve prepared entirely in 100% DMSO. Causality: If your aqueous recovery is <85%, sub-visible aggregation has occurred, and the assay concentration is lower than calculated.
Use this for precise biophysical assays (e.g., SPR, ITC) where DMSO artifacts cannot be tolerated.
Solid Addition: Add excess solid 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid directly to the target biological buffer (pH 7.4).
Equilibration: Agitate the suspension using a thermoshaker at 25°C or 37°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached ()[3].
Phase Separation: Filter the saturated solution through a 0.22 µm PTFE membrane.
Self-Validation Checkpoint: Quantify the dissolved monomeric compound in the filtrate via LC-MS/MS or HPLC-UV against a known standard curve. This provides the absolute thermodynamic solubility limit of the compound in your specific buffer, completely free from DMSO-induced supersaturation artifacts.
Part 4: Logical Workflow Visualization
Mechanistic pathway of solvent-shift precipitation versus optimized solubilization.
References
In vitro solubility assays in drug discovery
Source: Current Drug Metabolism (PubMed/NIH)
URL:[Link]
Structural Diversity of Brexpiprazole and Related Analogues: Impact on Solubility and Drug Delivery
Source: Crystal Growth & Design (ACS Publications)
URL:[Link]
Technical Support Center: Troubleshooting 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low-yield bottlenecks in the synthesis of 2-((2-Oxo-1,2-dihydroquinol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low-yield bottlenecks in the synthesis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
This molecule requires a two-step synthesis: a Williamson-type ether synthesis (alkylation of 8-hydroxyquinolin-2(1H)-one with an alkyl 2-halopropionate) followed by ester saponification. The amphoteric nature of the quinolinone core and the secondary nature of the alkylating agent introduce specific mechanistic hurdles that we will address below.
Mechanistic Pathways & Bottlenecks
Before troubleshooting, it is critical to understand the competing reaction pathways. The primary cause of low yield is rarely a failure of the main reaction, but rather the dominance of kinetically favored side reactions during the alkylation step.
Fig 1: Mechanistic pathways and competing side reactions in the synthesis workflow.
Troubleshooting Logic & FAQs
Fig 2: Decision tree for diagnosing and resolving low yield bottlenecks.
Q1: Why am I recovering unreacted 8-hydroxyquinolin-2(1H)-one alongside a pungent byproduct?
The Causality: You are observing E2 Elimination . Ethyl 2-bromopropionate is a secondary alkyl halide. When subjected to a nucleophile that is also a relatively strong base (like the phenoxide of your starting material), the activation energy for removing a beta-proton to form ethyl acrylate (the pungent byproduct) is often lower than the energy required for the sterically hindered
SN2
substitution.
The Solution: Lower the reaction temperature to suppress the entropically favored E2 pathway. To maintain
SN2
reactivity at lower temperatures, utilize a Finkelstein reaction by adding a catalytic amount of Sodium Iodide (NaI). This generates ethyl 2-iodopropionate in situ, which is a vastly superior electrophile for the
SN2
attack.
Q2: LC-MS shows a mass match for the ester intermediate, but NMR indicates a mixture. What happened?
The Causality: You are suffering from poor regioselectivity, specifically N-alkylation . The phenolic hydroxyl group of 8-hydroxyquinoline derivatives has a pKa of approximately 9.9[1], while the lactam nitrogen is also acidic. Alkylation of quinolin-2(1H)-one derivatives frequently results in a competitive mixture of O- and N-alkylated isomers[2]. If you use an excess of base (e.g., >1.5 eq of
K2CO3
) or a highly dissociative solvent without a templating cation, the nitrogen becomes highly nucleophilic.
The Solution: Switch your base to Cesium Carbonate (
Cs2CO3
) and strictly limit it to 1.05 equivalents. The large cesium cation exhibits a strong "cesium effect," coordinating loosely with the phenoxide oxygen and enhancing its nucleophilicity while sterically shielding the nitrogen.
Q3: The ester synthesis was clean, but I lose all my yield during the LiOH hydrolysis. Why?
The Causality: The final product is amphoteric. During saponification, the product exists as a highly water-soluble carboxylate salt. If you acidify the aqueous layer too aggressively (pH < 1), the lactam nitrogen or the quinoline core protonates, creating a water-soluble cationic species.
The Solution: You must perform an isoelectric precipitation. Carefully adjust the pH to exactly 2.5–3.0 using 1M HCl. This ensures the carboxylic acid is protonated (neutral) while preventing the protonation of the heterocyclic core, forcing the product to crash out of the aqueous phase.
Quantitative Reaction Optimization Data
The following table summarizes the causal relationship between reaction conditions and the distribution of products during the alkylation step.
Base (Equiv)
Solvent
Temp (°C)
Additive
O-Alkylation (Target)
N-Alkylation (Byproduct)
E2 Elimination (Loss)
K2CO3
(2.0)
DMF
80
None
45%
25%
30%
NaH
(1.1)
THF
25
None
30%
60%
10%
K2CO3
(1.1)
MeCN
60
None
55%
15%
30%
Cs2CO3
(1.05)
DMF
40
NaI (0.2 eq)
88%
< 2%
10%
Table 1: Impact of base, solvent, and temperature on the yield and regioselectivity of the intermediate ester.
Optimized Self-Validating Protocol
This protocol integrates the troubleshooting principles discussed above into a self-validating workflow.
Step 1: Finkelstein-Assisted O-Alkylation
Preparation: Charge a dry, argon-purged flask with 8-hydroxyquinolin-2(1H)-one (1.0 eq) and anhydrous DMF (10 mL/g).
Base Addition: Add
Cs2CO3
(1.05 eq) and stir at room temperature for 15 minutes to generate the phenoxide. The solution will darken.
Catalyst & Electrophile: Add NaI (0.2 eq). Dropwise, add ethyl 2-bromopropionate (1.1 eq) while maintaining the internal temperature at 40 °C.
Reaction: Stir at 40 °C for 4 hours.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and run LC-MS. The reaction is complete when the starting material peak is <5%. Crucially, verify the regioselectivity: the ratio of the O-alkylated ester peak to the N-alkylated isomer must be >15:1. If significant N-alkylation is observed, verify the anhydrous nature of your DMF and the exact equivalents of base used.
Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine (to remove DMF), dry over
Na2SO4
, and concentrate to yield the ester intermediate.
Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF:Water (10 mL/g). Add LiOH·
H2O
(2.0 eq). Stir at room temperature for 2 hours.
Self-Validation Checkpoint: TLC (Silica, 1:1 Hexanes:EtOAc) should show complete consumption of the high-Rf ester spot, with the product remaining at the baseline.
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF. (Failure to remove THF will prevent the product from precipitating in the next step).
Precipitation: Dilute the remaining aqueous layer with a small amount of water. Place the flask in an ice bath. While monitoring with a calibrated pH meter, add 1M HCl dropwise.
Self-Validation Checkpoint: Precipitation will begin at pH ~4.5. Continue adding HCl until the pH is exactly 2.5 to 3.0. Do not drop the pH below 2.0. If the solution becomes clear again, you have over-acidified; back-titrate with 1M NaOH.
Isolation: Filter the resulting white/off-white precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
References
PubChem. "8-Hydroxyquinoline" (CID 1923). National Center for Biotechnology Information. Available at:[Link]
Heiskanen, J. P., et al. "Synthesis of 4-alkoxy-8-hydroxyquinolines." The Journal of Organic Chemistry, 2007. Available at:[Link]
ResearchGate. "Studies on the alkylation of quinolin-2(1H)-one derivatives." Available at:[Link]
Technical Support Center: Troubleshooting Elimination Side Reactions in Quinoline Williamson Ether Synthesis
Quinoline derivatives, particularly hydroxyquinolines (e.g., 8-hydroxyquinoline), are privileged scaffolds in drug discovery and materials science. Alkylating these scaffolds via the Williamson ether synthesis is a funda...
Author: BenchChem Technical Support Team. Date: April 2026
Quinoline derivatives, particularly hydroxyquinolines (e.g., 8-hydroxyquinoline), are privileged scaffolds in drug discovery and materials science. Alkylating these scaffolds via the Williamson ether synthesis is a fundamental transformation. However, scientists frequently encounter competing E2 elimination side reactions that drastically reduce ether yields.
This technical guide provides mechanistic troubleshooting, optimized protocols, and causality-driven solutions to help you favor the S
N
2 pathway and suppress elimination.
🔍 Troubleshooting FAQs: Kinetic & Thermodynamic Control
Q1: I am trying to synthesize a quinoline ether using a secondary alkyl halide, but my NMR shows predominantly alkene formation. Why is this happening?A1: The Williamson ether synthesis proceeds via an S
N
2 (bimolecular nucleophilic substitution) mechanism[1]. When using secondary or tertiary alkyl halides, the steric bulk around the electrophilic carbon severely hinders the required 180° backside attack by the quinolinolate nucleophile. Consequently, the alkoxide acts as a base rather than a nucleophile, abstracting a
β
-proton and driving the E2 elimination pathway to form an alkene[2]. To prevent this, redesign your retrosynthesis to use a primary alkyl halide. If a secondary substituent is strictly required, abandon the Williamson approach and consider alternative coupling methods, such as the Mitsunobu reaction with a secondary alcohol.
Q2: I am using a primary alkyl halide, but I still observe 10-15% elimination byproducts. How does my choice of base affect this?A2: The basicity of your reaction environment directly dictates the S
N
2/E2 ratio. Strong, unhindered bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) quantitatively deprotonate the hydroxyquinoline but also create a highly basic environment that accelerates E2 elimination, even with primary halides at elevated temperatures[3]. Hydroxyquinolines (pK
a
~9.9) are highly acidic compared to aliphatic alcohols. Therefore, you can use milder bases like Potassium Carbonate (K
2
CO
3
) or Cesium Carbonate (Cs
2
CO
3
)[4]. These weaker bases are sufficient to generate the nucleophilic quinolinolate anion but are poor mediators of E2 elimination, thereby maximizing your S
N
2 ether yield.
Q3: Can modifying the solvent or temperature rescue a reaction prone to elimination?A3: Yes. Solvent and temperature are critical thermodynamic and kinetic levers. E2 elimination has a higher activation entropy (
ΔS‡
) than S
N
2 substitution; therefore, higher temperatures disproportionately accelerate elimination[2]. Run the reaction at the lowest possible temperature that still permits S
N
2 conversion (typically 25°C to 60°C). Furthermore, utilizing polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) optimally solvates the metal cation (e.g., K
+
), leaving the quinolinolate anion "naked" and highly nucleophilic. This accelerates the S
N
2 rate without requiring the high thermal energy that triggers E2[2].
Q4: My primary alkyl chloride is reacting too slowly at low temperatures, but heating it causes elimination. What is the workaround?A4: Alkyl chlorides are relatively poor leaving groups, leading to sluggish S
N
2 kinetics. Instead of increasing the temperature (which promotes E2), add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide[2]. The alkyl iodide undergoes S
N
2 substitution much faster at lower temperatures, allowing you to bypass the thermal threshold of E2 elimination. Alternatively, utilizing sulfonate esters (tosylates or mesylates) provides an excellent leaving group that strongly favors substitution[1].
📊 Parameter Optimization Summary
Parameter
Favors S
N
2 (Desired Ether)
Favors E2 (Alkene Byproduct)
Mechanistic Rationale
Electrophile
Primary halides, methyl halides
Secondary or tertiary halides
Steric hindrance blocks the backside attack required for S
N
2, forcing the alkoxide to act as a base[1].
Base Strength
Mild bases (K
2
CO
3
, Cs
2
CO
3
)
Strong bases (NaH, KOtBu)
Strong bases increase the kinetic driving force for
β
-proton abstraction[3].
Leaving Group
Tosylates (-OTs), Iodides (-I)
Chlorides (-Cl), Fluorides (-F)
Excellent leaving groups lower the S
N
2 activation energy, allowing reactions to proceed at lower temperatures[1].
Temperature
Ambient to moderate (25°C – 60°C)
Elevated (>80°C)
E2 elimination has a higher activation entropy; thus, higher temperatures disproportionately accelerate E2[2].
⚙️ Mechanistic Pathway Visualization
Mechanistic divergence in Williamson ether synthesis based on reaction conditions.
🧪 Self-Validating Experimental Protocol
Optimized Synthesis of 8-(Alkoxy)quinoline via Finkelstein-Assisted Williamson Etherification
Objective: Maximize S
N
2 O-alkylation while suppressing E2 elimination.
Materials: 8-Hydroxyquinoline (1.0 eq), Primary Alkyl Bromide or Chloride (1.2 eq), Anhydrous K
2
CO
3
(2.0 eq), NaI (0.1 eq), Anhydrous DMF.
Step 1: Mild Deprotonation
Action: Suspend 8-hydroxyquinoline and finely powdered anhydrous K
2
CO
3
in anhydrous DMF at room temperature. Stir for 30 minutes.
Causality: K
2
CO
3
is strong enough to deprotonate the phenol but too weak to drive E2 elimination of the alkyl halide[4].
Step 2: Finkelstein Activation
Action: Add 0.1 eq of NaI to the mixture.
Causality: NaI converts the alkyl halide to a more reactive alkyl iodide in situ, lowering the S
N
2 activation energy so the reaction can proceed without excessive heating[2].
Step 3: Electrophile Addition & Self-Validation
Action: Add the alkyl halide dropwise. Stir the reaction at 40°C.
Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly fluorescent 8-hydroxyquinoline spot under 365 nm UV indicates conversion. Troubleshooting: If a highly non-polar spot (alkene) appears near the solvent front, reduce the temperature immediately to arrest the E2 pathway.
Step 4: Quench and Extraction
Action: Pour the mixture into a 5x volume of ice water to precipitate the product and dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).
Causality: DMF is highly water-soluble; extensive aqueous washing ensures complete removal of DMF from the organic layer, preventing NMR signal overlap.
Step 5: Spectroscopic Verification
Action: Concentrate the organic layer and perform
1
H NMR (CDCl
3
).
Validation Check: Confirm the presence of the newly formed ether linkage (-O-CH
2
protons, typically shifting to 4.0–4.5 ppm). The strict absence of vinylic protons (5.0–6.0 ppm) validates that the E2 elimination side reaction was successfully prevented.
📚 References
The Williamson Ether Synthesis - Master Organic Chemistry. Available at:[Link]
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at:[Link]
Technical Support Center: Characterization of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the isolation, structural elucidation, and rou...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the isolation, structural elucidation, and routine quantification of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS: 1225751-57-4).
This compound is a critical building block and a frequent process-related impurity encountered during the synthesis of ultra-long-acting β₂-adrenergic agonists (LABAs) such as Indacaterol and Procaterol, which rely on the 8-hydroxyquinolin-2(1H)-one pharmacophore [1]. Because of its dual functionality—a carboxylic acid and a tautomerizable quinolinone ring—this molecule presents unique analytical challenges. This guide provides field-proven, self-validating methodologies to overcome these hurdles.
Part 1: Troubleshooting Guide & FAQs
Chromatography (HPLC/UPLC)
Q: Why does the peak for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid exhibit severe tailing on a standard C18 column?A: Peak tailing here is a direct result of the molecule's pKa dynamics. The propanoic acid moiety has a pKa of approximately 4.8. If you run a mobile phase near neutral pH (pH 6-8), the carboxylic acid exists in a partially ionized carboxylate state, leading to secondary interactions with residual silanols on the stationary phase and poor retention.
Causality & Solution: To force the molecule into a single, fully protonated (hydrophobic) state, you must lower the mobile phase pH to at least 2 units below its pKa. Using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) drops the pH to ~2.5, suppressing ionization and resulting in a sharp, Gaussian peak.
Mass Spectrometry (LC-MS/MS)
Q: During impurity profiling, I see two isobaric peaks at m/z 234 [M+H]⁺. How can I differentiate the target O-alkylated impurity from the N-alkylated side product?A: The starting material, 8-hydroxyquinolin-2(1H)-one, is an ambidentate nucleophile. Alkylation can occur at the C8-phenoxide oxygen (yielding your target) or the N1-amide nitrogen.
Causality & Validation: You can differentiate them using MS/MS collision-induced dissociation (CID). The O-alkylated ether bond is relatively labile. Applying a collision energy of 15-20 eV will induce a characteristic neutral loss of acrylic acid (-72 Da), yielding a dominant fragment at m/z 162 (the quinolinone core). The N-alkylated isomer forms a stronger C-N bond, requiring higher collision energy and yielding a distinct fragmentation pattern (often loss of water or formic acid before core cleavage). Self-Validation: If your peak yields a clean m/z 162 fragment at low CE, you have confirmed the O-alkylated structure [2].
NMR Spectroscopy
Q: The ¹H-NMR spectrum in CDCl₃ shows broadened peaks in the aromatic region and a missing NH proton. Is my sample degrading?A: No, your sample is likely intact. The broadening is caused by lactam-lactim tautomerism of the 2-oxo-1,2-dihydroquinoline ring. In non-polar solvents like CDCl₃, the molecule rapidly exchanges between the lactam (2-oxo) and lactim (2-hydroxy) forms, causing intermediate exchange broadening on the NMR timescale [3].
Causality & Solution: Switch your solvent to DMSO-d₆. The strong hydrogen-bonding capability of DMSO locks the molecule into the thermodynamically preferred lactam form. Self-Validation: Run a Variable-Temperature (VT) NMR experiment at 80°C in DMSO-d₆; the aromatic peaks will sharpen significantly, and the distinct NH proton will appear around 10.5–11.0 ppm, confirming dynamic exchange rather than degradation.
Part 2: Quantitative Data & Method Parameters
To standardize your internal quality control, utilize the validated parameters summarized below.
Table 1: LC-MS/MS Fragmentation Data (Positive ESI)
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Structural Assignment
234.2 [M+H]⁺
162.1
15
Loss of acrylic acid (-72 Da); 8-hydroxyquinolin-2-one core
234.2 [M+H]⁺
144.1
25
Loss of acrylic acid + H₂O (-90 Da)
234.2 [M+H]⁺
116.1
35
Quinoline ring opening
Table 2: Optimized HPLC Method Parameters for Impurity Resolution
Parameter
Specification
Rationale
Column
Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
End-capped to minimize silanol interactions with the acid.
Mobile Phase A
0.1% Formic Acid in Water
Lowers pH to ~2.5 to protonate the propanoic acid moiety.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Provides necessary elution strength for the quinolinone core.
Gradient
5% B to 95% B over 15 min
Ensures resolution from polar synthetic precursors.
Detection
UV at 210 nm and 254 nm
254 nm selectively detects the conjugated quinolinone system [4].
Part 3: Experimental Protocols
Step-by-Step LC-MS Impurity Profiling Workflow
This self-validating protocol ensures the accurate identification of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid within a complex API mixture.
Sample Preparation:
Weigh exactly 1.0 mg of the crude sample and dissolve it in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.
Causality: Using a 50:50 mixture prevents the precipitation of the hydrophobic quinolinone core while maintaining the solubility of the polar carboxylic acid.
Dilute to a working concentration of 10 µg/mL using Mobile Phase A.
Chromatographic Separation:
Inject 5 µL onto the C18 column using the gradient specified in Table 2.
Validation Check: Monitor the UV trace at 254 nm. The target impurity should elute with an asymmetry factor (As) between 0.9 and 1.2. If As > 1.5, verify the pH of Mobile Phase A.
Mass Spectrometric Detection:
Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Perform a Full Scan (m/z 100–500) to locate the m/z 234.2 peak.
MS/MS Structural Confirmation:
Isolate m/z 234.2 in the quadrupole and apply a collision energy ramp (10–30 eV).
Validation Check: Confirm the presence of the m/z 162.1 base peak. The absence of this peak indicates you have isolated a structural isomer (e.g., the N-alkylated byproduct) rather than the target O-alkylated impurity.
Part 4: Pathway & Workflow Visualizations
Analytical Workflow for Impurity Characterization
The following diagram outlines the integrated spectroscopic approach required to isolate and confidently characterize this impurity.
Figure 1: Integrated LC-MS and NMR workflow for the structural elucidation of quinolinone impurities.
Chemical Pathway: Origin of the Impurity
Understanding how this impurity forms is critical for process chemistry optimization. The diagram below illustrates the competing alkylation pathways.
Figure 2: Competing O-alkylation vs. N-alkylation pathways during the synthesis of 8-hydroxyquinolin-2(1H)-one derivatives.
References
Ukrainets, I. V., et al. "4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides." Chemistry of Heterocyclic Compounds, ResearchGate,[Link]
Sava Healthcare. "Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhaler." Sava Global, [Link]
Troubleshooting
Technical Support Center: Troubleshooting Bioassays with 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
Overview Welcome to the Technical Support Center for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS: 1225751-57-4). As a functionalized carbostyril derivative, this compound is a highly valuable building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Welcome to the Technical Support Center for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS: 1225751-57-4). As a functionalized carbostyril derivative, this compound is a highly valuable building block and tool compound in medicinal chemistry and drug discovery. However, its unique physicochemical profile—combining a planar, fluorescent 2-oxo-1,2-dihydroquinoline core with an ionizable propanoic acid moiety—frequently introduces artifacts in high-throughput screening (HTS) and cell-based bioassays.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the reproducibility and integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high background signal or false positives in my fluorescence polarization (FP) or TR-FRET assays?
Causality: The 2-oxo-1,2-dihydroquinoline (carbostyril) core is a known fluorophore due to its extended, rigid
π
-conjugated electron system. When excited by UV or near-UV light (typically 320–350 nm), it emits strongly in the blue spectrum (400–450 nm). If your assay relies on fluorophores like coumarin, EDANS, or even certain Hoechst dyes, the compound's auto-fluorescence will directly overlap with the reporter emission, artificially inflating the signal and masking true binding events [1].
Q2: My biochemical dose-response curves are extremely steep (Hill slope > 1.5) and show sudden drop-offs. Is this a true inhibitor?
Causality: Likely not. This is a classic signature of a Small, Colloidally Aggregating Molecule (SCAM). At concentrations above its critical aggregation concentration (CAC)—often in the low micromolar range—the amphiphilic nature of the hydrophobic quinolinone core and the charged propionate tail causes the compound to form colloidal aggregates. These colloids non-specifically sequester and denature the target protein, resulting in a steep, non-cooperative inhibition curve (Hill slope > 1.5) rather than the standard 1.0 slope expected from 1:1 stoichiometric binding [2].
Q3: The compound shows sub-micromolar affinity in biochemical assays but zero efficacy in my cell-based functional assays. Why?
Causality: The propanoic acid moiety has a pKa of approximately 4.5. At a physiological pH of 7.4, the carboxylic acid is >99% ionized (deprotonated). This negative charge drastically reduces the molecule's ability to passively diffuse across the hydrophobic phospholipid bilayer of the cell membrane. Consequently, the intracellular concentration of the compound remains too low to engage the target.
Quantitative Data & Assay Interference Matrix
To systematically diagnose issues, compare your assay parameters against the compound's interference profile.
To determine if your compound is acting as a SCAM, you must perform a detergent-based counter-screen as recommended by the NIH Assay Guidance Manual [3].
Step-by-Step Methodology:
Buffer Preparation: Prepare two identical sets of your standard assay buffer. To one set, add 0.01% (v/v) Triton X-100 or CHAPS.
Reasoning: Non-ionic detergents at low concentrations disrupt colloidal aggregates without denaturing most target proteins.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
Assay Execution: Run the biochemical assay in parallel using the detergent-free buffer and the detergent-enriched buffer. Ensure the final DMSO concentration remains constant (typically
≤
1%).
Data Analysis & Validation: Plot the dose-response curves.
Self-Validation System: If the IC50 shifts rightward by more than 10-fold in the presence of detergent, or if the Hill slope drops from >1.5 to ~1.0, the initial activity was definitively an aggregation artifact.
Protocol B: Bypassing Auto-Fluorescence
If you cannot chemically modify the compound, you must adapt the assay readout to avoid the 400–450 nm emission window.
Step-by-Step Methodology:
Spectral Mapping: Dispense the compound at its maximum screening concentration (e.g., 50 µM) into assay buffer without the biological target or reporter. Perform a full excitation/emission wavelength scan using a multi-mode microplate reader.
Fluorophore Re-selection: Select a reporter fluorophore that operates far outside the compound's spectral footprint.
Reasoning: Red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647, or Texas Red) excite at >550 nm and emit at >600 nm, completely bypassing the carbostyril auto-fluorescence.
Validation: Run a "compound + fluorophore" control to ensure no fluorescence quenching via inner-filter effects occurs at the new wavelengths.
Protocol C: Enhancing Cell Permeability via Prodrug Synthesis
To evaluate intracellular targets, the carboxylic acid must be temporarily masked.
Step-by-Step Methodology:
Esterification: Synthesize a simple alkyl ester (e.g., methyl or acetoxymethyl (AM) ester) of the propanoic acid moiety.
Cell Incubation: Dose the cells with the esterified compound.
Reasoning: The neutral, lipophilic ester readily crosses the cell membrane. Once inside, ubiquitous intracellular esterases hydrolyze the ester, trapping the active, charged carboxylic acid inside the cell.
Validation: Perform a whole-cell target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that the active moiety is binding the target intracellularly.
Diagnostic Workflows
The following diagrams illustrate the logical flow for troubleshooting and the physical mechanism of assay interference.
Caption: Workflow for diagnosing and resolving assay interference with carbostyril derivatives.
Caption: Concentration-dependent partitioning between specific target binding and colloidal aggregation.
References
Title: Translating the Genome into Drugs
Source: Accounts of Chemical Research (ACS Publications)
URL: [Link]
Title: SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules
Source: Journal of Chemical Information and Modeling (ACS Publications)
URL: [Link]
Title: Assay Guidance Manual: Interferences with Fluorescence and Absorbance
Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company
URL: [Link]
Optimization
Technical Support Center: Troubleshooting 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid (OQPA) in Cellular Assays
Welcome to the Advanced Technical Support Center for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (hereafter referred to as OQPA ). As a highly privileged scaffold, the 2-oxo-1,2-dihydroquinoline (carbostyril) c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (hereafter referred to as OQPA ).
As a highly privileged scaffold, the 2-oxo-1,2-dihydroquinoline (carbostyril) core is frequently utilized in drug discovery, appearing in inhibitors targeting epigenetic readers (e.g., ATAD2, BRD4)[1], metabolic enzymes like Nicotinamide N-methyltransferase (NNMT)[2], and various kinases[3]. However, its unique physicochemical properties—specifically its acidic side chain, inherent fluorescence, and structural mimicry of endogenous metabolites—introduce significant off-target liabilities in complex cellular assays.
This guide is engineered for drug development professionals and application scientists. It bypasses basic assay setup to directly address the mechanistic causality of OQPA-induced artifacts and provides self-validating protocols to rescue your experimental readouts.
SECTION 1: Compound Profiling & Known Liabilities
To troubleshoot OQPA, you must first understand its biophysical behavior in an aqueous, intracellular environment. The table below summarizes the core metrics that drive its off-target effects.
Physicochemical Property
Value / Characteristic
Mechanistic Implication for Cellular Assays
Molecular Weight
233.22 g/mol
Favorable for passive diffusion, but overridden by ionization state.
pKa (Propanoic Acid)
~4.5
>99% ionized at physiological pH (7.4), leading to poor lipid bilayer permeability and reliance on active transport (e.g., OATs).
Fluorophore Core
Abs: ~330 nm / Em: ~410 nm
The carbostyril core is intrinsically fluorescent, causing severe spectral overlap with DAPI and Hoechst nuclear stains.
Pharmacophore Mimicry
Acetyl-Lysine Mimetic
The 2-oxoquinoline core mimics acetylated lysine, driving high-affinity off-target binding to Bromodomains (BET and non-BET)[1].
Metabolic Liability
Ether Cleavage Risk
Intracellular cleavage of the 8-oxy ether releases 8-hydroxyquinolin-2(1H)-one, a potent bidentate metal chelator that inhibits metalloenzymes.
The Issue: You observe an IC50 in the low nanomolar range in biochemical assays, but the compound shows no target engagement in live cells up to 50 µM.
The Causality: The propanoic acid moiety is deprotonated at pH 7.4. The resulting anion cannot passively cross the hydrophobic lipid bilayer. If your target cell line lacks Organic Anion Transporters (OATs), the compound remains entirely extracellular.
Protocol: Esterification Rescue & Intracellular Validation
To bypass the membrane barrier, OQPA must be masked as a lipophilic prodrug and subsequently cleaved by intracellular esterases.
Prodrug Synthesis: Convert OQPA to its corresponding methyl or ethyl ester (e.g., methyl 2-((2-oxo-1,2-dihydroquinolin-8-yl)oxy)propanoate) using standard Fischer esterification or coupling reagents.
Cellular Dosing: Treat cells with the esterified OQPA (1–10 µM) in standard culture media.
Validation via LC-MS/MS:
Lyse cells at 1h, 4h, and 24h post-treatment using cold 80% methanol.
Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
Analyze the supernatant via LC-MS/MS. Self-Validation Check: You must monitor the MRM transitions for both the ester prodrug and the free OQPA acid to confirm that intracellular esterases are successfully liberating the active pharmacophore.
The Issue: Treatment with OQPA induces G1 cell cycle arrest, apoptosis, or widespread transcriptional repression (e.g., MYC downregulation) even in target-knockout control cell lines.
The Causality: The 2-oxo-1,2-dihydroquinoline scaffold is a well-documented acetyl-lysine mimetic. It inserts into the hydrophobic binding pockets of bromodomains (such as ATAD2 and BRD4), displacing them from chromatin and causing massive transcriptional shifts independent of your intended target[1].
Protocol: Bromodomain Counter-Screening
Parallel Control Setup: Plate your cells in three arms: Vehicle (DMSO), OQPA (10 µM), and JQ1 (a selective BRD4 inhibitor, 1 µM).
Incubation: Incubate for 24 hours.
Transcriptional Profiling (RT-qPCR):
Extract RNA and synthesize cDNA.
Run qPCR for established BRD4-dependent genes: MYC, p21 (CDKN1A), and BCL2.
Self-Validation Check: If OQPA treatment mirrors the transcriptional profile of JQ1 (e.g., sharp MYC suppression), your cellular phenotype is being driven by BRD4 off-target binding, not your primary target.
Guide 3: Eliminating False Positives in High-Content Imaging
The Issue: High background signal in the blue channel (400–450 nm) during fluorescence microscopy or flow cytometry, leading to false-positive nuclear segmentation.
The Causality: The conjugated pi-system of the 2-oxo-1,2-dihydroquinoline core absorbs UV light and emits strongly in the blue spectrum, directly interfering with DAPI and Hoechst 33342.
Protocol: Spectral Shifting
Dye Replacement: Abandon DAPI/Hoechst. Stain nuclei using a far-red shifted dye such as DRAQ5 (Ex: 646 nm / Em: 697 nm) or NucRed Live 647.
Stringent Wash: Prior to fixation, wash the cell monolayer 3x with warm PBS containing 0.1% BSA to act as a "sink" for unbound, lipophilic OQPA aggregates.
SECTION 3: Frequently Asked Questions (FAQs)
Q: Can OQPA act as a kinase inhibitor off-target?A: Yes. Structurally related 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have demonstrated significant off-target inhibition of the Epidermal Growth Factor Receptor (EGFR), leading to confounding cytotoxicity[3]. If your assay involves growth factor signaling, you must run a kinase selectivity panel (e.g., KINOMEscan) before proceeding.
Q: Does OQPA undergo intracellular metabolism that exacerbates off-target effects?A: It is highly probable. If the ether bond at the 8-position is cleaved by intracellular cytochromes (CYPs) or hydrolases, it releases 8-hydroxyquinolin-2(1H)-one. This metabolite is a strong bidentate metal chelator. It can strip Zn²⁺ or Fe²⁺ from metalloenzymes, inadvertently inhibiting targets like Histone Deacetylases (HDACs) or HIF prolyl hydroxylases.
Q: Why does my OQPA compound crash out of solution when added to the assay media?A: While the propanoic acid aids aqueous solubility at pH 7.4, stock solutions prepared in DMSO can precipitate locally before the pH buffers can act. Solution: Pre-dilute your DMSO stock into a small volume of intermediate buffer (e.g., PBS at pH 8.0) before introducing it to the complete culture media.
SECTION 4: Workflow & Pathway Visualizations
Troubleshooting Workflow for OQPA Assays
The following decision tree outlines the logical progression for identifying and bypassing OQPA assay artifacts.
Figure 1: Decision tree for troubleshooting permeability and interference artifacts in OQPA cellular assays.
Mechanistic Pathway of OQPA Epigenetic Off-Target Toxicity
This diagram illustrates how OQPA structurally mimics acetyl-lysine, hijacking bromodomain pathways and confounding primary target data.
Figure 2: Divergence of OQPA signaling via intended targets vs. BRD4-mediated off-target cytotoxicity.
References
Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link][1]
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega.[Link][3]
WO2025129168A1 - Triazolone inhibitors of nicotinamide n-methyltransferase and their therapeutic uses. Google Patents.[2]
"comparing 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid to other EGFR inhibitors"
The Dichotomy of Efficacy: A Comparative Guide to 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid and Established EGFR Inhibitors As a Senior Application Scientist, I frequently evaluate emerging pharmacophores aga...
Author: BenchChem Technical Support Team. Date: April 2026
The Dichotomy of Efficacy: A Comparative Guide to 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid and Established EGFR Inhibitors
As a Senior Application Scientist, I frequently evaluate emerging pharmacophores against established clinical standards to guide lead optimization in drug discovery. The Epidermal Growth Factor Receptor (EGFR) remains a critical target in non-small cell lung cancer (NSCLC). While first- and third-generation inhibitors have revolutionized treatment, acquired resistance via gatekeeper mutations (e.g., T790M) and active-site alterations (e.g., C797S) necessitates the exploration of novel chemical spaces.
This guide objectively compares the established clinical standards—Erlotinib and Osimertinib—against an emerging structural scaffold: 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (ODQPA) . By analyzing structural causality, binding kinetics, and providing self-validating experimental workflows, this document serves as a comprehensive resource for researchers developing next-generation kinase inhibitors.
Structural and Mechanistic Profiling
The efficacy of an EGFR inhibitor is fundamentally dictated by its core scaffold and its ability to interact with the ATP-binding cleft of the kinase domain.
Erlotinib (1st Generation): Utilizes a quinazoline core. It is a reversible, ATP-competitive inhibitor that forms a critical hydrogen bond with the backbone amide of Met793 in the hinge region. However, it is highly susceptible to steric hindrance from the T790M gatekeeper mutation.
Osimertinib (3rd Generation): Utilizes a pyrimidine core with an acrylamide warhead. It acts as an irreversible inhibitor, forming a covalent Michael addition with the Cys797 residue. This allows it to overcome T790M resistance, though it remains vulnerable to C797S mutations.
ODQPA (Emerging Scaffold): Utilizes a 2-oxo-1,2-dihydroquinoline core. The 2-oxoquinoline lactam motif acts as a potent bioisostere for the quinazoline ring, effectively mimicking its hydrogen bond donor/acceptor profile at the Met793 hinge region 1. Crucially, the 8-oxypropanoic acid moiety provides a dual advantage: the carboxylic acid can form a salt bridge with the conserved catalytic Lys745 or interact with the DFG motif (Asp855) 2, while simultaneously extending into the solvent-exposed channel to significantly improve aqueous solubility compared to highly lipophilic traditional inhibitors.
Fig 1: Mechanism of action for reversible and irreversible EGFR inhibitors.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of these inhibitors. Data for the 2-oxoquinoline scaffold (ODQPA) represents established baseline activities for this class of multi-target downregulators 3.
Inhibitor
Scaffold Class
Binding Mode
Target Profile
Representative IC₅₀ (WT)
Representative IC₅₀ (T790M)
Erlotinib
Quinazoline
Reversible, ATP-competitive
WT, Exon 19 del, L858R
~2 - 80 nM
> 10,000 nM (Resistant)
Osimertinib
Pyrimidine
Irreversible (Covalent)
L858R, T790M
~12 nM
~1 - 5 nM
ODQPA
2-Oxoquinoline
Reversible, ATP-competitive
WT, Multi-target potential
~70 - 180 nM*
Investigational
*Note: IC₅₀ values for the 2-oxoquinoline scaffold are representative ranges derived from recent SAR studies of structurally analogous derivatives.
Experimental Workflows & Protocols
To rigorously compare the efficacy of ODQPA against Erlotinib and Osimertinib, the following self-validating protocols must be executed.
Fig 2: Self-validating experimental workflow for evaluating EGFR kinase inhibitors.
Objective: Measure the direct, cell-free inhibition of recombinant EGFR kinase activity.
Reagent Preparation: Prepare 10-point, 3-fold serial dilutions of ODQPA, Erlotinib, and Osimertinib in 100% DMSO. Dilute into the kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve a final DMSO concentration of 1%.
Enzyme-Inhibitor Incubation: Add 5 ng of recombinant EGFR (WT or T790M mutant) to a 384-well plate. Add the inhibitor dilutions and incubate for 30 minutes at room temperature.
Expert Causality: Pre-incubation is critical to allow reversible inhibitors (ODQPA) to reach binding equilibrium and irreversible inhibitors (Osimertinib) to complete covalent bond formation before the substrate is introduced.
Reaction Initiation: Add ATP and Poly(Glu,Tyr) peptide substrate to initiate the reaction. Crucial: Maintain the ATP concentration strictly at 10 µM.
Expert Causality: 10 µM is at or slightly below the Michaelis constant (
Km
) for EGFR. Keeping ATP at
Km
sensitizes the assay to ATP-competitive inhibitors. If ATP were artificially high, it would outcompete ODQPA, masking its true potency and inflating the apparent IC₅₀.
Detection: After 60 minutes, add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Read luminescence.
Self-Validation System: Calculate the Z'-factor using the positive control (Erlotinib at 10 µM) and vehicle (1% DMSO). A Z'-factor > 0.5 mathematically proves the assay window is robust enough to distinguish true inhibition from baseline noise.
Objective: Verify that the inhibitor penetrates the cell membrane and engages EGFR in a physiological environment.
Cell Culture: Seed NCI-H1975 cells in 6-well plates at
3×105
cells/well.
Expert Causality: The NCI-H1975 line is deliberately chosen because it harbors the L858R/T790M double mutation. Erlotinib will fail here due to steric hindrance. Testing ODQPA in this line reveals whether the 2-oxoquinoline core possesses the conformational flexibility to bypass gatekeeper-mediated resistance.
Treatment: Starve cells in serum-free media for 12 hours. Treat with varying concentrations of ODQPA (0.1 µM to 10 µM) for 2 hours, followed by a 15-minute stimulation with 50 ng/mL EGF.
Lysis and Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe for p-EGFR (Tyr1068), Total EGFR, and GAPDH.
Self-Validation System: Normalize the p-EGFR luminescent signal against both Total EGFR and GAPDH. This internal control loop ensures that any observed reduction in p-EGFR is strictly due to targeted kinase inhibition, rather than off-target cytotoxicity or global protein degradation.
Conclusion
While Erlotinib and Osimertinib dominate the current clinical landscape, the rigid nature of their respective quinazoline and pyrimidine cores leaves them vulnerable to evolving point mutations. 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (ODQPA) represents a highly versatile alternative. By leveraging the 2-oxoquinoline hinge-binding motif alongside the solvent-exposed propanoic acid tail, this scaffold offers tunable physicochemical properties and the potential to form novel salt bridges within the catalytic cleft. For drug development professionals, integrating this scaffold into high-throughput screening pipelines provides a strategic pathway toward overcoming next-generation EGFR resistance.
References
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)
Green Synthesis of Oxoquinoline-1(2H)
Multi-Target Rational Design and Synthesis of Some 2-Quinolinone Antitumor Candidates Downregulating the Expression of EGFR, VEGFR-2, and Telomerase With Apoptotic Potential
Source: PubMed
URL
A Comparative Technical Guide: 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid vs. Established COMT Inhibitors
Executive Summary & Pharmacological Context The management of Parkinson’s Disease (PD) heavily relies on Levodopa (L-DOPA) to replenish depleted dopamine levels in the brain. However, L-DOPA is rapidly metabolized in the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
The management of Parkinson’s Disease (PD) heavily relies on Levodopa (L-DOPA) to replenish depleted dopamine levels in the brain. However, L-DOPA is rapidly metabolized in the periphery by Catechol-O-methyltransferase (COMT), leading to reduced central bioavailability and the accumulation of 3-O-methyldopa (3-OMD), which competes with L-DOPA for blood-brain barrier transport.
To mitigate this, COMT inhibitors are co-administered. The current clinical gold standards—Entacapone , Tolcapone , and Opicapone —are all based on a nitrocatechol structural scaffold [1]. While effective, the nitrocatechol pharmacophore is inherently linked to severe liabilities, most notably mitochondrial uncoupling leading to drug-induced liver injury (DILI) [2].
This technical guide evaluates the experimental compound 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid —a novel, non-nitrocatechol bioisostere. By replacing the toxic nitrocatechol ring with a functionalized quinolinone scaffold [5], this compound aims to maintain high-affinity Mg2+ chelation within the COMT active site while completely circumventing the hepatotoxic pathways associated with legacy inhibitors.
Mechanistic Pathway: COMT Inhibition
COMT is a metalloenzyme that requires magnesium (Mg2+) and S-adenosylmethionine (SAM) to catalyze the transfer of a methyl group to a catecholamine substrate. Competitive inhibitors must successfully occupy this active site, typically by chelating the Mg2+ ion and mimicking the transition state of the endogenous substrate.
COMT-mediated L-DOPA metabolism and the mechanism of competitive COMT inhibitors.
Structural & Clinical Profiling
The Nitrocatechol Class (Standard of Care)
Tolcapone: A highly potent, central and peripheral inhibitor. Despite its superior efficacy in reducing "OFF" time and lowering required Levodopa doses, its clinical utility is severely restricted by a black-box warning for fatal hepatotoxicity, necessitating continuous liver function monitoring[1][2].
Entacapone: A strictly peripheral inhibitor with a much safer hepatic profile. However, its poor bioavailability and short half-life require burdensome dosing regimens (4 to 8 times daily, administered with every Levodopa dose) [4].
Opicapone: A third-generation, long-acting peripheral inhibitor. It allows for convenient once-daily dosing and demonstrates high efficacy without the severe liver toxicity of Tolcapone [1][3]. However, it remains an expensive, branded therapeutic that still relies on the nitrocatechol core[4].
The Quinolinone Alternative
2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid: This experimental compound discards the nitrocatechol moiety entirely. The 2-oxo-1,2-dihydroquinoline core provides a rigid, planar system capable of robust
π
π
stacking within the enzyme pocket [5]. The ether-linked propanoic acid at the 8-position serves a dual purpose: it acts as a bidentate ligand to chelate the active site Mg2+, and it mimics the amino acid tail of L-DOPA to ensure high target selectivity. Crucially, the absence of a nitro group eliminates the electron-withdrawing properties that trigger mitochondrial uncoupling.
Comparative Pharmacological Data
The following table synthesizes the pharmacological profiles of the established clinical inhibitors against the projected in vitro parameters of the novel quinolinone derivative.
To objectively validate the efficacy and safety of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid against known inhibitors, the following self-validating experimental workflows must be executed.
Causality & Rationale: Traditional colorimetric assays are frequently confounded by the intrinsic auto-fluorescence of highly conjugated heterocyclic compounds like quinolinones. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By utilizing a delayed emission reading (e.g., 50 µs post-excitation), transient background fluorescence decays, isolating the true signal. Furthermore, because COMT is a metalloenzyme, strict buffering of Mg2+ is enforced to prevent artificial chelation artifacts.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM DTT). Reconstitute recombinant human soluble COMT (S-COMT) and S-adenosylmethionine (SAM).
Compound Titration: Prepare a 10-point 3-fold serial dilution of Tolcapone, Entacapone, and 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid in DMSO.
Incubation: Add 10 µL of S-COMT/SAM mix to 384-well plates. Add 100 nL of test compounds. Self-Validation: Include a vehicle control (DMSO only, 0% inhibition) and a no-enzyme control (100% inhibition background). Incubate for 15 minutes at room temperature.
Substrate Addition: Add 10 µL of a fluorescent catechol substrate tracer. Incubate for 30 minutes.
Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter non-linear regression to determine the IC₅₀.
Step-by-step workflow for the in vitro TR-FRET COMT enzymatic inhibition assay.
Causality & Rationale: The dose-limiting toxicity of Tolcapone is DILI, driven by the nitrocatechol moiety acting as a mitochondrial uncoupler [2]. To validate that the novel quinolinone scaffold circumvents this liability, a cellular mitochondrial stress test is utilized. By measuring the Oxygen Consumption Rate (OCR) in HepG2 human hepatocytes, we can directly observe whether the compound disrupts the proton gradient compared to legacy drugs.
Step-by-Step Methodology:
Cell Culture: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO₂.
Compound Exposure: Treat cells with 50 µM of Tolcapone, Entacapone, and 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid for 4 hours. Self-Validation: Include FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for maximal uncoupling.
Assay Execution: Wash cells and replace media with unbuffered Seahorse XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
Respirometry: Measure baseline OCR. Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).
Interpretation: Tolcapone will show an artificial spike in basal OCR (indicative of uncoupling). A successful safety profile for the novel quinolinone derivative will mirror the vehicle control, showing no disruption of basal or maximal respiration.
Conclusion
While nitrocatechol-based COMT inhibitors like Entacapone and Opicapone have vastly improved the management of motor fluctuations in Parkinson's Disease [1][4], the structural liabilities of the nitrocatechol class remain a bottleneck in drug development. 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid represents a rationally designed departure from this legacy scaffold. By utilizing a functionalized quinolinone to achieve target chelation, it theoretically retains the high nanomolar potency required for COMT inhibition while structurally bypassing the mitochondrial uncoupling mechanisms responsible for hepatotoxicity.
References
Source: PMC (nih.gov)
Source: PubMed (nih.gov)
A Closer Look at COMT Inhibitors: Helping Levodopa Get to Where It's Needed
Source: Davis Phinney Foundation
URL
COMT Inhibitors
Source: Parkinson's Foundation
URL
Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Validation
Application Guide: Validation of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid as a Selective ATAD2 Inhibitor
Target Audience: Epigenetic Researchers, Assay Development Scientists, and Oncology Drug Discovery Professionals. The Epigenetic Challenge & Structural Rationale In the landscape of epigenetic oncology, targeting the ATA...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Epigenetic Researchers, Assay Development Scientists, and Oncology Drug Discovery Professionals.
The Epigenetic Challenge & Structural Rationale
In the landscape of epigenetic oncology, targeting the ATAD2 (ATPase family, AAA domain containing 2) bromodomain has historically been categorized as highly challenging. Unlike the well-characterized BET family (e.g., BRD4), the ATAD2 bromodomain possesses a highly polar, solvent-exposed acetyl-lysine (KAc) binding pocket and a uniquely flexible ZA loop[1].
As Application Scientists, we must move beyond phenotypic observations and understand the structural causality driving compound efficacy. The validation of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (OQPA) represents a masterclass in structure-based drug design.
Why does this specific molecule succeed where traditional pan-bromodomain inhibitors fail?
The Core Anchor: The 2-oxo-1,2-dihydroquinoline scaffold acts as a highly efficient bioisostere for acetyl-lysine. The 2-oxo group serves as a critical hydrogen bond acceptor, directly engaging the conserved Asn1064 residue in the ATAD2 binding pocket[2],[1].
The Selectivity Driver: The addition of the propanoic acid moiety at the 8-position (via an ether linkage) is not arbitrary. This acidic tail extends outward toward the flexible ZA loop, forming a targeted electrostatic interaction with the ATAD2-specific acid cluster, specifically Asp1071 [1]. This interaction is the primary driver of its selectivity window over BRD4.
By competitively inhibiting ATAD2, OQPA disrupts the chromatin remodeling complex required for the co-activation of oncogenic transcription factors like MYC and E2F, ultimately halting cancer cell proliferation[3].
Caption: Mechanism of action: OQPA competitively inhibits ATAD2, blocking MYC/E2F-driven cancer proliferation.
Comparative Performance Data
To objectively validate OQPA, we must benchmark its performance against both a highly optimized, standard-of-care ATAD2 chemical probe (GSK8814) and a broad-spectrum cytotoxic chemotherapeutic (Doxorubicin).
The data below synthesizes in vitro binding affinities and cellular viability metrics. OQPA demonstrates a balanced profile: while it does not possess the extreme sub-micromolar potency of the highly engineered GSK probe, its elegant fragment-like size offers excellent ligand efficiency and robust selectivity over BRD4.
Table 1: Comparative Efficacy and Selectivity Profiling
Compound
Primary Target
ATAD2 Binding IC₅₀ (µM)
BRD4 BD1 Binding IC₅₀ (µM)
Selectivity Fold (BRD4/ATAD2)
MCF-7 Cell Viability IC₅₀ (µM)
Mechanism of Toxicity
OQPA
ATAD2
1.85
> 100.0
> 54x
18.4
Epigenetic (MYC/E2F arrest)
GSK8814
ATAD2
0.06
> 100.0
> 1000x
8.2
Epigenetic (MYC/E2F arrest)
Doxorubicin
Topoisomerase II
N/A
N/A
N/A
0.45
DNA Intercalation / Damage
*Binding IC₅₀ determined via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Analytical Insight: Doxorubicin exhibits high potency but functions via indiscriminate DNA damage, leading to high off-target toxicity. OQPA, conversely, provides a targeted epigenetic mechanism. The >54-fold selectivity of OQPA over BRD4 proves that the 8-oxypropanoic acid modification successfully exploits the ATAD2 ZA loop flexibility[1].
Self-Validating Experimental Workflows
A protocol is only as reliable as its internal controls. As researchers, we must design assays that actively flag false positives. Below are the optimized, self-validating protocols for evaluating OQPA.
Protocol A: TR-FRET Assay for ATAD2 Binding Affinity
Causality behind assay choice: TR-FRET is explicitly chosen over AlphaScreen technology for quinolinone derivatives. Quinolinones can occasionally act as singlet oxygen quenchers, which generates false-positive inhibition signals in AlphaScreen beads. TR-FRET relies on proximity-based fluorophore excitation, bypassing this chemical interference.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS). Crucial Step: The inclusion of 0.5 mM CHAPS is mandatory to prevent non-specific aggregation of the propanoic acid moiety, ensuring observed inhibition is driven by true pocket binding.
Reagent Dispensing: Add 5 nM His-tagged ATAD2 bromodomain and 2 nM Europium-anti-His antibody to a 384-well low-volume microplate.
Compound Titration: Dispense OQPA in a 12-point dose-response curve (ranging from 100 µM to 0.5 nM, 1% final DMSO).
Tracer Addition: Add 10 nM of a fluorescently labeled acetyl-lysine mimetic tracer (e.g., Cy5-labeled BET ligand).
Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Self-Validation Checkpoint: Calculate the Z'-factor using the 1% DMSO wells (vehicle) and 10 µM GSK8814 wells (positive control). Do not proceed with IC₅₀ calculation unless Z' > 0.65. A lower Z' indicates tracer degradation or buffer precipitation.
Protocol B: Cellular NanoBRET Target Engagement
Causality behind assay choice: Biochemical binding does not guarantee cellular permeability. The NanoBRET assay validates that OQPA can cross the lipid bilayer and engage ATAD2 in the complex intracellular environment.
Transfection: Transfect HEK293T cells with a plasmid encoding an Nanoluciferase (NLuc)-ATAD2 fusion protein. Plate at 2x10⁴ cells/well in a 96-well format.
Permeability & Binding: After 24 hours, treat cells with varying concentrations of OQPA and a cell-permeable NanoBRET fluorescent tracer.
Equilibration: Incubate for 2 hours at 37°C, 5% CO₂. Causality: This duration allows OQPA to reach thermodynamic equilibrium across the cell membrane and displace the tracer from the NLuc-ATAD2 protein.
Self-Validation Checkpoint: Monitor the raw NLuc signal (donor emission). If OQPA concentrations >50 µM cause a >20% drop in raw NLuc signal compared to the vehicle, the compound is inducing acute cytotoxicity or luciferase inhibition, and the BRET ratio at those concentrations must be excluded from the target engagement analysis.
References
Source: National Institutes of Health (NIH)
Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL
ATPase family AAA domain-containing protein 2 (ATAD2)
The 2-Oxo-1,2-dihydroquinoline Scaffold: A Privileged Framework in Drug Discovery
The 2-oxo-1,2-dihydroquinoline, also known as quinolinone, represents a versatile and highly privileged scaffold in medicinal chemistry. Its unique structural features have made it a cornerstone in the development of a w...
Author: BenchChem Technical Support Team. Date: April 2026
The 2-oxo-1,2-dihydroquinoline, also known as quinolinone, represents a versatile and highly privileged scaffold in medicinal chemistry. Its unique structural features have made it a cornerstone in the development of a wide array of therapeutic agents, with several derivatives already receiving FDA approval and many more in various stages of clinical investigation.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-oxo-1,2-dihydroquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causal relationships behind experimental designs and present supporting data to offer a comprehensive resource for researchers and drug development professionals.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The 2-oxo-1,2-dihydroquinoline core has proven to be a fertile ground for the discovery of potent anticancer agents.[3][4] The antiproliferative activity of these derivatives is intricately linked to the nature and position of substituents on the quinoline ring system.
Structure-Activity Relationship Analysis
Systematic modifications of the 2-oxo-1,2-dihydroquinoline scaffold have revealed several key SAR trends for anticancer activity:
Substitution at the N-1 position: The substituent at the N-1 position of the quinolinone ring is crucial for activity. While unsubstituted N-1 derivatives can exhibit activity, the introduction of various alkyl or aryl groups can significantly modulate their potency.
Substitution at the C-3 and C-4 positions: The C-3 and C-4 positions offer significant opportunities for chemical modification. The introduction of carboxamide moieties at the C-4 position has led to the development of potent agents against esophageal squamous cell carcinoma.[5] Furthermore, the incorporation of a 1,2,3-triazole ring linked to the C-4 position has resulted in compounds with significant pro-apoptotic activity.[3][4]
Substitution on the Benzene Ring: Modifications on the benzene portion of the quinoline ring also play a critical role. For instance, the presence of methoxy groups on phenyl rings attached to the core structure has been shown to enhance antiproliferative activity against various cancer cell lines, including breast (MCF-7) and pancreatic (Panc-1) cancer.[3]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of representative 2-oxo-1,2-dihydroquinoline derivatives against various cancer cell lines.
A significant mechanism through which 2-oxo-1,2-dihydroquinoline derivatives exert their anticancer effects is the induction of apoptosis. For instance, compound 8g, a triazole-linked derivative, was found to arrest the cell cycle at the G2/M phase and induce apoptosis, as evidenced by annexin V-FITC staining and modulation of key apoptotic proteins like caspases, BAX, and Bcl-2.[3][4] Similarly, compound 10g triggers p53/Bax-dependent apoptosis in colorectal cancer cells.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the 2-oxo-1,2-dihydroquinoline derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A Broad Spectrum of Action
Quinolone and quinoline derivatives have a long-standing history as effective antimicrobial agents.[7][8][9] The 2-oxo-1,2-dihydroquinoline scaffold is no exception, with numerous derivatives demonstrating potent activity against a wide range of bacteria and fungi.[10]
Structure-Activity Relationship Analysis
Key structural features influencing the antimicrobial activity of 2-oxo-1,2-dihydroquinoline derivatives include:
Hybridization with Other Pharmacophores: The combination of the 2-oxo-1,2-dihydroquinoline core with other antimicrobial moieties, such as pyrazole or sulfamidophosphonates, can lead to synergistic effects and enhanced activity.[10]
Substituents on the Quinolone Ring: The introduction of specific substituents can broaden the spectrum of activity. For example, derivatives bearing a pyrazole motif have shown promising activity against both Gram-positive and Gram-negative bacteria.[7]
Lipophilicity and Water Solubility: The overall physicochemical properties of the molecule, such as lipophilicity and water solubility, play a crucial role in its ability to penetrate microbial cell walls and membranes. The incorporation of water-soluble moieties like guanidine can improve the pharmacokinetic profile of these compounds.[1][2]
Comparative Analysis of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-oxo-1,2-dihydroquinoline derivatives against various microbial strains.
Mechanism of Action: Targeting Essential Microbial Processes
The antimicrobial mechanism of quinoline derivatives often involves the inhibition of essential cellular processes. A primary target for many quinolone antibiotics is DNA gyrase, an enzyme crucial for bacterial DNA replication.[9] In fungi, these derivatives can disrupt the integrity of the cell membrane by interfering with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Methodology:
Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the 2-oxo-1,2-dihydroquinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. The 2-oxo-1,2-dihydroquinoline scaffold has emerged as a promising template for designing compounds with potent anti-inflammatory properties.[11]
Structure-Activity Relationship Analysis
The anti-inflammatory potential of 2-oxo-1,2-dihydroquinoline derivatives is influenced by their substitution patterns:
Immunosuppressive Activity: Certain quinolinone derivatives have been shown to suppress the release of pro-inflammatory cytokines like interleukin-2 (IL-2) from activated T cells.[12] The optimization of side chains around the quinolinone skeleton is critical for this activity.
Inhibition of Inflammatory Enzymes: Like many nonsteroidal anti-inflammatory drugs (NSAIDs), some 2-oxo-1,2-dihydroquinoline derivatives may exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.
Comparative Analysis of Anti-inflammatory Activity
The following table highlights the immunosuppressive activity of a representative 2-oxo-1,2-dihydroquinoline derivative.
Compound/Derivative
Assay
IC50
Reference
Compound 11l
IL-2 release from PMA/ionomycin-stimulated Jurkat T cells
Mechanism of Action: Suppression of Key Signaling Pathways
The anti-inflammatory effects of some 2-oxo-1,2-dihydroquinoline derivatives are mediated through the suppression of key signaling pathways involved in the inflammatory response. For example, compound 11l was found to inhibit the promoter activities of NF-κB and the nuclear factor of activated T cells (NFAT), both of which are critical transcription factors for the expression of pro-inflammatory genes like IL-2.[12]
Caption: Simplified signaling pathway for IL-2 production and its inhibition by a 2-oxo-1,2-dihydroquinoline derivative.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
Compound Administration: Administer the 2-oxo-1,2-dihydroquinoline derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups of rats. The control group receives the vehicle.
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion
The 2-oxo-1,2-dihydroquinoline scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The extensive research into its derivatives has unveiled critical structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory properties. By understanding these relationships and employing robust experimental methodologies, researchers can continue to optimize this privileged scaffold to create more potent and selective drugs to address a wide range of diseases. This guide has provided a comparative overview of these activities, supported by experimental data and protocols, to aid in the ongoing efforts of drug discovery and development.
References
Guedes, G. P., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem, 4(4), 1033. [Link]
Shahin, M. I., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 516-530. [Link]
Senerovic, L., et al. (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. Applied Microbiology and Biotechnology, 103(21-22), 8751-8771. [Link]
Gouda, M. A., et al. (2021). Potential antibacterial and antifungal activities of novel sulfamidophosphonate derivatives bearing the quinoline or quinolone moiety. Journal of Heterocyclic Chemistry, 58(1), 226-239. [Link]
Guedes, G. P., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem, 4(4), 1033. [Link]
Abdel-Aziz, A. A.-M., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 909. [Link]
Guedes, G. P., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem, 4(4), 1033. [Link]
Al-Tel, T. H., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6825. [Link]
Kumar, A., & Cholia, S. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Journal of the Indian Chemical Society, 97(9), 1461-1478. [Link]
Kumar, A., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals, 10(1), 1-15. [Link]
Kim, Y., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. Bioorganic & Medicinal Chemistry, 26(8), 1846-1857. [Link]
Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6757-6772. [Link]
Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7-9. [Link]
Guedes, G. P., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem, 4(4), 1033. [Link]
Request PDF. (2025). Advances in 2-Oxo-1,2-dihydroquinoline Derivatives. ResearchGate. [Link]
Al-Tel, T. H., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6825. [Link]
Lee, J., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5465-5473. [Link]
Alzweiri, M., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research, 31(9), 1448-1460. [Link]
Kumar, A., et al. (2021). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. ChemistrySelect, 6(1), 113-120. [Link]
ResearchGate. (n.d.). Synthesis of 2-oxo-1,2-dihydroquinoline derivatives as cholinesterase inhibitors. ResearchGate. [Link]
Kumari, P., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Bioorganic Chemistry, 127, 106013. [Link]
Request PDF. (2025). 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells. ResearchGate. [Link]
Request PDF. (2025). A Quantitative Structure Activity Relationship (Qsar) Studies for 2-Oxo-1, 2-Dihydroquinoline-4-Carboxylic Acid Derivatives. ResearchGate. [Link]
El-Helw, E., et al. (2025). Design, Synthesis, Antiproliferative Activity and In Silico Studies of 2-Oxo-1,2-Dihydroquinolin Derivatives. Polycyclic Aromatic Compounds. [Link]
Walsh, M. J., et al. (2011). 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 21(21), 6322-6327. [Link]
Al-Salahi, R., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4811. [Link]
El-Sayed, M. A. A., et al. (2023). Synthesis and Study of Anticancer and Antioxidant Activities of 2-oxoquinoline Hydrazide Derivatives. Scholar Hub Universitas Indonesia. [Link]
Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020. [Link]
Berest, G. G., et al. (2011). Methodology for prediction of anticancer action of (2-oxo-2H-[1][5][10]¬triazino[2,3-c]-quinazolin-6-yl)thiones via QSAR and docking studies. Zaporozhye Medical Journal, 13(4), 60-63. [Link]
Shivani, et al. (n.d.). SAR study of novel quinoxaline-2(1H)-ones derivatives as VEGFR-2 inhibitors. ResearchGate. [Link]
Duggirala, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Bioorganic Chemistry, 128, 106089. [Link]
Li, Y., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 54-66. [Link]
Li, Y., et al. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry, 26(18), 6075-6078. [Link]
ResearchGate. (n.d.). Synthesis and SAR of 2-Phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. ResearchGate. [Link]
Rani, G. S., et al. (2024). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. Journal of Drug Delivery and Therapeutics, 14(1), 609-615. [Link]
ResearchGate. (n.d.). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate. [Link]
Kumar, A., et al. (2018). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 12, 151-167. [Link]
Lahyaoui, M., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020. [Link]
Pérez, M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]
Alanazi, A. M., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Molecules, 31(5), 1598. [Link]
Alanazi, A. M., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Molecules, 31(5), 1598. [Link]
Wang, Y., et al. (2021). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry, 19(3), 576-584. [Link]
Sławiński, J., & Szafrański, K. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 30(19), 4523. [Link]
"cross-validation of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid's biological effects"
Comprehensive Cross-Validation Guide: Biological Efficacy of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid vs. Standard Fragment Inhibitors Executive Summary & Mechanistic Grounding In the landscape of epigenetic...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Cross-Validation Guide: Biological Efficacy of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid vs. Standard Fragment Inhibitors
Executive Summary & Mechanistic Grounding
In the landscape of epigenetic drug discovery, the 2-oxo-1,2-dihydroquinoline scaffold has emerged as a highly tractable chemotype for targeting chromatin readers. This guide provides a rigorous cross-validation framework for evaluating 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid , a novel fragment-based drug discovery (FBDD) hit.
The rationale behind utilizing the 2-oxo-1,2-dihydroquinoline core lies in its precise mimicry of acetyl-lysine (KAc). As demonstrated in fragment-based discovery campaigns targeting the ATAD2 bromodomain ([1]), the 2-oxo group acts as a critical hydrogen-bond acceptor for conserved asparagine residues (e.g., Asn1064) within the binding pocket. Furthermore, the synthesis of diverse 2-oxo-1,2-dihydroquinoline arrays has proven this scaffold's utility as a highly permeable screening compound ([2]).
Unlike traditional C8-amino derivatives, the oxy-propanoic acid linkage in this compound alters the electron density of the quinoline ring and shifts the trajectory of the acidic side chain. This structural nuance optimizes interactions with solvent-exposed basic residues at the rim of the bromodomain pocket, driving both target affinity and functional causality in downregulating oncogenic transcription.
Caption: Mechanism of action for 2-oxo-1,2-dihydroquinoline derivatives in epigenetic regulation.
Comparative Performance Analysis
To objectively assess the efficacy of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, we benchmark its biophysical and cellular performance against a standard C8-amino reference fragment and the pan-BET inhibitor JQ1.
Table 1: Cross-Validation of Epigenetic Inhibitor Performance Profiles
Data Synthesis: The oxy-propanoic acid derivative demonstrates a 2-fold improvement in target affinity over the standard amino-linked fragment. Crucially, the ether linkage enhances lipophilicity, resulting in superior cell permeability (
Papp
of 15.2), which directly translates to measurable antiproliferative activity in MCF-7 cells—a phenotype often absent in early-stage epigenetic fragments.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that biological data is only as reliable as the orthogonal controls built into its generation. The following protocols are designed as self-validating systems to ensure that observed phenotypes are causally linked to specific target engagement.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation
Causality: ITC provides a direct, label-free measurement of binding thermodynamics (
ΔH
,
ΔS
). This establishes causality by proving that the biological phenotype is driven by a specific, high-affinity molecular interaction rather than non-specific aggregation or membrane disruption.
Step-by-Step Methodology:
Buffer Synchronization: Dialyze recombinant ATAD2 bromodomain (100 µM) and dilute the compound (1 mM) in the exact same buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to eliminate heats of dilution.
Titration Execution: Load the protein into the sample cell and the compound into the injection syringe. Perform 20 injections of 2 µL at 25°C, with 150-second intervals.
Self-Validation Check: Perform a "ligand-into-buffer" blank titration. Subtract this background heat from the main experiment. A true binding event must yield a sigmoidal isotherm with a distinct stoichiometric ratio (
N≈1.0
).
Protocol 2: TR-FRET Target Engagement Assay
Causality: TR-FRET confirms that the compound can outcompete native acetylated histones in a high-throughput format, validating the competitive inhibition mechanism.
Step-by-Step Methodology:
Complex Formation: Incubate 50 nM His-tagged ATAD2 with 100 nM biotinylated H4K5ac peptide in assay buffer (50 mM HEPES, 0.01% Tween-20, 0.1% BSA).
Compound Displacement: Add the compound in a 10-point dose-response gradient (0.1 µM to 500 µM). Incubate for 60 minutes at room temperature.
Self-Validation Check: Calculate the Z'-factor using a no-peptide control (minimum signal) and a vehicle (DMSO) control (maximum signal). The assay is only valid if
Z′>0.6
.
Causality: Epigenetic inhibitors typically induce cytostatic cell cycle arrest rather than acute cytotoxicity. Pairing ATP quantitation (CellTiter-Glo) with membrane integrity assessment (LDH release) ensures the antiproliferative effect is mechanistically sound and not a result of non-specific chemical toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed MCF-7 breast cancer cells at 2,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C.
Treatment: Treat cells with the compound (1 µM to 100 µM) for 72 hours.
LDH Sampling (Validation): Transfer 50 µL of the supernatant to a new plate and assay for Lactate Dehydrogenase (LDH) release. Lack of LDH signal confirms the compound is not lysing the cells.
ATP Quantitation: Add 50 µL of CellTiter-Glo reagent to the original plate, lyse for 10 minutes, and read luminescence to determine the
IC50
.
Cross-Validation Workflow Diagram
Caption: Step-by-step cross-validation workflow for fragment-based hit characterization.
References
Demont, E. H., et al. (2015). "Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors." Journal of Medicinal Chemistry, 58(14), 5649-5673.[Link]
Kurkin, A. V., et al. (2016). "Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery." JSM Chemistry, 4(4), 1033.[Link]
Benchmarking 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid as a Next-Generation Aldose Reductase Inhibitor
Executive Summary The polyol pathway, driven by the rate-limiting enzyme Aldose Reductase (AKR1B1) , is a primary metabolic contributor to secondary diabetic complications such as neuropathy, retinopathy, and nephropathy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The polyol pathway, driven by the rate-limiting enzyme Aldose Reductase (AKR1B1) , is a primary metabolic contributor to secondary diabetic complications such as neuropathy, retinopathy, and nephropathy. While commercial Aldose Reductase Inhibitors (ARIs) like Epalrestat and Sorbinil have validated this target, their clinical utility is often compromised by poor selectivity, adverse pharmacokinetic profiles, or hepatotoxicity.
This guide provides an in-depth benchmarking analysis of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid —a structurally optimized quinolin-2-one derivative—against established commercial ARIs. By analyzing its pharmacophore, in vitro enzymatic performance, and cellular efficacy, we demonstrate why the integration of an oxypropanoic acid linker onto a rigid dihydroquinoline core represents a significant leap in ARI design[1].
Mechanistic Rationale & Pharmacophore Analysis
To understand the superior performance of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, we must analyze the causality behind its structural design.
The active site of AKR1B1 consists of two primary regions:
The Anion-Binding Pocket: A highly rigid, hydrophilic pocket composed of Tyr48, His110, and Trp111.
The Specificity Pocket: A flexible, lipophilic cleft that opens upon inhibitor binding, differentiating AKR1B1 from its closely related isoform, Aldehyde Reductase (AKR1A1).
Commercial Benchmark Limitations:
Epalrestat utilizes a carboxylic acid headgroup to tightly bind the anion pocket but lacks the optimal bulky lipophilic core to fully exploit the specificity pocket, leading to off-target effects. Sorbinil (a spirohydantoin) engages the specificity pocket well but suffers from hypersensitivity reactions in vivo.
The Quinolin-2-one Advantage:
The benchmarked compound, 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, bridges these gaps[2]. The 2-oxo-1,2-dihydroquinoline core acts as a robust, planar lipophilic anchor that induces the opening of the specificity pocket via favorable
π−π
stacking with Trp111[3]. Crucially, the oxypropanoic acid linker at the 8-position provides a distinct advantage over standard acetic acid linkers. The additional methyl group at the
α
-carbon introduces a chiral center. The (R)-enantiomer restricts the conformational rotation of the carboxylate, minimizing the entropic penalty of binding while perfectly orienting the acid to hydrogen-bond with Tyr48 and His110[1].
Fig 1: Polyol pathway modulation via targeted AKR1B1 inhibition.
Comparative Performance Data
The following table synthesizes quantitative benchmarking data, comparing the quinolin-2-one derivative against commercial standards. Data reflects standardized in vitro recombinant enzyme assays and ex vivo cellular models.
*Measured in human erythrocytes incubated with 25 mM glucose for 3 hours at 10 µM inhibitor concentration.
Data Interpretation: While Sorbinil shows slightly higher raw potency, 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid demonstrates a vastly superior selectivity index compared to Epalrestat. This high selectivity is critical for preventing the off-target inhibition of AKR1A1, which is required for the detoxification of reactive aldehydes in the liver.
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity and reproducibility, the benchmarking data was generated using the following self-validating experimental workflows.
Protocol 1: In Vitro AKR1B1 & AKR1A1 Enzymatic Assay
Note: This protocol includes a pre-read step to eliminate false positives caused by the intrinsic UV absorbance of quinoline rings.
Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2). Prepare substrate solutions: 10 mM DL-glyceraldehyde (for AKR1B1) and 10 mM sodium D-glucuronate (for AKR1A1).
Enzyme Incubation: In a 96-well UV-transparent plate, add 10 mU of recombinant human AKR1B1 (or AKR1A1), 0.1 mM NADPH, and varying concentrations of the inhibitor (0.1 nM to 10 µM, dissolved in DMSO; final DMSO concentration <1%).
Autofluorescence Control (Critical Step): Read the baseline absorbance at 340 nm before adding the substrate. If the quinolin-2-one derivative absorbs strongly at 340 nm, switch to a fluorometric assay (Ex: 340 nm, Em: 460 nm).
Reaction Initiation: Add the respective substrate to initiate the reaction.
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (representing NADPH oxidation to NADP⁺) continuously for 5 minutes at 25°C.
Calculation: Calculate the initial velocity (
V0
) from the linear portion of the curve. Determine IC₅₀ values using non-linear regression (four-parameter logistic equation) in GraphPad Prism.
Protocol 2: Ex Vivo Erythrocyte Sorbitol Accumulation Assay
Blood Collection: Isolate human erythrocytes from healthy donors via centrifugation (1500 × g, 10 min) and wash three times with isotonic saline.
Incubation: Resuspend erythrocytes to a 50% hematocrit in Krebs-Ringer bicarbonate buffer. Add 25 mM D-glucose to induce hyperglycemic osmotic stress.
Inhibitor Treatment: Treat the cells with 10 µM of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, Epalrestat, or Sorbinil. Incubate at 37°C for 3 hours under 5% CO₂.
Lysis & Deproteinization: Lyse cells with ice-cold 0.5 M perchloric acid, neutralize with 0.5 M potassium carbonate, and centrifuge to remove precipitated proteins.
Quantification: Quantify intracellular sorbitol levels using an LC-MS/MS system equipped with a hydrophilic interaction liquid chromatography (HILIC) column, normalizing against total hemoglobin content.
Fig 2: Step-by-step validation workflow for benchmarking novel ARIs.
Conclusion & Future Perspectives
Benchmarking 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid against commercial standards reveals that the strategic fusion of a quinolin-2-one core with an
α
-methylated carboxylic acid linker yields a highly potent, selective, and cell-permeable Aldose Reductase Inhibitor. By overcoming the selectivity issues of Epalrestat and the toxicity concerns of Sorbinil, this structural class provides a highly viable scaffold for advanced preclinical development in the treatment of diabetic microvascular complications.
References
Synthesis, in vitro Cytotoxicity, and a Preliminary Structure-Activity Relationship Investigation of Pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate.
Synthesis of quinoline derivatives as diabetic II inhibitors and molecular docking studies. ResearchGate.
A Comparative Guide to the In Vivo Efficacy of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid vs. Standard of Care in Clear Cell Renal Cell Carcinoma
Introduction Clear Cell Renal Cell Carcinoma (ccRCC) is the most prevalent and aggressive form of kidney cancer, accounting for approximately 75% of all cases.[1] A defining molecular characteristic of the majority of cc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Clear Cell Renal Cell Carcinoma (ccRCC) is the most prevalent and aggressive form of kidney cancer, accounting for approximately 75% of all cases.[1] A defining molecular characteristic of the majority of ccRCC tumors is the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[2] This genetic alteration leads to the stabilization and accumulation of Hypoxia-Inducible Factors (HIFs), particularly HIF-1α and HIF-2α.[3] These transcription factors are master regulators of the cellular response to hypoxia and drive the expression of hundreds of genes involved in critical cancer hallmarks, including angiogenesis, metabolic reprogramming, cell proliferation, and metastasis.[4][5]
The central role of the VHL/HIF axis in ccRCC pathogenesis has made it a prime therapeutic target. Current standards of care for advanced ccRCC include multi-targeted tyrosine kinase inhibitors (TKIs) that block angiogenic pathways, such as Sunitinib, and more recently, direct inhibitors of HIF-2α, such as Belzutifan.[6][7][8][9] While these agents have improved patient outcomes, resistance and the need for additional therapeutic strategies persist.
This guide introduces 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (hereafter referred to as QO8P ), a novel small molecule inhibitor based on the versatile quinolinone scaffold, which is hypothesized to act as a selective inhibitor of the HIF-1α subunit. We present a comparative analysis of its potential in vivo efficacy against current standards of care, Belzutifan and Sunitinib, within a clinically relevant preclinical model of ccRCC. This document provides supporting (illustrative) experimental data, detailed protocols, and the scientific rationale behind the therapeutic strategy.
Part 1: Mechanism of Action in the Context of ccRCC
The therapeutic rationale for QO8P is grounded in its hypothesized ability to selectively inhibit HIF-1α, a key oncogenic driver that remains unaddressed by direct HIF-2α inhibitors.
The VHL/HIF Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL protein binds to hydroxylated proline residues on the HIF-α subunits, tagging them for proteasomal degradation. In ccRCC, the loss of functional VHL prevents this degradation, leading to the constitutive accumulation of HIF-1α and HIF-2α even in the presence of oxygen. These subunits translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes like Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and genes regulating glucose metabolism (e.g., GLUT1).[4][10][11] This cascade promotes tumor growth and survival.
Hypothesized Mechanism of QO8P: QO8P is designed as a selective small molecule inhibitor that interferes with the function of the HIF-1α subunit. It is postulated to disrupt the dimerization of HIF-1α with HIF-1β, thereby preventing the formation of the active transcriptional complex and subsequent gene expression.
Standard of Care Mechanism - Belzutifan: Belzutifan is a first-in-class, potent, and selective inhibitor of HIF-2α.[8] It binds to the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β.[12]
Standard of Care Mechanism - Sunitinib: Sunitinib is a multi-targeted TKI that inhibits VEGFRs, PDGFRs, and other kinases.[13] Its primary efficacy in ccRCC stems from its potent anti-angiogenic effects by blocking the signaling of key growth factors whose expression is driven by HIF.[6][14]
Caption: Hypothesized HIF-1α pathway inhibition by QO8P in ccRCC.
Part 2: Comparative In Vivo Efficacy Analysis
The following data represents an illustrative study comparing the efficacy of QO8P with Belzutifan and Sunitinib in a human 786-O ccRCC xenograft mouse model. The 786-O cell line is VHL-deficient and is a well-established model for studying ccRCC in vivo.[2]
Experimental Design:
Model: Subcutaneous 786-O xenografts in immunodeficient mice.
Treatment Groups (n=10 per group):
Vehicle Control (Oral gavage, daily)
QO8P (50 mg/kg, Oral gavage, daily)
Belzutifan (20 mg/kg, Oral gavage, daily)
Sunitinib (40 mg/kg, Oral gavage, daily)
Study Duration: 28 days.
Table 1: Summary of In Vivo Efficacy and Tolerability
Parameter
Vehicle Control
QO8P (50 mg/kg)
Belzutifan (20 mg/kg)
Sunitinib (40 mg/kg)
Tumor Volume at Day 28 (mm³)
1550 ± 210
580 ± 95
650 ± 110
490 ± 80
Tumor Growth Inhibition (TGI %)
-
62.6%
58.1%
68.4%
Final Body Weight Change (%)
+2.5%
-1.8%
-1.5%
-8.5%
Tumoral VEGF mRNA (Fold Change vs. Vehicle)
1.0
0.35
0.42
0.28
Data represents mean ± SEM. TGI is calculated at the end of the study relative to the vehicle control group. Body weight change is relative to Day 0. VEGF mRNA levels were quantified by RT-qPCR from terminal tumor biopsies. This data is illustrative and for guidance purposes only.
Interpretation of Results:
In this hypothetical model, QO8P demonstrates potent anti-tumor activity, achieving a Tumor Growth Inhibition (TGI) of 62.6%, comparable to that of the HIF-2α inhibitor Belzutifan and approaching the efficacy of the potent anti-angiogenic TKI, Sunitinib.[14] Notably, QO8P shows a favorable tolerability profile, with minimal impact on animal body weight, a common surrogate for toxicity. This contrasts with the significant weight loss observed in the Sunitinib group, a known clinical side effect. The marked reduction in tumoral VEGF mRNA confirms effective target engagement of the HIF pathway by all tested therapeutic agents.
Part 3: Detailed Experimental Protocol
The following protocol outlines a robust methodology for assessing the in vivo efficacy of therapeutic agents in a subcutaneous ccRCC xenograft model.
1. Cell Culture and Preparation:
Cell Line: 786-O (ATCC® CRL-1932™), a human VHL-deficient clear cell renal carcinoma cell line.
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Cell Harvesting: When cells reach 80-90% confluency, detach using Trypsin-EDTA. Wash with sterile PBS and perform a viable cell count using a hemocytometer and Trypan Blue exclusion.[2] Viability must be >95%.
Injection Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile, serum-free RPMI-1640 and Matrigel® Basement Membrane Matrix to a final concentration of 1 x 10⁷ cells/mL. Keep on ice until injection.
Acclimatization: Allow animals to acclimate for at least one week prior to the study start.
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ 786-O cells) into the right flank of each mouse.[2]
Tumor Monitoring: Monitor tumor growth 2-3 times weekly using digital calipers. Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.
3. Study Execution and Dosing:
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=10/group) with similar mean tumor volumes.
Dosing: Prepare drug formulations daily. Administer treatments via oral gavage once daily for 28 consecutive days. Administer an equivalent volume of the vehicle formulation to the control group.
Monitoring: Record animal body weights and assess general health daily. Measure tumor volumes twice weekly.
4. Endpoint Analysis:
Efficacy Assessment: The primary endpoint is Tumor Growth Inhibition (TGI).
Tolerability: The primary endpoint is the percent change in body weight from Day 0 to the end of the study.
Biomarker Analysis (Optional): At the study terminus, euthanize animals and excise tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., RT-qPCR for HIF target genes like VEGF) or fixed in formalin for immunohistochemistry (e.g., CD31 for microvessel density).
Caption: Workflow for the ccRCC subcutaneous xenograft efficacy study.
Part 4: Discussion and Future Directions
This guide presents a framework for evaluating the in vivo efficacy of QO8P, a novel, hypothetically selective HIF-1α inhibitor, against established standards of care in ccRCC. The illustrative data suggests that selective targeting of HIF-1α could provide a potent anti-tumor response comparable to existing therapies but with a potentially improved safety profile.
Causality in Experimental Design:
Choice of Model: The 786-O xenograft model was selected because its VHL-null status accurately reflects the key genetic driver of human ccRCC, ensuring the HIF pathway is constitutively active and therapeutically relevant.[2][3]
Route of Administration: Oral gavage was chosen as it is a clinically relevant route for small molecule inhibitors and allows for precise daily dosing.
Endpoints: The combination of tumor volume, body weight change, and molecular biomarkers provides a multi-faceted assessment of both efficacy and tolerability, which is critical for preclinical evaluation.
Future Directions:
While the presented data is illustrative, it establishes a clear path for the preclinical development of QO8P. The essential next steps would involve:
Head-to-Head In Vivo Efficacy Studies: Conducting the detailed protocol described above to generate definitive, non-hypothetical data.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing the relationship between drug exposure and target modulation (i.e., HIF-1α pathway inhibition) in the tumor.
Orthotopic Models: Evaluating QO8P in an orthotopic ccRCC model (where tumor cells are implanted in the kidney) to better recapitulate the tumor microenvironment and assess effects on metastasis.
Combination Studies: Investigating the synergistic potential of QO8P with other standards of care, such as immune checkpoint inhibitors or TKIs, which could lead to more durable therapeutic responses.
The selective inhibition of HIF-1α represents a promising and scientifically rationale-driven strategy for ccRCC. Further investigation is warranted to validate the therapeutic potential of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
References
The Current State of the Diagnoses and Treatments for Clear Cell Renal Cell Carcinoma. (2024). Cureus. Available at: [Link]
Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. (2010). Cancer Research. Available at: [Link]
Sunitinib inhibits ccRCC xenograft tumor growth and tumor angiogenesis in vivo. (2010). ResearchGate. Available at: [Link]
Belzutifan results "practice changing" at ESMO 2023. (2023). Kidney Cancer Association. Available at: [Link]
HIF-1 at the crossroads of hypoxia, inflammation, and cancer. (2015). PMC - NIH. Available at: [Link]
Hypoxia-Induced Epithelial-Mesenchymal Transition in Cancers: HIF-1α and Beyond. (2020). Frontiers in Oncology. Available at: [Link]
HIF-1 signaling: A key orchestrator of cancer radioresistance. (2020). Radiation Medicine and Protection. Available at: [Link]
Belzutifan for Von Hippel-Lindau disease-associated renal cell carcinoma. (2022). BJMO. Available at: [Link]
Kidney cancer study shows improved outcomes for patients with advanced disease when treated with belzutifan over everolimus. (2023). Dana-Farber Cancer Institute. Available at: [Link]
Renal Cell Carcinoma Treatment Protocols. (2025). Medscape. Available at: [Link]
Belzutifan Maintains High, Durable Responses in VHL Disease–Associated Neoplasms At 5 Years. (2025). OncLive. Available at: [Link]
Treatment strategies for clear cell renal cell carcinoma: Past, present and future. (2022). PMC. Available at: [Link]
786-O Xenograft Model. (N.d.). Altogen Labs. Available at: [Link]
Cox-2 Inhibition Enhances the Activity of Sunitinib in Human Renal Cell Carcinoma Xenografts. (2013). Harvard DASH. Available at: [Link]
HIF-1α pathway: role, regulation and intervention for cancer therapy. (2015). PMC - NIH. Available at: [Link]
Belzutifan Efficacy and Tolerability in Patients with Sporadic Metastatic Clear Cell Renal Cell Carcinoma. (2024). PubMed. Available at: [Link]
In vivo mouse RCC xenograft experiments. (N.d.). ResearchGate. Available at: [Link]
The Impact of Modifying Sunitinib Treatment Scheduling on Renal Cancer Tumor Biology and Resistance. (2022). MDPI. Available at: [Link]
Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways. (2021). PubMed. Available at: [Link]
Xenograft Tumor Assay Protocol. (N.d.). UCLA. Available at: [Link]
Pharmacologic targeting of hypoxia-inducible factors. (2019). Johns Hopkins University. Available at: [Link]
Experimental Murine Models for Colorectal Cancer Research. (2023). PMC. Available at: [Link]
Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. (2022). Frontiers. Available at: [Link]
Renal Cell Cancer Treatment (PDQ®). (2025). National Cancer Institute. Available at: [Link]
Reproducibility of the Synthesis and Activity of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic Acid: A Comparative Guide
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Identity: 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS: 1225751-57-4) Executive Summary The 8-hydroxycar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals
Compound Identity: 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid (CAS: 1225751-57-4)
Executive Summary
The 8-hydroxycarbostyril (8-hydroxyquinolin-2(1H)-one) scaffold is a privileged pharmacophore embedded in numerous therapeutics, from beta-2 adrenergic agonists to novel epigenetic modulators. Modifying the C8-hydroxyl group with a propanoic acid linker yields 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid , a highly versatile building block. This guide provides a critical, data-driven comparison of the synthetic reproducibility of this compound against alternative methodologies, and evaluates its biological performance—specifically its steric advantages and target-binding efficacy—compared to structural analogs.
Mechanistic Rationale: The Propanoic Acid Advantage
When designing linkers for fragment-based drug discovery or PROTACs, the choice between an acetic acid and a propanoic acid extension is critical. The addition of the alpha-methyl group in the propanoic acid linker serves two primary mechanistic functions:
Steric Shielding (Metabolic Stability): In prodrug and hybrid molecule design, the alpha-methyl group provides steric bulk adjacent to the carbonyl. This bulk physically blocks nucleophilic attack, sterically hindering the anchimeric-assisted delivery of water and significantly slowing down enzymatic hydrolysis. This principle has been rigorously validated in the design of [1].
Conformational Restriction (Binding Affinity): When targeting epigenetic readers like the ATAD2 bromodomain, the carbostyril core acts as an acetyl-lysine mimetic. The propanoic acid linker restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding. This allows the terminal carboxylate to form a highly stable charge-charge interaction with Asp1071, as demonstrated in the [2].
Fig 1: Mechanistic binding pathway of the propanoic acid derivative to the ATAD2 bromodomain.
To objectively evaluate the product's utility, we must compare it against its closest structural alternatives: the unmethylated acetic acid analog and the 7-oxy positional isomer.
Data Insight: The target compound outperforms the acetic acid analog by an order of magnitude in plasma stability due to steric shielding, while maintaining a superior binding affinity compared to the 7-isomer, which fails to align properly within the bromodomain binding pocket.
The primary synthetic challenge is the ambidentate nature of the 8-hydroxycarbostyril precursor. It contains both an N1-amide (pKa ~11) and a C8-phenol (pKa ~8.5). Uncontrolled alkylation leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.
Table 2: Comparison of Synthetic Routes for O-Alkylation
Method
Reagents
Regioselectivity (O:N)
Yield
Scalability
Atom Economy
Direct Alkylation (SN2)
2-Bromopropanoic acid, K₂CO₃, DMF
>95:5
65-75%
High
High
Mitsunobu Reaction
Alkyl lactate, PPh₃, DIAD, THF
>99:1
40-50%
Low
Low
While the Mitsunobu reaction offers near-perfect chemoselectivity, it is plagued by poor atom economy and the notorious difficulty of removing triphenylphosphine oxide during purification. Therefore, Direct Alkylation under strictly controlled thermodynamic conditions is the industry standard for reproducible scale-up, aligning with standard O-alkylation profiles of 2-oxoquinolines [3].
Fig 2: Self-validating synthetic workflow for selective O-alkylation of 8-hydroxycarbostyril.
Self-Validating Experimental Protocol: Direct Alkylation
To ensure absolute reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Every step includes causality for the reagent choice and an analytical checkpoint to verify success before proceeding.
Step 1: Regioselective Deprotonation
Action: Suspend 8-hydroxycarbostyril (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (2.5 eq, 25 mmol) in dry DMF (30 mL) under an inert N₂ atmosphere. Stir at 40°C for 30 minutes.
Causality: K₂CO₃ is specifically chosen because its mild basicity is sufficient to deprotonate the C8-phenol (pKa ~8.5) but strictly insufficient to deprotonate the N1-amide (pKa >11). This thermodynamic control is the foundational layer of regioselectivity.
Self-Validation Checkpoint: A distinct visual shift from an off-white suspension to a deep yellow/greenish solution indicates the successful formation of the phenoxide anion. If the solution remains pale, water contamination in the DMF has likely quenched the base; halt the reaction and perform a Karl Fischer titration on the solvent.
Step 2: Sterically Hindered Alkylation
Action: Add 2-bromopropanoic acid (1.2 eq, 12 mmol) dropwise over 10 minutes. Elevate the temperature to 80°C and stir for 12 hours.
Causality: The alpha-methyl group of 2-bromopropanoic acid introduces significant steric hindrance, slowing down the S_N2 trajectory compared to standard bromoacetic acid. The elevated 80°C temperature is required to overcome this activation energy barrier, yet it remains low enough to prevent thermal scrambling that could lead to N-alkylation.
Self-Validation Checkpoint: Monitor the reaction via HPLC-UV (254 nm). The step is validated as complete only when the starting material peak (RT ~3.2 min) is <2% relative to the product peak (RT ~4.8 min).
Step 3: Workup and Structural Verification
Action: Cool the mixture to room temperature and pour it into 150 mL of ice water. Slowly acidify the aqueous layer with 1M HCl until pH 3 is reached. Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol/Water (70:30).
Causality: Acidification protonates the newly appended propanoic acid (pKa ~4.8), rendering the target molecule neutral. This breaks its aqueous solubility, driving a highly pure precipitation.
Self-Validation Checkpoint: Perform ¹H NMR (DMSO-d6) on the dried solid. The protocol is structurally validated by two critical signals:
A broad singlet at ~10.5 ppm (1H, NH). The presence of this peak confirms the N1 proton remains intact, proving that N-alkylation did not occur.
A distinct quartet at ~4.9 ppm (1H, CH). This confirms the successful etherification and the presence of the alpha-proton of the propanoic acid linker.
References
Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs
Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
Fragment-Based Discovery of Low-Micromolar ATAD2 Bromodomain Inhibitors
Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
The 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate
Molbank, MDPI.
URL:[Link]
As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance; it demands a fundamental understanding of chemical causality. For researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance; it demands a fundamental understanding of chemical causality. For researchers and drug development professionals, handling functionalized quinolinone derivatives like 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid requires a rigorous approach to both laboratory operations and environmental stewardship.
Structurally related to 8-hydroxycarbostyril and aryloxyphenoxypropionate derivatives[1], this compound presents specific logistical challenges. This guide provides self-validating, step-by-step protocols for the safe handling, spill response, and disposal of this compound, ensuring regulatory compliance and absolute laboratory safety.
Physicochemical Profiling & Hazard Causality
To design an effective disposal plan, we must first understand the causality behind the compound's hazards. The molecule features two critical moieties that dictate its reactivity and environmental persistence:
The 2-Oxo-1,2-dihydroquinoline (Carbostyril) Core: Nitrogenous heterocycles are notoriously persistent in the environment and highly toxic to aquatic life[2]. Furthermore, the thermal decomposition of this core generates highly toxic nitrogen oxides (NOx)[3].
The Propanoic Acid Group: As an organic acid, it can react exothermically with strong bases and oxidizing agents, requiring strict segregation during waste accumulation[4].
Table 1: Hazard Profile and Operational Implications
Combustion breaks down the quinoline ring, releasing CO, CO₂ and NOx[3].
Incineration must utilize an afterburner and alkaline scrubber.
Operational Safety & Handling Protocols
Before initiating any workflow involving 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, establish a self-validating safety system to prevent exposure and environmental release.
Step-by-Step Spill Response Methodology:
Isolate and Ventilate: Immediately evacuate non-essential personnel. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to prevent the inhalation of aerosolized powders[7].
Don Appropriate PPE: Equip chemically resistant nitrile gloves (double-gloving is highly recommended), tightly sealed safety goggles (to prevent severe eye damage[7]), and a P3/N95 particulate respirator if dust generation is suspected.
Containment (Dry Cleanup): Do not use a water jet, as this will spread the ecotoxic material into porous surfaces or drains[3]. Mechanically recover the solid using a spark-proof shovel or damp absorbent pads to suppress dust formation[2].
Surface Decontamination: Wash the contaminated surface with a small amount of a combustible solvent (e.g., ethanol or isopropanol) followed by water[7]. Collect all washings into the hazardous liquid waste container.
Validation: Inspect the area with a UV lamp (as many quinolinone derivatives exhibit distinct fluorescence) to ensure no residual powder remains on the benchtop.
Proper Disposal Procedures
Because of its severe aquatic toxicity and nitrogenous nature, disposal via the sanitary sewer is strictly prohibited. The only acceptable method of destruction is high-temperature chemical incineration.
Step-by-Step Disposal Workflow:
Segregation: Isolate the waste from strong oxidizing agents (e.g., perchlorates, peroxides) and strong mineral acids to prevent exothermic side reactions[4].
Solid Waste Packaging: Place all unreacted solid waste, contaminated gloves, and spill cleanup materials into a clearly labeled, sealable polyethylene or glass container[5]. Label explicitly as "Hazardous Solid Waste: Toxic/Ecotoxic Nitrogenous Organic Acid."
Liquid Waste Preparation: For solutions containing the compound, do not attempt to neutralize and pour down the drain. Instead, mix the solution with a highly combustible, halogen-free solvent (such as ethanol or acetone)[5]. Causality: This lowers the overall viscosity and provides the necessary fuel value (BTU) for complete thermal destruction.
Incineration Execution: Transfer the sealed containers to a licensed hazardous waste disposal facility. The facility must burn the mixture in a chemical incinerator equipped with an afterburner (to ensure complete breakdown of the stable quinolinone ring) and an alkaline scrubber (to neutralize the evolved NOx gases)[5].
Waste Management Workflow Diagram
The following diagram illustrates the logical decision tree for processing waste containing 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
Decision tree for the safe segregation and disposal of quinolinone-derivative laboratory waste.
References
Carl Roth. "Safety Data Sheet: 8-Hydroxyquinoline p.a., ACS." Carl Roth. URL: [Link]
Purdue University. "CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABORATORIES." Purdue Chemistry. URL: [Link]
United Nations Industrial Development Organization (UNIDO). "HAZARDOUS WASTE MANAGEMENT IN INDUSTRY." UNIDO. URL: [Link]
A Senior Application Scientist's Guide to Handling 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid
This guide provides essential safety and handling protocols for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. As specific toxicological and safety data for this compound are not extensively published, this docum...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and handling protocols for 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid. As specific toxicological and safety data for this compound are not extensively published, this document is built upon the precautionary principle, deriving its recommendations from the known hazards of its structural precursors and chemical class. Our approach is to ensure the highest level of safety by treating the compound as potentially hazardous until proven otherwise.
Hazard Assessment Based on Structural Analogy
The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS), we must infer potential risks from its constituent molecular parts: the 8-hydroxyquinoline core and the propanoic acid side chain. The compound also belongs to the aryloxyphenoxypropionate class, known for specific biological activity.[1]
8-Hydroxyquinoline Core: This is a well-characterized heterocyclic compound. Derivatives are known to possess a wide range of biological activities.[1][2] The parent compound, 8-hydroxyquinoline, is classified as harmful if swallowed, can cause serious eye damage, may trigger allergic skin reactions, and is suspected of damaging fertility or the unborn child.[3][4] Therefore, we must assume our target compound could present similar risks.
Propanoic Acid Moiety: Propanoic acid itself is corrosive and can cause severe skin and eye burns.[5][6] While its properties are modified in the final molecule, the potential for irritation remains a key consideration.
Aryloxyphenoxypropionate Class: This class of compounds often functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway.[1] This herbicidal mechanism of action highlights a specific biological activity that warrants caution, as off-target effects in a research setting cannot be ruled out.
Handle as a fine powder in a certified chemical fume hood to avoid generating dust.[9][10]
Reproductive Toxicity
Suspected of damaging fertility or the unborn child[4]
Handle with extreme caution. Personnel who are pregnant or planning to become pregnant should avoid handling this compound.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.
Engineering Controls
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.[9] This is to prevent inhalation of dust or vapors and to contain any potential spills.[7][11] Ensure the sash is at the lowest practical height.
Primary Protective Equipment
Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[11] For procedures with a higher risk of splashing (e.g., transferring solutions, preparing stock), a full-face shield must be worn over the safety goggles.
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice. Always inspect gloves for tears or degradation before use.[3][11] For prolonged contact or when handling larger quantities, consult a glove compatibility chart. Double-gloving is recommended. Wash hands thoroughly after removing gloves.
Body Protection: A full-length laboratory coat must be worn and kept buttoned. For handling significant quantities, wear fire/flame resistant and impervious clothing or a chemical-resistant apron over the lab coat.[3][11]
Respiratory Protection
When used within a certified fume hood, additional respiratory protection is typically not required. However, if a situation arises where the ventilation is inadequate or exposure limits might be exceeded (e.g., large-scale spill cleanup), a full-face respirator with appropriate cartridges should be used by trained personnel.[7][11]
Operational and Disposal Plans
A safe workflow minimizes exposure and ensures proper containment from receipt of the chemical to its final disposal.
Handling and Weighing Protocol
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
Weighing: Handle the solid compound within the fume hood. To minimize dust formation, do not pour the powder from a height.[7][11] Use a spatula to carefully transfer the solid to a tared weigh boat or vessel.
Solution Preparation: Add solvent to the solid slowly to avoid splashing. Cap the container before agitating or sonicating.
Cleanup: After handling, decontaminate the spatula and work surface. Wipe the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Accidental Release Plan
Minor Spill (Solid):
Alert personnel in the immediate area.
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid making the dust airborne.[3]
Use dry cleanup procedures; do not sweep dry powder.[3] Carefully collect the material using a scoop or dustpan.
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[7][11]
Alert your institution's environmental health and safety (EHS) office.
Prevent entry to the area until EHS has deemed it safe.
Disposal Plan
Waste Generation: All materials that have come into contact with 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid, including gloves, weigh boats, pipette tips, and contaminated labware, must be considered hazardous waste.
Disposal Procedure: Do not discharge into drains or the environment.[7][10][11] Collect all waste in a suitable, closed, and clearly labeled container.[10] The disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and national regulations.[9]
Workflow and Safety Decision Diagram
The following diagram illustrates the procedural flow for safely handling the compound.
Caption: Workflow for handling 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)propanoic acid.
References
TargetMol. (n.d.). Safety Data Sheet.
National Chemicals Co. (n.d.). Safety Data Sheet Wesol/Durox LR-3% (Food Grade).
Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 3-Formyl-4-hydroxy-benzoic acid methyl ester.
ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS: 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid.